5-Ethoxy-4-methyloxazole
Descripción
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
5-ethoxy-4-methyl-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c1-3-8-6-5(2)7-4-9-6/h4H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWPDSAJKWKRRJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(N=CO1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10473367 | |
| Record name | 5-Ethoxy-4-methyloxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10473367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5006-20-2 | |
| Record name | 5-Ethoxy-4-methyloxazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5006-20-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Ethoxy-4-methyloxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10473367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5-Ethoxy-4-methyloxazole: A Comprehensive Technical Guide
CAS Number: 5006-20-2
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-Ethoxy-4-methyloxazole, a key heterocyclic intermediate. It covers its physicochemical properties, detailed synthesis protocols, spectroscopic data, and known applications, with a particular focus on its role in the synthesis of Vitamin B6. The guide also explores the broader biological context of the oxazole scaffold, offering insights for researchers in drug discovery and development.
Physicochemical Properties
This compound is a colorless to light yellow liquid.[] Its key physicochemical properties are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₉NO₂ | [][2][3] |
| Molecular Weight | 127.14 g/mol | [][2][3] |
| Density | 1.04 g/cm³ | [][4] |
| Boiling Point | 164.5 °C at 760 mmHg | [4][5] |
| 77-80 °C at 6.67 kPa (50 Torr) | [4] | |
| Flash Point | 53.3 °C | [4][5] |
| Refractive Index | 1.448 | [4] |
| XLogP3 | 1.4 | [2] |
| Topological Polar Surface Area | 35.3 Ų | [2] |
Synthesis Protocols
The synthesis of this compound can be achieved through several routes. The most prominently documented method involves the hydrolysis and subsequent decarboxylation of an ethyl oxazole-2-carboxylate precursor. An alternative pathway commences from the amino acid α-alanine.
Method 1: From 4-methyl-5-ethoxy-1,3-oxazole-2-carboxylic acid ethyl ester
This industrial method involves a three-step, one-pot synthesis: alkaline hydrolysis, acidification, and decarboxylation.[6]
Experimental Protocol:
-
Hydrolysis: To a reaction vessel, add 4-methyl-5-ethoxy-1,3-oxazole-2-carboxylic acid ethyl ester, toluene, water, and sodium hydroxide. The mixture is stirred and heated to a temperature between 20-80 °C to facilitate hydrolysis.[6]
-
Acidification: After the hydrolysis is complete, the layers are separated. The aqueous phase is then acidified with hydrochloric acid to a pH of 1.0-2.5.[6]
-
Decarboxylation and Isolation: An organic solvent is added to the acidified solution, and the mixture is heated to 30-50 °C until carbon dioxide evolution ceases. The pH is then adjusted to ≥ 9.0, and the layers are separated. The organic phase is subjected to reduced pressure distillation to yield this compound.[6]
A related procedure specifies the decarboxylation of 4-methyl-5-ethoxyoxazolecarboxylic acid ethyl ester in the presence of acetic acid and a catalytic amount of p-toluenesulfonic acid in toluene at 90°C.[7]
Method 2: From α-Alanine
This synthetic route involves the esterification, formylation, and subsequent cyclization of α-alanine.[4]
Conceptual Workflow:
Figure 1: Conceptual workflow for the synthesis of this compound from α-alanine.
Spectroscopic Data
While raw spectra are not provided, the expected spectroscopic characteristics can be inferred from the structure and data for similar oxazole derivatives. Spectroscopic data, including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, are available for this compound.[8]
-
¹H NMR: The spectrum would be expected to show signals for the ethoxy group (a triplet and a quartet), a singlet for the methyl group, and a singlet for the proton on the oxazole ring.
-
¹³C NMR: The spectrum would display distinct signals for the carbons of the ethoxy group, the methyl group, and the three carbons of the oxazole ring.
-
IR Spectroscopy: Characteristic absorption bands would be present for C-O-C stretching of the ether, C=N and C=C stretching of the oxazole ring, and C-H stretching of the alkyl groups.
-
Mass Spectrometry: The molecular ion peak would be observed at an m/z corresponding to the molecular weight of the compound (127.14).
Applications in Synthesis
The primary and most significant application of this compound is as a key intermediate in the synthesis of Vitamin B6 (Pyridoxine).[4][9]
Vitamin B6 Synthesis
The synthesis of the pyridoxine core is achieved through a Diels-Alder reaction where this compound acts as the diene.[10] The oxazole ring undergoes a [4+2] cycloaddition with a suitable dienophile, followed by an aromatization step to form the substituted pyridine ring of Vitamin B6.[10]
Figure 2: Key steps in the synthesis of Vitamin B6 involving this compound.
Biological Context and Potential
While this compound is primarily utilized as a synthetic intermediate, the oxazole scaffold itself is a "privileged structure" in medicinal chemistry, found in numerous biologically active natural products and synthetic compounds.[11][12] Derivatives of oxazole have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[12][13][14]
For instance, some 4-methyloxazole derivatives have been shown to exert anti-inflammatory effects through the inhibition of the NF-κB signaling pathway. While no direct biological activity has been reported for this compound, its core structure suggests that it could serve as a valuable starting point for the design and synthesis of novel therapeutic agents.
Figure 3: A generalized representation of the NF-κB signaling pathway, a common target for anti-inflammatory oxazole derivatives. Note: This is a general illustration and has not been specifically demonstrated for this compound.
Safety Information
This compound is classified as a flammable liquid and vapor.[2] It is harmful if swallowed and causes skin and serious eye irritation.[2] Appropriate personal protective equipment, including gloves, eye protection, and respiratory protection, should be used when handling this compound.
Conclusion
This compound is a valuable heterocyclic compound with well-established physicochemical properties and synthetic protocols. Its primary importance lies in its role as a key building block in the industrial synthesis of Vitamin B6. While direct biological activities have not been reported, the prevalence of the oxazole core in numerous bioactive molecules suggests that this compound and its derivatives hold potential for future exploration in the field of drug discovery. This guide serves as a comprehensive resource for researchers and professionals working with this versatile intermediate.
References
- 2. This compound | C6H9NO2 | CID 11815362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. This compound [chembk.com]
- 5. 5-Ethoxy-4-methyl-1,3-oxazole | CAS#:5006-20-2 | Chemsrc [chemsrc.com]
- 6. CN109627226B - Preparation method of 4-methyl-5-ethoxy oxazole - Google Patents [patents.google.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. This compound(5006-20-2) 1H NMR spectrum [chemicalbook.com]
- 9. CN86101512A - The synthesis technique of vitamin B6 intermediate 4-methyl-5-alkoxy-oxazole - Google Patents [patents.google.com]
- 10. Silane Reduction of 5-Hydroxy-6-methyl-pyridine-3,4-dicarboxylic Acid Diethyl Ester: Synthesis of Vitamin B6 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of 5-Ethoxy-4-methyloxazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Ethoxy-4-methyloxazole is a heterocyclic organic compound with significance as a key intermediate in the synthesis of Vitamin B6. A thorough understanding of its physicochemical properties is paramount for its effective handling, reaction optimization, and for exploring its potential in broader applications within chemical synthesis and drug development. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for their determination, and a summary of its known biological relevance.
Physicochemical Properties
The physicochemical properties of this compound are crucial for predicting its behavior in various chemical and biological systems. The following tables summarize the key quantitative data available for this compound.
Table 1: General and Physical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₆H₉NO₂ | [1][2][3][] |
| Molecular Weight | 127.14 g/mol | [1][2][3][] |
| Appearance | Colorless or light yellow liquid | [5] |
| Density | 1.04 g/cm³ | [1][5] |
| Boiling Point | 77-80 °C at 6.67 kPa (50 Torr)[1][2][6]164.5 ± 20.0 °C at 760 mmHg (Predicted) | [7] |
| Flash Point | 53.3 °C | [2][7] |
| Refractive Index | 1.448 - 1.449 | [2][8] |
| Purity | 95% - 98% | [5] |
Table 2: Solubility and Partitioning Properties of this compound
| Property | Value | Source(s) |
| Solubility | Chloroform (Soluble)Ethyl Acetate (Slightly Soluble)Methanol (Slightly Soluble) | [6] |
| logP (Octanol-Water Partition Coefficient) | 1.03 (Predicted)[7]1.4 (Computed) | [2][9] |
| pKa (Acid Dissociation Constant) | 1.85 ± 0.14 (Predicted) | [2][6] |
Synthesis and Reactivity
This compound is a key intermediate in the synthesis of pyridoxine (Vitamin B6).[1][2] Its synthesis can be achieved through several routes, with a common method involving the cyclization of α-alanine after esterification and formylation.[1] Another reported synthesis involves the decarboxylation of 4-methyl-5-ethoxy-1,3-oxazole-2-carboxylic acid ethyl ester.[10]
The oxazole ring in this compound can participate in various chemical transformations. Oxazoles are known to act as dienes in Diels-Alder reactions, which can be a powerful tool for the synthesis of other complex heterocyclic structures like pyridines and furans.
Below is a generalized workflow for a common synthesis approach.
Biological Activity and Relevance
The primary documented biological relevance of this compound is its role as a crucial intermediate in the industrial synthesis of Vitamin B6.[1][2][10] Vitamin B6 is an essential nutrient involved in numerous metabolic processes in the human body.
While specific biological activity data for this compound is not extensively reported, the oxazole scaffold is a common motif in a wide range of biologically active natural products and synthetic compounds.[11][12] Derivatives of 4-methyloxazole have shown potential as anticancer, anti-inflammatory, and antimicrobial agents.[6] Some oxazole derivatives have been investigated for their ability to induce brain-derived neurotrophic factor (BDNF).[13] The presence of the oxazole ring can confer metabolic stability and specific electronic properties to molecules, making it a valuable pharmacophore in drug discovery.[11][12]
The logical relationship for its primary biological relevance is straightforward:
References
- 1. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 2. chembk.com [chembk.com]
- 3. CN109627226B - Preparation method of 4-methyl-5-ethoxy oxazole - Google Patents [patents.google.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. This compound CAS#: 5006-20-2 [m.chemicalbook.com]
- 7. 5-Ethoxy-4-methyl-1,3-oxazole | CAS#:5006-20-2 | Chemsrc [chemsrc.com]
- 8. acdlabs.com [acdlabs.com]
- 9. This compound | C6H9NO2 | CID 11815362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 11. benchchem.com [benchchem.com]
- 12. Naturally Occurring Oxazole-Containing Peptides [mdpi.com]
- 13. Synthesis and biological activity of novel 5-(omega-aryloxyalkyl)oxazole derivatives as brain-derived neurotrophic factor inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5-Ethoxy-4-methyloxazole
This document provides a comprehensive overview of the chemical and physical properties, molecular structure, and synthesis of 5-Ethoxy-4-methyloxazole, a key intermediate in various chemical syntheses. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.
Chemical and Physical Properties
This compound is a colorless or light yellow liquid.[1] It is a heterocyclic compound that serves as a valuable building block in organic synthesis. A summary of its key quantitative properties is presented in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₉NO₂ | [1][2][3] |
| Molecular Weight | 127.14 g/mol | [1][2][3][][5] |
| IUPAC Name | 5-ethoxy-4-methyl-1,3-oxazole | [2][3][] |
| CAS Number | 5006-20-2 | [1][2][3] |
| Density | 1.04 g/cm³ | [1][5] |
| Boiling Point | 164.5°C at 760 mmHg; 78-80°C at 50 Torr | [5][6] |
| Flash Point | 53.3°C | [5] |
| SMILES | CCOC1=C(C)N=CO1 | [] |
| InChI Key | FWPDSAJKWKRRJD-UHFFFAOYSA-N | [2][] |
| Appearance | Colorless or light yellow liquid | [1] |
Molecular Structure
The molecular structure of this compound consists of a central five-membered oxazole ring. This ring is substituted with a methyl group at the 4th position and an ethoxy group at the 5th position.
Caption: Molecular structure of this compound.
Synthesis and Applications
This compound is a significant intermediate in the synthesis of Vitamin B6.[7] It is also utilized in the synthesis of mappicine ketone, which is known to have antiviral properties.[8]
Several methods for the synthesis of this compound have been developed. A common approach involves the cyclization of an appropriate precursor. One documented method starts from N-ethoxalyl-α-aminopropionic acid ethyl ester, which undergoes a cyclization reaction.[9] Another pathway involves the esterification, formylation, and subsequent cyclization of α-alanine to yield the target molecule.[5]
A generalized workflow for its preparation from 4-methyl-5-ethoxy-1,3-oxazole-2-carboxylic acid ethyl ester involves hydrolysis, decarboxylation, and purification steps.[7]
The diagram below illustrates a simplified, logical workflow for a common synthesis route.
Caption: Generalized workflow for the synthesis of this compound.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. This compound | C6H9NO2 | CID 11815362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 5. chembk.com [chembk.com]
- 6. This compound CAS#: 5006-20-2 [m.chemicalbook.com]
- 7. CN109627226B - Preparation method of 4-methyl-5-ethoxy oxazole - Google Patents [patents.google.com]
- 8. This compound | 5006-20-2 [chemicalbook.com]
- 9. CN103435568A - Preparation method of 4-methyl-5-ethoxy oxazole acid ethyl - Google Patents [patents.google.com]
Spectroscopic Profile of 5-Ethoxy-4-methyloxazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 5-Ethoxy-4-methyloxazole, a key intermediate in various chemical syntheses. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, complete with detailed experimental protocols and a logical workflow for its spectroscopic analysis.
Core Spectroscopic Data
The empirical formula for this compound is C₆H₉NO₂, with a molecular weight of 127.14 g/mol .[1] The following sections and tables summarize the key spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for determining the structure of organic compounds. The ¹H NMR and ¹³C NMR spectra provide detailed information about the hydrogen and carbon skeletons of the molecule, respectively.
¹H NMR (Proton NMR) Data
The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the different types of protons in the molecule. The ethoxy group protons typically appear as a triplet and a quartet, while the methyl and oxazole ring protons appear as singlets.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Data not available | - | - | Oxazole-H |
| Data not available | Quartet | 2H | -OCH₂CH₃ |
| Data not available | Singlet | 3H | -CH₃ |
| Data not available | Triplet | 3H | -OCH₂CH₃ |
¹³C NMR (Carbon-13 NMR) Data
The ¹³C NMR spectrum provides information on the different carbon environments within the this compound molecule.
| Chemical Shift (δ) ppm | Assignment |
| Data not available | C=N (Oxazole ring) |
| Data not available | C-O (Oxazole ring) |
| Data not available | C-4 (Oxazole ring) |
| Data not available | C-5 (Oxazole ring) |
| Data not available | -OCH₂CH₃ |
| Data not available | -CH₃ |
| Data not available | -OCH₂CH₃ |
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound will show characteristic absorption bands for the C-O, C=N, and C-H bonds.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| Data not available | - | C-H stretch (aromatic/aliphatic) |
| Data not available | - | C=N stretch (oxazole ring) |
| Data not available | - | C-O-C stretch (ether) |
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight, as well as fragmentation peaks that can help to confirm its structure.
| m/z | Interpretation |
| 127.14 | Molecular Ion [M]⁺ |
| Data not available | Fragment ions |
Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below. These are generalized protocols that can be adapted for this compound.
NMR Spectroscopy Protocol
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition:
-
The ¹H NMR spectrum is typically recorded on a 400 or 500 MHz spectrometer.
-
Acquire the spectrum at room temperature.
-
Typical parameters include a 30° pulse width, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
-
The number of scans can be varied to achieve an adequate signal-to-noise ratio, but 16 or 32 scans are often sufficient.
-
Chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
¹³C NMR Acquisition:
-
The ¹³C NMR spectrum is recorded on the same spectrometer, typically at a frequency of 100 or 125 MHz.
-
A proton-decoupled sequence is used to simplify the spectrum.
-
A larger number of scans (e.g., 1024 or more) is usually required due to the low natural abundance of ¹³C.
-
The relaxation delay may be increased for quaternary carbons.
-
Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
Infrared (IR) Spectroscopy Protocol
Sample Preparation:
-
For a liquid sample like this compound, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
Data Acquisition:
-
The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
-
A background spectrum of the clean, empty salt plates is recorded first.
-
The sample is then placed in the spectrometer's sample compartment.
-
The spectrum is typically scanned over the range of 4000-400 cm⁻¹.
-
Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.
Mass Spectrometry (GC-MS) Protocol
Sample Preparation:
-
Prepare a dilute solution of this compound in a volatile solvent such as dichloromethane or ethyl acetate.
Instrumentation and Analysis:
-
The analysis is performed using a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
A capillary column suitable for the separation of heterocyclic compounds is used (e.g., a DB-5 or equivalent).
-
The GC oven temperature is programmed to start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure separation of the analyte from the solvent and any impurities.
-
The mass spectrometer is typically operated in electron ionization (EI) mode at 70 eV.
-
The mass spectrum is scanned over a range of m/z values (e.g., 40-400 amu).
Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of this compound.
Caption: Logical workflow for the spectroscopic analysis of this compound.
References
Reactivity of the Oxazole Ring in 5-Ethoxy-4-methyloxazole: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the reactivity of the 5-ethoxy-4-methyloxazole ring system. The oxazole core, a key heterocyclic motif in medicinal chemistry, exhibits a nuanced reactivity profile governed by the interplay of its constituent atoms and substituents. In this compound, the presence of two electron-donating groups—an ethoxy group at the C5 position and a methyl group at the C4 position—significantly influences its behavior in various organic transformations. This document details the expected reactivity towards electrophilic substitution, metalation, cycloaddition, and ring-opening reactions, supported by data from analogous systems and established chemical principles. Detailed experimental protocols for key transformations are provided, alongside quantitative data and visual representations of reaction pathways to serve as a valuable resource for synthetic and medicinal chemists.
Introduction to the Reactivity of the Oxazole Ring
The oxazole ring is an aromatic heterocycle characterized by a degree of electron deficiency arising from the electronegativity of its oxygen and nitrogen atoms.[1] This inherent electronic nature renders the unsubstituted oxazole ring relatively unreactive towards electrophilic aromatic substitution. However, the introduction of electron-donating substituents dramatically alters this landscape, enhancing the nucleophilicity of the ring and facilitating a range of chemical transformations.
In the case of this compound, the ethoxy group at C5 and the methyl group at C4 both serve as activating groups. The lone pairs on the oxygen atom of the ethoxy group can participate in resonance, increasing the electron density of the ring, particularly at the C4 position. The methyl group at C4 provides further activation through an inductive effect. This electronic profile makes this compound a versatile intermediate for the synthesis of more complex molecules, notably as a precursor in the synthesis of vitamin B6.[2]
Electrophilic Substitution and Metalation
Direct electrophilic substitution on the oxazole ring can be challenging. However, the electron-rich nature of this compound suggests an increased propensity for such reactions compared to unsubstituted oxazoles. The most probable site for electrophilic attack is the C2 position, which is generally the most electron-deficient carbon in the ring but can be activated by the overall electron-donating nature of the substituents. A more reliable method for functionalization is through directed metalation.
Deprotonation and Lithiation
The most acidic proton on the this compound ring is predicted to be at the C2 position. Treatment with a strong base, such as an organolithium reagent, is expected to result in deprotonation at this site, forming a potent nucleophile that can be quenched with various electrophiles.
While no direct experimental data for the lithiation of this compound was found, studies on the closely related 5-methoxy-2-phenyloxazole have shown that deprotonation occurs selectively at the C4 position, directed by the methoxy group.[3][4] However, in this compound, the C4 position is already substituted. Therefore, deprotonation is anticipated at the next most acidic site, the C2 position. Competitive deprotonation of the C4-methyl group is also a possibility.
dot
Figure 1: General workflow for the functionalization of this compound via lithiation.
Experimental Protocol: Lithiation and Electrophilic Quench (General Procedure for a 5-Alkoxyoxazole Analog)[3][4]
-
Preparation: A solution of the 5-alkoxyoxazole (1.0 eq.) in anhydrous tetrahydrofuran (THF) is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon).
-
Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.
-
Deprotonation: A solution of n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) (1.1 eq.) in an appropriate solvent is added dropwise to the stirred oxazole solution. The reaction mixture is typically stirred at -78 °C for 1-3 hours.
-
Electrophilic Quench: The desired electrophile (1.2 eq.) is added dropwise to the solution of the lithiated intermediate at -78 °C.
-
Warming and Quenching: The reaction is allowed to stir at -78 °C for an additional 1-2 hours before being gradually warmed to room temperature. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Workup and Purification: The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heteroaromatic compounds.[5][6][7] Given the electron-donating substituents on this compound, it is a prime candidate for this transformation. The reaction involves the use of a Vilsmeier reagent, typically generated in situ from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). The electrophilic chloroiminium ion then attacks the most electron-rich position of the oxazole ring, which is predicted to be the C2 position.
Figure 2: Proposed pathway for the Vilsmeier-Haack formylation of this compound.
Experimental Protocol: Vilsmeier-Haack Formylation (General Procedure)
[5][8]1. Reagent Preparation: In a flame-dried flask under an inert atmosphere, phosphorus oxychloride (1.1 eq.) is added dropwise to anhydrous dimethylformamide (DMF) (3.0 eq.) at 0 °C. The mixture is stirred for 30 minutes at this temperature to form the Vilsmeier reagent. 2. Reaction with Oxazole: A solution of this compound (1.0 eq.) in anhydrous DMF is added dropwise to the pre-formed Vilsmeier reagent at 0 °C. 3. Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and may be heated (e.g., to 60-80 °C) for several hours to drive the reaction to completion. Progress is monitored by thin-layer chromatography (TLC). 4. Workup: The reaction mixture is cooled in an ice bath and then carefully poured into a stirred mixture of ice and a saturated aqueous solution of sodium bicarbonate or sodium acetate. 5. Extraction and Purification: The aqueous mixture is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Cycloaddition Reactions: The Diels-Alder Reaction
Oxazoles can function as azadienes in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. T[9]his reactivity is particularly pronounced for oxazoles bearing electron-donating substituents, such as this compound. The reaction of an oxazole with a dienophile, such as an alkyne or an alkene, typically proceeds through an unstable bicyclic intermediate which then undergoes a retro-Diels-Alder reaction to afford a furan or a pyridine derivative, respectively.
Reaction with Alkynes
The reaction of this compound with an alkyne, particularly one bearing electron-withdrawing groups (e.g., dimethyl acetylenedicarboxylate), is expected to yield a substituted furan following the elimination of a nitrile.
dot
Figure 3: Diels-Alder reaction of this compound with an alkyne to yield a furan.
Reaction with Alkenes
When an alkene is used as the dienophile, the initial bicyclic adduct can eliminate a molecule of water to yield a substituted pyridine. This is a well-established route to pyridoxine (Vitamin B6) and its analogs.
Quantitative Data for Diels-Alder Reactions of Analogous Oxazoles
| Oxazole Reactant | Dienophile | Reaction Conditions | Product | Yield (%) | Reference |
| 4-Silyl-5-ethoxyoxazole | Dimethyl acetylenedicarboxylate | Toluene, 110 °C | Substituted Furan | Moderate | |
| 5-Ethoxy-2-methyloxazole | Various dienophiles | Nd(OTf)₃, rt | 3-Hydroxypyridines | Good | |
| 5-Alkenoxyoxazoles | (Intramolecular) | Heat | Fused Pyridines | Good to Excellent |
Experimental Protocol: Diels-Alder Reaction of an Oxazole with an Alkyne (General Procedure)
[9]1. Setup: A solution of the oxazole (1.0 eq.) and the alkyne dienophile (1.1-1.5 eq.) in a high-boiling point solvent (e.g., toluene or xylene) is prepared in a sealed tube or a flask equipped with a reflux condenser. 2. Reaction: The mixture is heated to a temperature ranging from 110 °C to 180 °C. The reaction progress is monitored by TLC. 3. Workup: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. 4. Purification: The crude residue is purified by column chromatography on silica gel to afford the substituted furan product.
Ring-Opening Reactions
The oxazole ring can undergo cleavage under various conditions, including acid- or base-catalyzed hydrolysis.
[1]#### 4.1. Acid-Catalyzed Hydrolysis
Treatment of this compound with aqueous acid is expected to lead to hydrolysis of the enol ether and imine functionalities within the ring, ultimately resulting in ring-opened products such as an α-amino ketone or its derivatives. This reactivity is particularly relevant in the context of drug metabolism and stability studies.
dot
Figure 4: Acid-catalyzed ring-opening of this compound.
Experimental Protocol: Acid-Catalyzed Hydrolysis (General Procedure)
[1]1. Reaction Setup: The oxazole is dissolved in a suitable solvent (e.g., ethanol, THF) and treated with an aqueous solution of a mineral acid (e.g., 2 M HCl). 2. Heating: The reaction mixture is heated to reflux and stirred for a period determined by reaction monitoring (TLC or LC-MS). 3. Neutralization and Extraction: After cooling, the reaction mixture is neutralized with a base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent. 4. Purification: The combined organic layers are dried and concentrated, and the resulting product is purified by chromatography or crystallization.
Applications in Drug Development
The functionalized oxazole core of this compound and its derivatives serve as valuable building blocks in the synthesis of biologically active molecules. The ability to introduce diverse substituents at the C2 position via metalation, or to construct pyridine and furan rings through cycloaddition, allows for the rapid generation of compound libraries for screening in drug discovery programs. The pyridine scaffold, in particular, is a privileged structure in medicinal chemistry, found in numerous approved drugs.
Conclusion
This compound is a highly activated oxazole derivative with a rich and versatile reactivity profile. The electron-donating ethoxy and methyl groups facilitate electrophilic substitution, particularly through directed metalation at the C2 position. Furthermore, these substituents activate the ring as a diene in Diels-Alder cycloadditions, providing a powerful synthetic route to highly substituted furans and pyridines. While the oxazole ring is generally stable, it is susceptible to ring-opening under hydrolytic conditions. This technical guide provides a foundational understanding of the reactivity of this compound, offering valuable protocols and predictive insights for its application in synthetic and medicinal chemistry. Further experimental studies on this specific molecule are warranted to fully elucidate its reactivity and expand its synthetic utility.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. benchchem.com [benchchem.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Asymmetric hetero-Diels–Alder reactions of alkenyldihydrooxazoles. Synthesis of oxazolo[3,2-c]pyrimidines and related compounds - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. scienceopen.com [scienceopen.com]
- 8. mdpi.com [mdpi.com]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
In-depth Technical Guide: Thermal Stability and Decomposition of 5-Ethoxy-4-methyloxazole
A comprehensive analysis of the thermal properties of 5-Ethoxy-4-methyloxazole is currently limited by the scarcity of publicly available experimental data. This guide outlines the necessary experimental framework and theoretical considerations for a thorough investigation into the compound's thermal stability and decomposition pathways, providing a roadmap for researchers and drug development professionals.
Physicochemical Properties
A foundational understanding of the compound's physical properties is essential before undertaking thermal analysis.
| Property | Value | Source |
| Molecular Formula | C6H9NO2 | [1][2][][4][5] |
| Molecular Weight | 127.14 g/mol | [2][][4] |
| Boiling Point | 78-80 °C at 50 Torr; 164.5 °C at 760 mmHg | [5][6] |
| Density | ~1.04 g/cm³ | [][5] |
| Storage Temperature | 2-8 °C | [1][5] |
Experimental Protocols for Thermal Analysis
To rigorously assess the thermal stability of this compound, a series of standardized experiments are required.
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature at which the compound begins to decompose and to quantify mass loss as a function of temperature.
Methodology:
-
A small, accurately weighed sample (typically 5-10 mg) of this compound is placed in a TGA crucible (e.g., alumina or platinum).
-
The crucible is placed in the TGA furnace.
-
The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen for inert conditions or air for oxidative conditions).
-
The mass of the sample is continuously monitored as a function of temperature.
-
The resulting TGA curve plots percentage mass loss versus temperature. The onset temperature of decomposition is a key parameter derived from this curve.
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point, heat of fusion, and to detect any exothermic or endothermic events associated with decomposition.
Methodology:
-
A small sample (typically 2-5 mg) of this compound is hermetically sealed in an aluminum pan.
-
An empty, sealed aluminum pan is used as a reference.
-
Both the sample and reference pans are placed in the DSC cell.
-
The cell is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen).
-
The DSC measures the difference in heat flow required to maintain the sample and reference at the same temperature.
-
The resulting DSC thermogram plots heat flow versus temperature, revealing thermal events such as melting (endotherm) and decomposition (often an exotherm).
Evolved Gas Analysis (EGA)
Objective: To identify the gaseous products evolved during decomposition.
Methodology:
-
The outlet gas stream from the TGA furnace is coupled to a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR).
-
As the sample is heated in the TGA, any volatile decomposition products are carried by the purge gas into the MS or FTIR for identification.
-
This provides real-time information on the chemical nature of the fragments being lost at specific temperatures.
Theoretical Decomposition Pathway
In the absence of experimental data, a putative decomposition pathway can be proposed based on the chemical structure of this compound. The oxazole ring is a five-membered heterocycle containing both oxygen and nitrogen. Thermal cleavage is likely to initiate at the weakest bonds within the molecule.
A plausible decomposition workflow, which would be informed by experimental data, is visualized below.
Caption: Experimental workflow for thermal analysis.
The oxazole ring can undergo ring-opening reactions, and the ethoxy and methyl substituents can also be sources of initial bond scission. Potential initial decomposition steps could involve the cleavage of the C-O bond of the ethoxy group or the fragmentation of the oxazole ring itself. A patent on the synthesis of this compound notes its decomposition in the presence of a strong acid at 60 °C, suggesting that the oxazole ring is susceptible to cleavage under certain conditions[7].
Future Work
To provide a definitive guide on the thermal stability of this compound, the following studies are essential:
-
Comprehensive TGA and DSC studies under both inert and oxidative atmospheres to determine decomposition temperatures and energetics.
-
TGA-MS or TGA-FTIR analysis to identify the primary gaseous decomposition products.
-
Isothermal TGA studies at various temperatures to determine the decomposition kinetics and predict the compound's shelf-life.
-
Analysis of the solid residue after partial or complete decomposition using techniques like X-ray diffraction (XRD) and spectroscopy to understand the solid-state reaction pathway.
By executing these experiments, a robust and data-driven understanding of the thermal stability and decomposition of this compound can be established, providing critical information for its safe and effective use in research and development.
References
- 1. chemshuttle.com [chemshuttle.com]
- 2. scbt.com [scbt.com]
- 4. This compound | C6H9NO2 | CID 11815362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 5-Ethoxy-4-methyl-1,3-oxazole | CAS#:5006-20-2 | Chemsrc [chemsrc.com]
- 6. This compound CAS#: 5006-20-2 [m.chemicalbook.com]
- 7. CN109627226B - Preparation method of 4-methyl-5-ethoxy oxazole - Google Patents [patents.google.com]
An In-depth Technical Guide to 5-Ethoxy-4-methyloxazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-Ethoxy-4-methyloxazole, a key heterocyclic intermediate in the synthesis of pharmaceuticals, most notably Vitamin B6. This document details its chemical and physical properties, historical context of its synthesis, detailed experimental protocols for its preparation, and its primary applications.
Chemical and Physical Properties
This compound is a flammable liquid with a characteristic odor.[1] Its key chemical and physical properties are summarized in the tables below for easy reference.
Table 1: General and Physical Properties
| Property | Value | Source |
| Molecular Formula | C6H9NO2 | [1][2] |
| Molar Mass | 127.14 g/mol | [1][2] |
| Density | 1.04 g/cm³ | [2] |
| Boiling Point | 164.5°C at 760 mmHg | [2] |
| 78-80 °C at 50 Torr | [3] | |
| Flash Point | 53.3°C | [2] |
| Refractive Index | 1.449 | [4] |
| Physical Form | Clear light yellow to yellow oil | [3] |
| Solubility | Slightly soluble in Chloroform, Ethyl Acetate, Methanol | [3] |
| Storage | Store in freezer, under -20°C, sealed in dry conditions | [3] |
Table 2: Computed Properties
| Property | Value | Source |
| IUPAC Name | 5-ethoxy-4-methyl-1,3-oxazole | [1] |
| InChI | InChI=1S/C6H9NO2/c1-3-8-6-5(2)7-4-9-6/h4H,3H2,1-2H3 | [1] |
| InChIKey | FWPDSAJKWKRRJD-UHFFFAOYSA-N | [1] |
| Canonical SMILES | CCOC1=C(N=CO1)C | [1] |
| CAS Number | 5006-20-2 | [1] |
| pKa (Predicted) | 1.85 ± 0.14 | [3] |
Discovery and History of Synthesis
While the specific first synthesis of this compound is not well-documented in readily available literature, its history is intrinsically linked to the broader development of oxazole synthesis methodologies. Oxazoles, as a class of compounds, gained prominence as versatile intermediates in organic synthesis.
One of the foundational methods for oxazole synthesis is the Huisgen 1,3-dipolar cycloaddition , discovered in 1961, which involves the reaction of a dipolarophile with a 1,3-dipolar compound to form a five-membered heterocycle. This reaction, while general for many heterocyclic systems, laid the groundwork for various approaches to oxazole ring formation.
The synthesis of 5-alkoxyoxazoles, such as this compound, has been a subject of interest due to their utility as heterodienes in Diels-Alder reactions for the construction of pyridine and furan frameworks. These electron-rich oxazoles are known to be sensitive to acidic and thermal conditions, making their synthesis and isolation challenging.
Key synthetic strategies that have been applied to the preparation of this compound and related compounds include:
-
Cyclization from α-amino esters: A common route involves the esterification, formylation, and subsequent cyclization of α-alanine to yield the target molecule.[2]
-
Decarboxylation of oxazole carboxylates: Another prevalent method starts with a substituted oxazole carboxylic acid ester, such as 4-methyl-5-ethoxyoxazolecarboxylic acid ethyl ester, which is then hydrolyzed and decarboxylated.
These methods have been refined over time for industrial-scale production, particularly for the synthesis of Vitamin B6, where this compound is a crucial precursor.
Experimental Protocols
Detailed methodologies for the synthesis of this compound are often found in patent literature, reflecting its commercial importance. Below are detailed protocols for key synthetic routes.
This protocol describes the hydrolysis and decarboxylation of an oxazole carboxylate precursor.
Experimental Workflow Diagram
Caption: Synthesis of this compound via Hydrolysis and Decarboxylation.
Detailed Methodology:
-
Hydrolysis:
-
In a reaction kettle, charge 4-methyl-5-ethoxy-1,3-oxazole-2-carboxylic acid ethyl ester, toluene, drinking water, and sodium hydroxide according to a molar ratio of ester to NaOH of 1:(1.2-3.0). The amount of toluene and water should be 3 to 10 times the weight of the starting ester.
-
Stir the mixture and maintain the temperature between 20-80 °C for 1.0 to 6.0 hours.
-
After the reaction is complete, perform a liquid separation.
-
-
Acidification and Decarboxylation:
-
Take the aqueous phase from the previous step and adjust the pH to a range of 1.0-2.5 using hydrochloric acid.
-
Add an organic solvent, such as dichloromethane or trichloromethane, to the acidified aqueous solution.
-
Control the temperature at 30-50 °C and allow the reaction to proceed until there is no more evolution of carbon dioxide.
-
-
Work-up and Purification:
-
Once the decarboxylation is complete, adjust the pH of the reaction mixture to be greater than or equal to 9.0.
-
Perform a liquid separation to isolate the organic phase.
-
Subject the organic phase to reduced pressure distillation to obtain the final product, this compound.
-
This process is reported to have a high yield (over 90%) and high product purity (over 99.5%).
This method involves a cyclization reaction to form the oxazole ring.
Experimental Workflow Diagram
Caption: Synthesis of a precursor via cyclization.
Detailed Methodology:
-
Ring-Closure Reaction:
-
To a reaction vessel containing N-ethoxalyl-α-aminopropionic acid ethyl ester, add a cyclization system of phosphorus oxychloride and triethylamine.
-
Add a catalytic amount of 4-dimethylamino-pyridine (DMAP).
-
Heat the mixture to 60-90 °C to carry out the ring-closure reaction.
-
-
Quenching:
-
Cool the reaction mixture to room temperature.
-
Dropwise, add the cooled reaction mixture to deionized water that is maintained at a temperature of 0-10 °C for a quenching reaction.
-
-
Separation and Isolation:
-
Stir the quenched mixture at 30-40 °C to allow for layering.
-
Separate the layers and extract the aqueous layer with triethylamine.
-
Combine the organic layers and reclaim the triethylamine under reduced pressure to obtain 4-methyl-5-ethoxy oxazole acid ethyl ester, a precursor that can then be converted to this compound via decarboxylation as described in the previous protocol.
-
Applications in Drug Development
The primary and most well-established application of this compound is as a key intermediate in the industrial synthesis of Vitamin B6 (Pyridoxine) . The oxazole ring serves as a precursor to the pyridine ring of pyridoxine through a Diels-Alder reaction followed by subsequent transformations.
It is also used in the synthesis of Mappicine ketone , an antiviral compound.
Given its role as a versatile building block, this compound is of significant interest to medicinal chemists and drug development professionals for the synthesis of novel heterocyclic compounds with potential biological activity.
Safety and Handling
This compound is a flammable liquid and vapor. It is harmful if swallowed and causes skin and serious eye irritation. Appropriate personal protective equipment, including gloves, eye protection, and suitable protective clothing, should be worn when handling this compound. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[2]
This guide provides a foundational understanding of this compound for research and development purposes. For more detailed information, consulting the primary literature and patents is recommended.
References
- 1. Sequential annulation and isomerisation reaction of 3-acylmethylidene oxindoles with Huisgen zwitterions and synthesis of 5-(3-oxindolyl)oxazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 1,3,4-Oxadiazoles by Ugi-Tetrazole and Huisgen Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN109627226B - Preparation method of 4-methyl-5-ethoxy oxazole - Google Patents [patents.google.com]
Understanding the aromaticity of 5-alkoxyoxazoles
An In-Depth Technical Guide to the Aromaticity of 5-Alkoxyoxazoles
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxazoles are a fundamental class of five-membered aromatic heterocycles integral to medicinal chemistry and natural product synthesis. Within this family, 5-alkoxyoxazoles stand out as exceptionally versatile building blocks, primarily due to their unique electronic properties. This technical guide provides a comprehensive examination of the aromaticity of the 5-alkoxyoxazole core. We delve into the theoretical underpinnings of oxazole aromaticity, present comparative quantitative data for the parent ring system, and explore how the electron-donating alkoxy substituent modulates this character. A central focus is placed on understanding how the attenuated aromaticity of these compounds dictates their reactivity, particularly their utility as dienes in hetero-Diels-Alder reactions for the synthesis of pyridines. This guide includes detailed experimental and computational protocols, along with visualizations, to serve as a practical resource for professionals in drug development and synthetic chemistry.
Introduction to Aromaticity in Oxazole Systems
Aromaticity is a critical concept in chemistry that describes the enhanced stability of cyclic, planar, and fully conjugated molecules that adhere to Hückel's rule (possessing 4n+2 π-electrons).[1] This stability significantly influences a molecule's structure, reactivity, and spectroscopic properties. The parent oxazole ring is a five-membered heterocycle containing one oxygen and one nitrogen atom. It is classified as an aromatic compound, featuring a delocalized 6π-electron system.[2][3] However, the high electronegativity of the oxygen atom leads to an uneven distribution of electron density, resulting in incomplete π-electron delocalization.[2][3] Consequently, oxazoles exhibit a lower degree of aromaticity compared to other azoles like thiazole or imidazole.[4][5][6]
This reduced aromatic stabilization imparts a higher "diene" character to the oxazole ring, making it a valuable synthon in cycloaddition reactions.[7][8] The introduction of a 5-alkoxy group, a strong electron-donating substituent, further modulates the electronic landscape of the ring. These electron-rich oxazoles are generally more sensitive to acidic and thermal conditions but are highly prized for their role in constructing more complex molecular architectures, such as pyridine derivatives found in compounds like Vitamin B6.[4][9]
Caption: Logical flow showing the application of Hückel's criteria to the 5-alkoxyoxazole ring system.
Quantitative and Qualitative Assessment of Aromaticity
The aromaticity of a molecule is not directly measurable but is inferred from various experimental and computational indicators. The most common metrics include geometric criteria (e.g., Harmonic Oscillator Model of Aromaticity, HOMA), energetic criteria (e.g., Aromatic Stabilization Energy, ASE), and magnetic criteria (e.g., Nucleus-Independent Chemical Shift, NICS).
While specific quantitative data for a homologous series of 5-alkoxyoxazoles is not prevalent in the literature, a comparative analysis of the parent oxazole ring against other five-membered heterocycles provides a clear context for its attenuated aromaticity. NICS values, which measure the magnetic shielding at the center of a ring, are a powerful computational tool; a more negative NICS(1) value (calculated 1 Å above the ring plane) indicates stronger aromaticity.
Table 1: Comparative Aromaticity Indices for Five-Membered Heterocycles
| Compound | Aromaticity Type | NICS(1) (ppm) | Relative Aromaticity vs. Benzene (%) |
|---|---|---|---|
| Benzene | High | -9.7 | 100% |
| Thiophene | High | -8.7 | ~80-90% |
| Pyrrole | Moderate | -7.5 | ~70-80% |
| Imidazole | Moderate | -7.2 | ~70-75% |
| Furan | Low | -5.5 | ~50-60% |
| Oxazole | Low | -4.1 | ~35-45% [10] |
Note: The NICS(1) values are representative computational results from various literature sources and may vary slightly based on the level of theory used. The relative aromaticity is an estimation based on multiple criteria.[5][10]
The data clearly positions oxazole at the lower end of the aromaticity scale for common heterocycles. The presence of the 5-alkoxy group, being an electron-donating substituent, increases the electron density on the ring, which further enhances its reactivity as a diene in cycloaddition reactions, a hallmark of systems with low aromatic stabilization energy.
Caption: A generalized workflow for the comprehensive assessment of aromaticity in novel heterocycles.
Reactivity as a Direct Consequence of Aromaticity
The most compelling evidence for the low aromaticity of 5-alkoxyoxazoles is their widespread use as dienes in hetero-Diels-Alder reactions to form substituted pyridines.[4][9] In a typical cycloaddition, the oxazole reacts with a dienophile (e.g., an alkene or alkyne). The reaction proceeds through a bicyclic intermediate which readily loses a molecule (such as water or alcohol) upon acid catalysis to aromatize, yielding a stable pyridine ring. The energetic barrier for this reaction is relatively low because the starting oxazole has only a modest aromatic stabilization energy to overcome.
Caption: The hetero-Diels-Alder reaction pathway of 5-alkoxyoxazoles, driven by the formation of a stable aromatic pyridine.
Experimental and Computational Protocols
Synthesis of 5-Alkoxyoxazoles via Microwave-Assisted Cyclization
This protocol is adapted from a reported efficient synthesis of 5-alkoxyoxazoles.[9]
Objective: To synthesize a representative 5-alkoxyoxazole from an α-triflyloxy ester and a nitrile.
Materials:
-
α-Triflyloxy ester (e.g., ethyl-O-trifluoromethanesulfonyl-2-hydroxypropanoate) (0.9 mmol)
-
Acetonitrile or functionalized nitrile (4.5 mmol, 5 equiv)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (16 μL, 0.09 mmol, 0.1 equiv)
-
Saturated aqueous NaHCO₃ solution
-
Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)
-
Microwave vial with a magnetic stirrer bar
-
Microwave reactor
Procedure:
-
To a microwave vial containing a magnetic stirrer, add the α-triflyloxy ester (0.9 mmol) and the nitrile (4.5 mmol).
-
Under an inert atmosphere (e.g., nitrogen or argon), add TMSOTf (0.09 mmol) to the mixture.
-
Seal the vial securely.
-
Place the vial in the microwave reactor and heat the reaction mixture to 120 °C for 3 minutes (holding time) with a maximum power of 100 W.[9]
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Quench the reaction by adding 10 mL of saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with CH₂Cl₂ or EtOAc (2 x 15 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 5-alkoxyoxazole.
Computational Protocol for NICS(1) Calculation
Objective: To calculate the NICS(1) value for a 5-alkoxyoxazole to assess its magnetic aromaticity.
Software: Gaussian 09/16, GaussView
Procedure:
-
Structure Optimization:
-
Construct the 5-alkoxyoxazole molecule in GaussView.
-
Perform a geometry optimization and frequency calculation using Density Functional Theory (DFT). A common and reliable level of theory is B3LYP with the 6-311+G(d,p) basis set.[10]
-
The input command line would be: #p opt freq b3lyp/6-311+g(d,p).
-
Confirm that the optimization has converged and that there are no imaginary frequencies.
-
-
NICS Calculation Setup:
-
Using the optimized coordinates, set up a new calculation for NMR properties.
-
Place a ghost atom (Bq) at the geometric center of the oxazole ring. To calculate NICS(1), place this ghost atom 1.0 Å directly above the ring plane.
-
The input command line for the NMR calculation will be: #p nmr=giao b3lyp/6-311+g(d,p) geom=check guess=read.
-
-
Data Analysis:
-
Once the calculation is complete, open the output file.
-
Locate the "Magnetic shielding tensor (ppm)" section for the ghost atom (Bq).
-
The isotropic shielding value is the average of the diagonal elements of the tensor: (σ_xx + σ_yy + σ_zz) / 3.
-
The NICS value is the negative of this isotropic shielding value. A negative NICS(1) value is indicative of aromaticity.[11]
-
Spectroscopic Analysis Protocol (¹H and ¹³C NMR)
This protocol is a generalized procedure based on standard analytical techniques.[12]
Objective: To obtain ¹H and ¹³C NMR spectra to characterize the 5-alkoxyoxazole and gather indirect evidence of its electronic structure.
Materials:
-
Synthesized 5-alkoxyoxazole (5-10 mg)
-
Deuterated solvent (e.g., CDCl₃ or DMSO-d₆) (0.5-0.7 mL)
-
5 mm NMR tube
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of the chosen deuterated solvent directly in the NMR tube.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: 30-degree pulse angle, 2-second relaxation delay, 3-second acquisition time, 16-64 scans.
-
Expected Resonances: The proton on the oxazole ring (C4-H) is expected to appear in the aromatic region, though potentially at a slightly upfield chemical shift compared to more aromatic systems, reflecting the electron-rich nature of the ring.[12]
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Typical parameters: 45-degree pulse angle, 2-5 second relaxation delay, 1024 or more scans.
-
Expected Resonances: The chemical shifts of the oxazole ring carbons (C2, C4, C5) provide insight into the electron density at each position. The C5 carbon, attached to the alkoxy group, will be significantly shielded (appear at a higher field) compared to its position in an unsubstituted oxazole.[12]
-
-
Data Processing: Process the raw data (FID) using appropriate NMR software (e.g., MestReNova, TopSpin) by applying Fourier transform, phase correction, and baseline correction.
Conclusion
The aromaticity of 5-alkoxyoxazoles is a nuanced topic of significant importance to synthetic and medicinal chemists. While formally meeting the criteria for aromaticity, the oxazole core possesses an inherently low aromatic stabilization energy. The inclusion of an electron-donating 5-alkoxy group further diminishes this stability, enhancing its character as a diene. This feature, rather than being a limitation, is the primary source of its synthetic utility, enabling its effective participation in hetero-Diels-Alder reactions to construct highly functionalized pyridine scaffolds. The combination of computational analysis, such as NICS calculations, and experimental evidence from reactivity studies provides a robust framework for understanding and exploiting the unique electronic nature of these valuable heterocyclic building blocks.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. tandfonline.com [tandfonline.com]
- 3. What is Oxazole?_Chemicalbook [chemicalbook.com]
- 4. Oxazole - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Oxazole [chemeurope.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. poranne-group.github.io [poranne-group.github.io]
- 12. benchchem.com [benchchem.com]
Methodological & Application
Synthesis of 5-Ethoxy-4-methyloxazole from α-Alanine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 5-ethoxy-4-methyloxazole, a valuable building block in medicinal chemistry, starting from the readily available amino acid α-alanine. The presented methodology is a multi-step process involving the formation of an N-acylated alanine derivative followed by cyclization and subsequent functional group manipulations.
Application Notes
This compound serves as a key intermediate in the synthesis of various biologically active compounds and pharmaceuticals. The oxazole core is a privileged structure in drug discovery, known to be present in a range of molecules with diverse therapeutic activities, including anticancer and anti-inflammatory agents.[1][2] The strategic placement of the methyl and ethoxy groups on the oxazole ring provides a scaffold that can be further functionalized to modulate pharmacokinetic and pharmacodynamic properties. For instance, it is a crucial intermediate in the synthesis of Vitamin B6.[1][3] The protocols detailed below offer a practical approach for the laboratory-scale synthesis of this important heterocyclic compound.
Synthetic Pathway Overview
The synthesis of this compound from α-alanine is most effectively achieved through a multi-step pathway. A common and well-documented approach involves the initial conversion of α-alanine to an N-ethoxalyl derivative, followed by a cyclization reaction to form the oxazole ring, and finally, hydrolysis and decarboxylation to yield the target compound.
Caption: Overall synthetic workflow from α-alanine to this compound.
Experimental Protocols
Protocol 1: Synthesis of 4-Methyl-5-ethoxy-1,3-oxazole-2-carboxylic acid ethyl ester
This protocol is adapted from methodologies described for the cyclization of N-acylated amino acids.[4]
Materials:
| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Quantity | Moles |
| N-Ethoxalyl-α-aminopropionic acid ethyl ester | 217.22 | - | 100 g | 0.46 |
| Phosphorus oxychloride (POCl₃) | 153.33 | 1.645 | 141 g | 0.92 |
| Triethylamine (TEA) | 101.19 | 0.726 | 186 g | 1.84 |
| 4-Dimethylaminopyridine (DMAP) | 122.17 | - | 5.6 g | 0.046 |
| Deionized Water | 18.02 | 1.000 | 500 mL | - |
| Toluene | 92.14 | 0.867 | 500 mL | - |
Procedure:
-
To a stirred solution of N-ethoxalyl-α-aminopropionic acid ethyl ester (100 g, 0.46 mol) in a suitable reaction vessel, add phosphorus oxychloride (141 g, 0.92 mol), triethylamine (186 g, 1.84 mol), and a catalytic amount of 4-dimethylaminopyridine (5.6 g, 0.046 mol).
-
Heat the reaction mixture to 60-90°C and maintain this temperature with stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully and slowly add the reaction mixture to 500 mL of deionized water at 0-10°C with vigorous stirring to quench the reaction.
-
Allow the mixture to warm to 30-40°C and stir until the layers separate.
-
Separate the organic layer. The aqueous layer can be extracted with toluene or another suitable organic solvent to maximize product recovery.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-methyl-5-ethoxy-1,3-oxazole-2-carboxylic acid ethyl ester. Further purification can be achieved by vacuum distillation or column chromatography.
Protocol 2: Synthesis of this compound via Hydrolysis and Decarboxylation
This protocol is based on procedures outlined in patent literature and industrial application notes.[1][3]
Materials:
| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Quantity | Moles |
| 4-Methyl-5-ethoxy-1,3-oxazole-2-carboxylic acid ethyl ester | 199.20 | - | 100 kg | 502 mol |
| Toluene | 92.14 | 0.867 | 700 L | - |
| Drinking Water | 18.02 | 1.000 | 700 kg | - |
| Sodium Hydroxide (NaOH) | 40.00 | - | 40 kg | 1000 mol |
| Hydrochloric Acid (HCl) | 36.46 | - | As needed | - |
| Dichloromethane (DCM) | 84.93 | 1.326 | 700 L | - |
Procedure:
-
Hydrolysis: In a 2000 L reactor, charge toluene (700 L), 4-methyl-5-ethoxy-1,3-oxazole-2-carboxylic acid ethyl ester (100 kg), drinking water (700 kg), and sodium hydroxide (40 kg).[1]
-
Heat the mixture to 80°C and maintain for 1 hour with stirring.[1]
-
Acidification: After cooling, separate the aqueous phase. Adjust the pH of the aqueous phase to 2.0 with hydrochloric acid.[1]
-
Decarboxylation: Add dichloromethane (700 L) to the acidified aqueous phase. Heat the mixture to 40°C and reflux until the evolution of carbon dioxide ceases.[1]
-
Neutralization and Extraction: Cool the reaction mixture and adjust the pH to ≥ 9.0 with sodium hydroxide.[1]
-
Separate the organic (dichloromethane) layer. The aqueous layer can be further extracted with dichloromethane to ensure complete recovery of the product.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude this compound can be purified by vacuum distillation to yield the final product.
Data Summary
The following table summarizes typical yields for the key steps in the synthesis of this compound. Please note that yields can vary depending on the specific reaction conditions and scale.
| Reaction Step | Starting Material | Product | Typical Yield (%) | Reference |
| Cyclization | N-Ethoxalyl-α-aminopropionic acid ethyl ester | 4-Methyl-5-ethoxy-1,3-oxazole-2-carboxylic acid ethyl ester | >90 | [5] |
| Hydrolysis, Decarboxylation, and Purification | 4-Methyl-5-ethoxy-1,3-oxazole-2-carboxylic acid ethyl ester | This compound | ~80-90 | [5] |
Logical Relationships and Workflow Visualization
The decision-making process for selecting a synthetic route for 4-methyloxazole derivatives, including this compound, can be visualized as follows:
Caption: Decision tree for selecting a synthetic method for 4-methyloxazole derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. CN109627226B - Preparation method of 4-methyl-5-ethoxy oxazole - Google Patents [patents.google.com]
- 4. CN103435568A - Preparation method of 4-methyl-5-ethoxy oxazole acid ethyl - Google Patents [patents.google.com]
- 5. CN110423226B - Preparation method of 4-methyl-5-alkoxy oxazole - Google Patents [patents.google.com]
Application Notes and Protocols for the Industrial Preparation of 5-Ethoxy-4-methyloxazole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the industrial-scale synthesis of 5-Ethoxy-4-methyloxazole, a key intermediate in the production of Vitamin B6.[1][2] The described methodology is a two-stage process commencing with the synthesis of ethyl 4-methyl-5-ethoxy-1,3-oxazole-2-carboxylate, followed by its hydrolysis and decarboxylation to yield the final product.
Data Presentation
The following tables summarize the quantitative data for the two key stages of the synthesis process, providing a clear comparison of reaction parameters and outcomes.
Table 1: Synthesis of Ethyl 4-methyl-5-ethoxy-1,3-oxazole-2-carboxylate [3]
| Parameter | Value |
| Starting Material | N-ethoxalyl-α-aminopropionic acid ethyl ester |
| Reagents | Phosphorus oxychloride, Triethylamine |
| Catalyst | 4-Dimethylaminopyridine (DMAP) |
| Reaction Temperature | 60-90 °C |
| Quenching Temperature | 0-10 °C (deionized water) |
| Extraction Temperature | 30-40 °C |
| Purity | High |
| Molar Yield | High (exact percentage not specified in the document) |
Table 2: Synthesis of this compound via Hydrolysis and Decarboxylation [1]
| Parameter | Value |
| Starting Material | Ethyl 4-methyl-5-ethoxy-1,3-oxazole-2-carboxylate |
| Hydrolysis Reagents | Sodium hydroxide, Toluene, Water |
| Hydrolysis Temperature | 20-80 °C |
| Acidification Reagent | Hydrochloric acid |
| Acidification pH | 1.0-2.5 |
| Decarboxylation Solvent | Organic solvent (e.g., Chloroform) |
| Decarboxylation Temperature | 30-50 °C |
| Final Neutralization pH | ≥ 9.0 |
| Yield | 93.2% |
| Gas Phase Purity | 99.8% |
| Liquid Phase Purity | 99.5% |
Experimental Protocols
The following are detailed methodologies for the key experiments in the industrial preparation of this compound.
Protocol 1: Synthesis of Ethyl 4-methyl-5-ethoxy-1,3-oxazole-2-carboxylate [3]
-
Reaction Setup: In a suitable reaction vessel, create a cyclization system consisting of phosphorus oxychloride and triethylamine.
-
Addition of Reactants: Introduce N-ethoxalyl-α-aminopropionic acid ethyl ester as the raw material into the cyclization system. Add a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Cyclization Reaction: Heat the reaction mixture to a temperature between 60-90 °C to carry out the ring-closure reaction.
-
Quenching: After the reaction is complete, cool the mixture to room temperature. Subsequently, add the reaction mixture dropwise into deionized water maintained at a temperature of 0-10 °C to quench the reaction.
-
Extraction and Separation: Stir the quenched mixture and allow it to separate into layers at a temperature of 30-40 °C. Extract the aqueous layer with triethylamine.
-
Product Isolation: Combine the organic layers and remove the triethylamine under reduced pressure to obtain ethyl 4-methyl-5-ethoxy-1,3-oxazole-2-carboxylate.
Protocol 2: Synthesis of this compound [1]
-
Hydrolysis: In a hydrolysis reaction kettle, sequentially add ethyl 4-methyl-5-ethoxy-1,3-oxazole-2-carboxylate, toluene, drinking water, and sodium hydroxide. Stir the mixture and maintain a temperature between 20-80 °C to facilitate the hydrolysis reaction.
-
Acidification: After the hydrolysis is complete, separate the aqueous phase. Adjust the pH of the aqueous phase to a range of 1.0-2.5 using hydrochloric acid.
-
Decarboxylation: Add an organic solvent, such as chloroform, to the acidified aqueous phase. Heat the mixture to a temperature of 30-50 °C and maintain it until there is no further evolution of carbon dioxide, indicating the completion of the decarboxylation reaction.
-
Neutralization and Isolation: After decarboxylation, adjust the pH of the reaction mixture to 9.0 or higher. Separate the organic phase.
-
Purification: Subject the organic phase to reduced pressure distillation to obtain the final product, this compound.
Visualizations
The following diagrams illustrate the experimental workflow and the proposed chemical reaction mechanism.
Caption: Overall workflow for the industrial preparation of this compound.
Caption: Proposed reaction mechanism for the synthesis of this compound.
References
- 1. CN109627226B - Preparation method of 4-methyl-5-ethoxy oxazole - Google Patents [patents.google.com]
- 2. CN1003515B - Synthetic Technology of Vitamin B6 Intermediate 4-Methyl-5-Alkoxyoxazole - Google Patents [patents.google.com]
- 3. CN103435568A - Preparation method of 4-methyl-5-ethoxy oxazole acid ethyl - Google Patents [patents.google.com]
Application Notes and Protocols: Diels-Alder Reaction of 5-Ethoxy-4-methyloxazole with Diethyl Maleate
For Researchers, Scientists, and Drug Development Professionals
The Diels-Alder reaction of oxazoles serves as a powerful synthetic tool for accessing highly substituted pyridine scaffolds, which are core structures in numerous pharmaceuticals and natural products.[1] This document outlines the application and provides a detailed protocol for the [4+2] cycloaddition reaction between 5-ethoxy-4-methyloxazole and diethyl maleate, leading to the formation of a substituted pyridine derivative. This transformation is particularly valuable as it constructs the pyridine ring in a single, atom-economical step.[2]
The reaction proceeds through a concerted mechanism where the oxazole acts as an azadiene. The initial bicyclic adduct is often unstable and readily undergoes a retro-Diels-Alder reaction, typically involving the elimination of a small molecule like ethanol, to aromatize into the final pyridine product.[3]
Reaction Mechanism
The Diels-Alder reaction of this compound with diethyl maleate is a [4+2] cycloaddition. The oxazole ring functions as the 4π electron diene component, and diethyl maleate acts as the 2π electron dienophile. The reaction is typically promoted by heat. The initial cycloaddition forms a transient 7-oxa-2-azabicyclo[2.2.1]heptene intermediate. Under the reaction conditions, this intermediate eliminates ethanol to yield the stable, aromatic diethyl 2-methyl-5-hydroxypyridine-3,4-dicarboxylate.
References
Application Notes and Protocols for the Synthesis of Vitamin B6 (Pyridoxine) via 5-Ethoxy-4-methyloxazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the synthesis of Vitamin B6 (pyridoxine) and its derivatives, utilizing the robust and versatile Diels-Alder reaction of 5-ethoxy-4-methyloxazole. This method offers a convergent and efficient pathway to the pyridoxine core, which is of significant interest in pharmaceutical and medicinal chemistry.
Application Notes
The synthesis of pyridoxine through the oxazole route, specifically using this compound, is a well-established and industrially relevant method. The core of this strategy lies in a hetero-Diels-Alder reaction, where the oxazole acts as an azadiene. This cycloaddition is typically followed by an aromatization step to form the pyridine ring, and subsequent functional group manipulations to yield the final vitamin.
This synthetic approach is highly adaptable, allowing for the introduction of various substituents on the pyridine ring by modifying the dienophile. The use of this compound is advantageous due to its commercial availability and the ethoxy group's role in facilitating the final aromatization step.
Recent advancements in this field have focused on improving the safety and environmental profile of the synthesis. For instance, toxic reagents like benzene and phosphorus oxychloride, used in earlier methodologies, have been successfully replaced with greener alternatives such as toluene and novel dehydrating agents.[1] An improved "oxazole method" has been reported with an overall yield of 56.4% and a final product purity of 99.4%.[1]
Furthermore, alternative reduction methods for the Diels-Alder adduct, such as using silanes, provide a different pathway to pyridoxine, avoiding the traditional acid-catalyzed aromatization and hydrolysis. This can be particularly useful for substrates sensitive to harsh acidic conditions.
Synthesis Pathway Overview
The overall synthetic pathway can be broken down into three main stages:
-
Preparation of this compound: The starting oxazole can be synthesized from commercially available precursors.
-
Diels-Alder Cycloaddition: The key C-C and C-N bond-forming reaction to construct the bicyclic intermediate.
-
Conversion to Pyridoxine: Aromatization of the bicyclic intermediate and subsequent reduction/hydrolysis to yield the final product.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of this compound from 4-methyl-5-ethoxy-1,3-oxazole-2-carboxylic acid ethyl ester via hydrolysis, acidification, decarboxylation, and distillation.
Materials:
-
4-methyl-5-ethoxy-1,3-oxazole-2-carboxylic acid ethyl ester
-
Toluene
-
Drinking water
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Chloroform
Procedure:
-
Hydrolysis: In a 3L three-necked flask, combine 1000 mL of toluene, 110.25 g (0.55 mol) of 4-methyl-5-ethoxy-1,3-oxazole-2-carboxylic acid ethyl ester, 1000 mL of drinking water, and 66.48 g (1.66 mol) of sodium hydroxide. Stir the mixture at 40°C for 2 hours. After the reaction, separate the aqueous and organic layers.
-
Acidification: Adjust the pH of the aqueous phase to 2.5 using hydrochloric acid.
-
Decarboxylation: Add 1000 mL of chloroform to the acidified aqueous phase and heat the mixture to 50°C. Maintain this temperature until no more gas evolution (carbon dioxide) is observed.
-
Neutralization and Extraction: After decarboxylation is complete, adjust the pH of the solution to 11 with sodium hydroxide. Separate the aqueous and organic (chloroform) layers.
-
Purification: Distill the organic phase under reduced pressure, collecting the fraction at 60-80°C to obtain pure this compound.
Expected Yield: Approximately 88.2-93.5%.
Protocol 2: Diels-Alder Reaction of this compound with Diethyl Maleate
This protocol details the cycloaddition reaction to form the key bicyclic intermediate.
Materials:
-
This compound
-
Diethyl maleate
-
Argon gas
-
Silica gel for column chromatography
-
Ethyl acetate (EtOAc)
-
Hexane
Procedure:
-
Reaction Setup: In a round-bottom flask under an argon atmosphere, combine 0.64 g (5 mmol) of this compound and 1.72 g (10 mmol) of diethyl maleate.
-
Heating: Heat the neat mixture in an oil bath at 110°C for 3 hours.
-
Purification: After cooling, the crude product can be purified by column chromatography on silica gel using a 1:1 mixture of ethyl acetate and hexane as the eluent. This will separate the endo and exo isomers of the Diels-Alder adduct.
Expected Yields:
-
endo isomer: 620 mg (41%)
-
exo isomer: 360 mg (24%)
Protocol 3: Aromatization and Hydrolysis to Pyridoxine
This protocol describes the conversion of the Diels-Alder adduct to pyridoxine hydrochloride through acid-catalyzed aromatization and hydrolysis.
Materials:
-
Diels-Alder adduct from Protocol 2
-
Ethanol
-
Water
-
Concentrated Hydrochloric Acid (HCl)
Procedure:
-
Aromatization: Dissolve the crude Diels-Alder adduct in ethanol. Cool the solution to room temperature and add water. Add a catalytic amount of concentrated hydrochloric acid. Stir the mixture at room temperature for 10-20 hours.
-
Hydrolysis: After the initial stirring, heat the reaction mixture to 50-90°C and maintain for 4 hours to effect hydrolysis of the ester groups and the dioxepine ring (if a butene-1,4-diol derivative was used as the dienophile).
-
Work-up and Purification: The resulting pyridoxine hydrochloride can be purified by recrystallization from an alcohol-acetone mixture. The purification can be complex due to the chemical similarity of by-products.
Protocol 4: Alternative Silane Reduction to Pyridoxine
This protocol provides an alternative method for converting the intermediate diester to pyridoxine using a silane reducing agent.
Materials:
-
5-Hydroxy-6-methyl-pyridine-3,4-dicarboxylic acid diethyl ester (the aromatized Diels-Alder adduct)
-
Diethoxymethylsilane
-
Dioxane
-
Tetrabutylammonium fluoride (TBAF) in THF (1M solution)
-
Ethanol (EtOH)
-
Strongly acidic resin (e.g., Dowex 50-WX8)
-
Ammonium hydroxide (NH₄OH)
Procedure:
-
Reduction: In a flask, dissolve 506 mg (2 mmol) of 5-hydroxy-6-methyl-pyridine-3,4-dicarboxylic acid diethyl ester and 4.03 g (30 mmol) of diethoxymethylsilane in 1 mL of dioxane. Add 0.2 mL (0.2 mmol) of a 1M solution of tetrabutylammonium fluoride in THF. Heat the reaction mixture in an oil bath at 100°C for 24 hours.
-
Quenching: Remove the flask from the oil bath and add 100 mL of ethanol. Allow the mixture to cool and stir overnight.
-
Purification: Filter the reaction mixture over a strongly acidic resin (Dowex 50-WX8). Elute the siloxanes and other by-products with ethanol. Elute the desired pyridoxine free base from the resin using a gradient of water and ammonium hydroxide.
-
Isolation: Concentrate the combined fractions containing the product to obtain pyridoxine.
Expected Yield: 38-54% overall yield with a purity of approximately 76%.
Data Presentation
Table 1: Summary of Yields for the Synthesis of this compound
| Precursor | Method | Reagents | Conditions | Yield | Reference |
| 4-methyl-5-ethoxy-1,3-oxazole-2-carboxylic acid ethyl ester | Hydrolysis and Decarboxylation | NaOH, HCl, Chloroform | 40-50°C | 88.2% | Fine Chemical Engineering, 2002, 19(3) |
| 4-methyl-5-ethoxyoxazolecarboxylic acid ethyl ester | Decarboxylation | Acetic acid, p-toluenesulfonic acid, Toluene | 90°C, 3h | 93.5% | CN110713468A |
Table 2: Summary of Yields for the Diels-Alder Reaction and Subsequent Steps
| Dienophile | Reaction Step | Conditions | Yield | Purity | Reference |
| Diethyl maleate | Diels-Alder (endo) | Neat, 110°C, 3h | 41% | N/A | Silane Reduction of 5-Hydroxy-6-methyl-pyridine-3,4-dicarboxylic Acid Diethyl Ester: Synthesis of Vitamin B6 |
| Diethyl maleate | Diels-Alder (exo) | Neat, 110°C, 3h | 24% | N/A | Silane Reduction of 5-Hydroxy-6-methyl-pyridine-3,4-dicarboxylic Acid Diethyl Ester: Synthesis of Vitamin B6 |
| Diethyl maleate | Overall (Silane Reduction) | MeSiH(OEt)₂, TBAF, 100°C, 24h | 38-54% | 76% | Silane Reduction of 5-Hydroxy-6-methyl-pyridine-3,4-dicarboxylic Acid Diethyl Ester: Synthesis of Vitamin B6 |
| Various | Overall (Improved Oxazole) | 6 steps | 56.4% | 99.4% | Improved “Oxazole” Method for the Practical and Efficient Preparation of Pyridoxine Hydrochloride (Vitamin B6) |
Visualizations
Caption: Overall synthesis pathway for Vitamin B6 from this compound.
Caption: General experimental workflow for the synthesis and analysis of Vitamin B6.
References
Application Notes and Protocols: 5-Ethoxy-4-methyloxazole as a Precursor for Substituted Pyridines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted pyridines are fundamental heterocyclic scaffolds prevalent in a vast array of pharmaceuticals, agrochemicals, and functional materials. The development of efficient and regioselective synthetic routes to these structures is a cornerstone of modern medicinal and process chemistry. One powerful strategy involves the use of oxazoles as masked azadienes in [4+2] cycloaddition reactions, commonly known as the Diels-Alder reaction. 5-Ethoxy-4-methyloxazole is a particularly attractive precursor in this context, offering a versatile and reactive diene for the construction of highly functionalized 3-hydroxy-2-methylpyridine derivatives. This transformation proceeds via a cycloaddition with a suitable dienophile, followed by a spontaneous or acid-catalyzed elimination of ethanol to afford the aromatic pyridine ring. This methodology provides a direct and atom-economical route to pyridines with substitution patterns that can be challenging to achieve through traditional methods.
Reaction Mechanism
The synthesis of substituted pyridines from this compound is predicated on a hetero-Diels-Alder reaction. In this process, the oxazole ring functions as the 4π-electron diene component, reacting with a 2π-electron dienophile (typically an alkene or alkyne). The initial [4+2] cycloaddition forms a bicyclic intermediate which is often unstable. This intermediate readily undergoes a retro-Diels-Alder type elimination of ethanol to yield the stable, aromatic substituted pyridine product. The regioselectivity of the cycloaddition is influenced by the electronic nature of both the oxazole and the dienophile.
Data Presentation
The following table summarizes the quantitative data for the synthesis of substituted pyridines using a derivative of this compound as the precursor.
| Dienophile | Product | Reaction Conditions | Yield (%) | Reference |
| Dimethyl maleate | 4,5-Dicarbomethoxy-3-hydroxy-2-methylpyridine | 120°C, 2 hours | 91 | [1] |
| Fumaronitrile | 4,5-Dicyano-3-hydroxy-2-methylpyridine | 60°C, 30 minutes, then methanolic HCl | 83 | [1] |
| γ-Hydroxy-crotonitrile | 4-Cyano-3-hydroxy-5-hydroxymethyl-2-methylpyridine | 120°C, 1 hour | 87 | [1] |
Experimental Protocols
The following protocols are based on established procedures for the reaction of 5-alkoxyoxazole derivatives with dienophiles to synthesize substituted pyridines.[1] Researchers should consider these as starting points and may need to optimize conditions for their specific substrates and scale.
Protocol 1: Synthesis of 4,5-Dicarbomethoxy-3-hydroxy-2-methylpyridine
Materials:
-
5-Ethoxyoxazolyl-(4)-acetic acid (1.0 eq)
-
Dimethyl maleate (1.5 eq)
-
Benzene (for recrystallization)
-
Round-bottom flask
-
Heating mantle with stirrer
-
Condenser
-
Standard laboratory glassware for workup and purification
Procedure:
-
In a clean, dry round-bottom flask, combine 5-ethoxyoxazolyl-(4)-acetic acid and dimethyl maleate.
-
Heat the reaction mixture to 120°C with stirring for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Recrystallize the crude product from benzene to yield colorless needles of 4,5-dicarbomethoxy-3-hydroxy-2-methylpyridine.[1]
-
Isolate the product by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Protocol 2: Synthesis of 4,5-Dicyano-3-hydroxy-2-methylpyridine
Materials:
-
4-Carboxymethyl-5-ethoxyoxazole (1.0 eq)
-
Fumaronitrile (1.0 eq)
-
Methanol
-
35% Methanolic Hydrochloric Acid
-
Round-bottom flask
-
Heating block or oil bath
-
Magnetic stirrer
-
Standard laboratory glassware
Procedure:
-
Combine 4-carboxymethyl-5-ethoxyoxazole and fumaronitrile in a round-bottom flask.
-
Heat the mixture at 60°C for 30 minutes with stirring.[1]
-
After cooling, dissolve the reaction mixture in a minimal amount of methanol.
-
To this solution, add a catalytic amount of 35% methanolic hydrochloric acid.
-
Allow the mixture to stand at room temperature to facilitate crystallization of the product.
-
Collect the crystalline 4,5-dicyano-3-hydroxy-2-methylpyridine hydrate by filtration, wash with cold methanol, and dry.[1]
Mandatory Visualizations
Caption: General reaction pathway for the synthesis of substituted pyridines.
Caption: A typical experimental workflow for pyridine synthesis.
References
Application Notes and Protocols for the Synthesis of Mappicine Ketone Utilizing 5-Ethoxy-4-methyloxazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mappicine ketone, a key synthetic intermediate for the potent anticancer agent camptothecin and its analogues, is a molecule of significant interest in medicinal chemistry and drug development. The construction of its pentacyclic core represents a considerable synthetic challenge. This document outlines a proposed synthetic strategy for mappicine ketone, leveraging a hetero-Diels-Alder reaction with 5-ethoxy-4-methyloxazole to efficiently construct the pivotal pyridone D-ring. Oxazoles are well-established as effective azadienes in [4+2] cycloaddition reactions, which, following a retro-Diels-Alder sequence, yield highly substituted pyridine derivatives.[1][2][3] This approach offers a convergent and potentially high-yielding pathway to this important molecular scaffold.
These notes provide detailed protocols for the key transformations, illustrative quantitative data based on analogous reactions, and workflow diagrams to guide the researcher through this proposed synthesis.
Proposed Synthetic Pathway
The proposed synthesis of mappicine ketone commences with a hetero-Diels-Alder reaction between this compound and a suitable dienophile to construct the core pyridone structure. Subsequent steps involve the annulation of the remaining rings to complete the pentacyclic framework of mappicine ketone.
Caption: Proposed synthetic pathway for mappicine ketone.
Experimental Protocols
Protocol 1: Synthesis of the Pyridone Intermediate via Hetero-Diels-Alder Reaction
This protocol describes the [4+2] cycloaddition of this compound with a dienophile, followed by aromatization to yield the key pyridone intermediate. The reaction of oxazoles with dienophiles often proceeds through an unstable bicyclic adduct that eliminates a small molecule to form a substituted pyridine.[1]
Materials:
-
This compound
-
Methyl acrylate (or other suitable acrylate derivative)
-
Lewis Acid Catalyst (e.g., ZnCl₂, Sc(OTf)₃)
-
High-boiling point solvent (e.g., Toluene, Xylene)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add this compound (1.0 eq) and anhydrous toluene (10 mL per mmol of oxazole).
-
Add methyl acrylate (1.2 eq) to the solution.
-
If using a catalyst, add the Lewis acid (0.1 eq) to the reaction mixture.
-
Heat the mixture to reflux (approximately 110-140 °C) under a nitrogen atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 24-48 hours).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired pyridone intermediate.
Protocol 2: Annulation of the B-ring to form the Tricyclic Intermediate
This protocol outlines a generalized procedure for the construction of the B-ring, which can be achieved through various methods such as a Pictet-Spengler or Friedländer annulation, depending on the specific functionalities of the pyridone intermediate.
Materials:
-
Pyridone Intermediate from Protocol 1
-
Appropriate aromatic amine or ketone precursor
-
Acid or base catalyst (e.g., p-toluenesulfonic acid, piperidine)
-
Anhydrous solvent (e.g., Ethanol, Acetic Acid)
Procedure:
-
In a round-bottom flask, dissolve the pyridone intermediate (1.0 eq) and the chosen aromatic precursor (1.1 eq) in the appropriate anhydrous solvent.
-
Add the catalyst (0.1-0.2 eq).
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.
-
Recrystallize the crude product or purify by column chromatography to yield the tricyclic intermediate.
Protocol 3: C-ring Formation and Final Oxidation to Mappicine Ketone
This final stage involves the formation of the C-ring through an intramolecular cyclization, followed by an oxidation step to furnish mappicine ketone.
Materials:
-
Tricyclic Intermediate from Protocol 2
-
Cyclizing agent (e.g., Polyphosphoric acid, Eaton's reagent)
-
Oxidizing agent (e.g., DDQ, MnO₂)
-
Anhydrous solvent (e.g., Dichloromethane, Toluene)
Procedure:
-
Cyclization: Dissolve the tricyclic intermediate in a suitable solvent and treat with the cyclizing agent at an elevated temperature. Monitor the reaction by TLC. Upon completion, quench the reaction carefully (e.g., by pouring onto ice) and extract the product.
-
Oxidation: Dissolve the product from the cyclization step in an appropriate solvent and add the oxidizing agent. Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
-
Work up the reaction by filtering off the oxidant and concentrating the solvent.
-
Purify the final product, mappicine ketone, by column chromatography or recrystallization.
Data Presentation
The following tables summarize illustrative quantitative data for the proposed synthetic steps. These values are based on typical yields and conditions for analogous reactions reported in the literature and should be considered as targets for optimization.
Table 1: Illustrative Data for Hetero-Diels-Alder Reaction (Protocol 1)
| Entry | Dienophile | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Methyl Acrylate | None | Toluene | 110 | 48 | 55-65 |
| 2 | Methyl Acrylate | ZnCl₂ (10) | Toluene | 80 | 24 | 65-75 |
| 3 | Acrylonitrile | Sc(OTf)₃ (5) | Acetonitrile | 80 | 18 | 70-80 |
Table 2: Illustrative Data for Annulation and Final Steps (Protocols 2 & 3)
| Step | Reaction Type | Typical Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2 | Friedländer Annulation | p-TSA | Ethanol | 80 | 12 | 70-85 |
| 3a | Intramolecular Cyclization | PPA | - | 150 | 4 | 60-75 |
| 3b | Oxidation | DDQ | Toluene | 110 | 6 | 80-90 |
Visualizations
Experimental Workflow
The following diagram illustrates the general experimental workflow for the synthesis of the pyridone intermediate.
Caption: General workflow for the Diels-Alder reaction step.
Logical Relationship of Key Intermediates
This diagram shows the logical progression from the starting materials to the final product through key structural intermediates.
Caption: Logical flow of the proposed mappicine ketone synthesis.
References
Application of 5-Alkoxyoxazoles in the Synthesis of Vitamin B6 (Pyridoxine)
Introduction
5-Alkoxyoxazoles are versatile heterocyclic building blocks that have found significant application in the synthesis of a wide array of natural products and biologically active molecules.[1] Their utility stems from their participation in various chemical transformations, most notably the hetero-Diels-Alder reaction, which provides a powerful method for the construction of pyridine rings. This Application Note details the use of a 5-alkoxyoxazole, specifically 4-methyl-5-ethoxyoxazole, in the total synthesis of Vitamin B6 (pyridoxine), a vital nutrient for human health. The "oxazole method" for Vitamin B6 synthesis is a well-established industrial process that highlights the efficiency and strategic importance of 5-alkoxyoxazoles in constructing complex molecular architectures.[1][2]
Reaction Principle
The core of this synthetic strategy is a [4+2] cycloaddition reaction between a 5-alkoxyoxazole (the diene) and a suitable dienophile. The resulting Diels-Alder adduct readily undergoes a retro-Diels-Alder reaction or rearrangement to afford a substituted pyridine. In the synthesis of Vitamin B6, 4-methyl-5-ethoxyoxazole serves as the diene, and a protected form of cis-2-butene-1,4-diol, such as a 4,7-dihydro-1,3-dioxepine, acts as the dienophile. Subsequent acid-catalyzed rearrangement and hydrolysis of the adduct yields the pyridoxine scaffold.[3][4]
Data Presentation
The following tables summarize the quantitative data for the key steps in the synthesis of Vitamin B6 via the oxazole method.
Table 1: Synthesis of 4-Methyl-5-ethoxyoxazole
| Starting Material | Reagents and Conditions | Product | Yield (%) | Purity (%) | Reference |
| 4-methyl-5-ethoxy-1,3-oxazole-2-carboxylic acid ethyl ester | 1. NaOH, Toluene, H₂O, 20°C, 3h2. HCl to pH 1.03. Methyl tert-butyl ether, 30°C4. NaOH to pH 95. Distillation | 4-methyl-5-ethoxyoxazole | 80 | 97 | [3] |
| N-formylalanine ester | Solid acid catalyst | 4-methyl-5-alkoxy oxazole | High | - | [5] |
Table 2: Diels-Alder Reaction and Pyridoxine Synthesis
| Diene | Dienophile | Conditions | Product | Yield (%) | Reference |
| 5-ethoxy-4-methyloxazole | Diethyl maleate | Neat, 110°C, 3h | endo-adduct: 41exo-adduct: 24 | 65 (total) | [6] |
| This compound | 2-isopropyl-4,7-dihydro-(1,3)-dioxepin | Neat, 155°C, 4h | Diels-Alder Adduct | Major proportion | [3] |
| Overall Process | 6-step synthesis from N-formyl-DL-alanine butyl ester | Improved "Oxazole" Method | Pyridoxine Hydrochloride (Vitamin B6) | 56.4 | [1] |
Experimental Protocols
Protocol 1: Synthesis of 4-Methyl-5-ethoxyoxazole
This protocol is adapted from a patented procedure for the preparation of the key 5-alkoxyoxazole intermediate.[3]
Materials:
-
4-methyl-5-ethoxy-1,3-oxazole-2-carboxylic acid ethyl ester
-
Toluene
-
Drinking water
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Methyl tert-butyl ether
-
Three-necked flask
-
Distillation apparatus
Procedure:
-
Hydrolysis: To a three-necked flask, add toluene (300 ml), 4-methyl-5-ethoxy-1,3-oxazole-2-carboxylic acid ethyl ester (95.66 g, 0.48 mol), drinking water (300 ml), and sodium hydroxide (23.2 g, 0.58 mol). Stir the mixture at 20°C for 3 hours. After the reaction, separate the aqueous and organic layers.
-
Acidification: Adjust the pH of the aqueous phase to 1.0 with hydrochloric acid.
-
Decarboxylation: Add methyl tert-butyl ether (300 ml) to the acidified aqueous phase and heat the mixture to 30°C until no more gas evolution (carbon dioxide) is observed.
-
Basification and Extraction: Adjust the pH of the reaction mixture to 9 with sodium hydroxide and separate the layers.
-
Purification: Distill the organic phase under reduced pressure, collecting the fraction at 60-80°C to obtain 4-methyl-5-ethoxyoxazole.
Protocol 2: Synthesis of Pyridoxine via Diels-Alder Reaction
This protocol describes the cycloaddition of 4-methyl-5-ethoxyoxazole with a protected dienophile to form the pyridoxine precursor.[3]
Materials:
-
5-ethoxy-4-methyl-oxazole (EMO)
-
2-isopropyl-4,7-dihydro-(1,3)-dioxepin (IPD)
-
Reaction flask with argon atmosphere
-
Heating and stirring apparatus
-
Distillation apparatus for vacuum distillation
-
Substantially anhydrous organic acid (e.g., acetic acid)
-
Carboxylic acid anhydride (e.g., acetic anhydride)
-
Hydrochloric acid (for final hydrolysis)
Procedure:
-
Diels-Alder Reaction: In a reaction flask under an argon atmosphere, combine 5-ethoxy-4-methyl-oxazole (30.7 g, 239 mmol) and 2-isopropyl-4,7-dihydro-(1,3)-dioxepin (45.7 g, 310 mmol). Stir the mixture and heat to an internal temperature of 155°C for 4 hours. Monitor the reaction progress by gas chromatography.
-
Removal of Unreacted Starting Materials: After cooling to room temperature, remove the unreacted oxazole and dioxepin by distillation under reduced pressure.
-
Rearrangement: To the resulting product mixture, add a substantially anhydrous organic acid (e.g., acetic acid). Heat the mixture to facilitate the rearrangement of the Diels-Alder adduct, with concomitant removal of the generated ethanol by distillation under reduced pressure.
-
Acylation: Acylate the resulting product with a carboxylic acid anhydride (e.g., acetic anhydride) to produce the corresponding 9-acyloxy-1,5-dihydro-8-methylpyrido[3,4-e][3][6]dioxepin.
-
Hydrolysis to Pyridoxine: Convert the acylated product to pyridoxine by acid hydrolysis to achieve deprotection and deacylation.
Visualizations
Synthetic Pathway
Caption: Overall synthetic pathway for Vitamin B6 (Pyridoxine) using the oxazole method.
Experimental Workflow: Synthesis of 4-Methyl-5-ethoxyoxazole
Caption: Step-by-step workflow for the synthesis of the 5-alkoxyoxazole intermediate.
Experimental Workflow: Diels-Alder Reaction for Pyridoxine
Caption: Experimental workflow for the Diels-Alder reaction and subsequent conversion to Pyridoxine.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. US7495101B2 - Manufacture of vitamin B6 - Google Patents [patents.google.com]
- 4. DE10261271A1 - Process for the preparation of pyridoxine or its acid addition salt - Google Patents [patents.google.com]
- 5. US3658846A - Intermediates for synthesis of vitamin b6 and related compounds - Google Patents [patents.google.com]
- 6. Silane Reduction of 5-Hydroxy-6-methyl-pyridine-3,4-dicarboxylic Acid Diethyl Ester: Synthesis of Vitamin B6 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: The Strategic Use of 5-Ethoxy-4-methyloxazole in the Synthesis of Fused Heterocyclic Systems
Introduction
5-Ethoxy-4-methyloxazole is a pivotal building block in synthetic organic chemistry, particularly valued for its role as a stable diene precursor in the construction of complex molecular architectures. Its primary application lies in the synthesis of highly substituted pyridine rings through a Diels-Alder/[4+2] cycloaddition reaction sequence. This methodology is significant for researchers, scientists, and drug development professionals as the pyridine scaffold is a core component in numerous pharmaceuticals and biologically active natural products. The ethoxy and methyl substituents on the oxazole ring enhance its reactivity and influence the regioselectivity of the cycloaddition, making it a versatile tool for creating diverse fused heterocyclic systems.[1]
The general strategy involves the reaction of this compound, acting as an azadiene, with a suitable dienophile (an alkene or alkyne). This cycloaddition forms an initial, often unstable, bicyclic adduct. This intermediate readily undergoes a retro-Diels-Alder reaction, typically involving the elimination of a small molecule like ethanol or water, to yield a stable, aromatic fused pyridine ring.[1][2] This cascade reaction provides an efficient and regioselective pathway to pyridinols and their derivatives, which can be challenging to access through other synthetic routes.[1][2] A notable commercial application of this strategy is in the synthesis of Pyridoxine (Vitamin B6).[3]
Core Applications:
-
Synthesis of Substituted Pyridines: The most prominent application is the reaction with various dienophiles to generate a wide array of substituted pyridines.
-
Natural Product Synthesis: This methodology has been successfully employed in the total synthesis of natural products containing the pyridine core, such as Pyridoxine.[3]
-
Medicinal Chemistry: The resulting fused pyridine systems serve as valuable scaffolds for the development of new therapeutic agents.
Reaction Pathways and Mechanisms
The Diels-Alder reaction of this compound is a concerted [4+2] cycloaddition. The oxazole provides the 4π-electron system (azadiene), and the dienophile contributes the 2π-electron system. The subsequent aromatization of the initial cycloadduct is a key step in forming the final fused pyridine product.
Caption: General mechanism of the Diels-Alder reaction of this compound.
Quantitative Data Summary
The efficiency of constructing fused heterocyclic systems using substituted oxazoles is demonstrated by the yields obtained under various reaction conditions. The following table summarizes representative data from the literature for Diels-Alder reactions of oxazoles.
| Oxazole Reactant | Dienophile | Reaction Conditions | Fused Heterocyclic Product | Yield (%) | Reference |
| 5-Alkenoxy-4-methyloxazole | Intramolecular alkene | Tf₂O, pyridine, ambient temp. | Fused Dihydropyranopyridine | 70-90% | [2] |
| This compound | 2-Butene-1,4-diol ketal | Not specified | Pyridoxine Precursor | High | [3] |
| 4-Carboxymethyl-5-ethoxyoxazole | Fumaronitrile | 120°C | Dicyanomethylpyridine derivative | Not specified | [4] |
| 4-Silylated oxazoles | Methyl propiolate | Toluene, 110°C, 24h | Polysubstituted Furan | Moderate | |
| 5-Methoxy-4-(p-nitrophenyl)oxazole | Tetracyanoethylene | Not specified | Dihydropyrrole-carboxylate | Not specified | [5] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Fused Pyridines via Intermolecular Diels-Alder Reaction
This protocol describes a general method for the cycloaddition of this compound with an electron-deficient alkene.
Materials:
-
This compound
-
Dienophile (e.g., maleimide, dimethyl acetylenedicarboxylate)
-
Anhydrous solvent (e.g., toluene, xylene)
-
Inert gas atmosphere (e.g., nitrogen or argon)
-
Standard glassware for organic synthesis
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Dissolve the oxazole in the chosen anhydrous solvent (e.g., toluene, 0.1 M concentration).
-
Add the dienophile (1.1 eq) to the solution.
-
Flush the flask with an inert gas (nitrogen or argon) for 5-10 minutes.
-
Heat the reaction mixture to reflux (typically 110-140°C) and maintain for 6-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure fused pyridine product.
-
Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, HRMS).
Protocol 2: Synthesis of a Fused Pyridine via Intramolecular Diels-Alder (IMDA) Reaction
This protocol is adapted from a procedure for synthesizing fused dihydropyranopyridines from 5-alkenoxy substituted oxazoles.[2]
Materials:
-
N-acyl amino acid precursor with an alkenyl tether
-
Triflic anhydride (Tf₂O)
-
Pyridine
-
Anhydrous dichloromethane (DCM)
-
Inert gas atmosphere (e.g., nitrogen or argon)
Procedure:
-
Dissolve the N-acyl amino acid precursor (1.0 eq) in anhydrous DCM in a flame-dried flask under an inert atmosphere.
-
Cool the solution to 0°C using an ice bath.
-
Add pyridine (2.0 eq) to the solution.
-
Slowly add triflic anhydride (1.1 eq) dropwise to the stirred solution. This in-situ generates the oxazole which then undergoes intramolecular cycloaddition.
-
Allow the reaction to warm to ambient temperature and stir for 1-2 hours, monitoring the reaction by TLC.[2]
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield the fused pyridine product.
Workflow and Logic Diagrams
The following diagrams illustrate the workflow for selecting a synthetic strategy and the experimental process for synthesizing fused heterocycles using this compound.
Caption: Decision workflow for synthetic strategy selection.
Caption: Step-by-step experimental workflow for synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scispace.com [scispace.com]
- 5. Reaction of oxazoles. Formation of abnormal Diels–Alder adducts of 5-methoxy-4-(p-nitrophenyl)oxazoles with tetracyanoethylene, and X-ray crystal structure of one of the products - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Note and Experimental Protocol for the Purification of 5-Ethoxy-4-methyloxazole
This document provides a detailed experimental protocol for the purification of 5-Ethoxy-4-methyloxazole, a key intermediate in the synthesis of Vitamin B6.[1][2] The protocols outlined below are intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Physicochemical Properties and Safety Information
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for handling and for the proper execution of the purification protocols.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C6H9NO2 | [1][3][][5][6] |
| Molecular Weight | 127.14 g/mol | [3][][5][6] |
| Appearance | Colorless or light yellow liquid | [][5] |
| Boiling Point | 164.5°C at 760 mmHg; 77-80°C at 6.67 kPa | [1] |
| Density | 1.04 g/cm³ | [1][][5] |
| Refractive Index | 1.448 - 1.449 | [1][7] |
| Storage Conditions | Sealed in dry, Store in freezer, under -20°C | [1] |
Safety Precautions: this compound is irritating to the eyes, respiratory system, and skin.[1] It is a flammable liquid and vapor.[3] Appropriate personal protective equipment, including gloves, and eye/face protection, should be worn.[1] All manipulations should be carried out in a well-ventilated fume hood.
Purification Protocols
Two primary methods for the purification of this compound are described: reduced pressure distillation and silica gel column chromatography. The choice of method will depend on the scale of the purification and the nature of the impurities.
2.1. Protocol 1: Purification by Reduced Pressure Distillation
This protocol is adapted from a patented industrial preparation method and is suitable for larger quantities of the compound, yielding high purity.[2]
Methodology:
-
Aqueous Workup:
-
Following synthesis, the reaction mixture is typically subjected to an aqueous workup. This involves pH adjustments to remove acidic or basic impurities.
-
The pH of the aqueous phase containing the crude product is adjusted to be ≥ 9.0 with a base such as sodium hydroxide.[2]
-
The product is then extracted into an organic solvent like toluene.[2]
-
-
Phase Separation:
-
The organic phase is separated from the aqueous phase.
-
-
Reduced Pressure Distillation:
-
The organic phase is subjected to reduced pressure distillation.
-
The fraction collected between 60-80°C is the purified this compound.[2]
-
Quantitative Data:
| Parameter | Value |
| Yield | 94.3% |
| Gas Phase Purity | 99.7% |
| Liquid Phase Purity | 99.8% |
Data obtained from an industrial preparation method.[2]
2.2. Protocol 2: Purification by Silica Gel Column Chromatography
This protocol is a general method suitable for laboratory-scale purification of oxazole derivatives and can be adapted for this compound.[8][9][10]
Methodology:
-
Adsorbent and Eluent Preparation:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., n-hexane or n-pentane).
-
Pack a glass column with the silica gel slurry.
-
Prepare the mobile phase (eluent). A common starting point is a mixture of n-hexane and ethyl acetate.[8][11] A ratio of 8:2 (n-hexane:ethyl acetate) has been used for similar oxazole derivatives.[8] For less polar compounds, a ratio of 30:1 (n-pentane:ethyl acetate) may be effective.[9]
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent or a compatible solvent.
-
Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.
-
-
Elution and Fraction Collection:
-
Elute the column with the prepared mobile phase.
-
Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).[10]
-
-
Solvent Removal:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to obtain the purified this compound.
-
Experimental Workflow and Diagrams
3.1. Purification Workflow by Distillation
The following diagram illustrates the key steps in the purification of this compound by reduced pressure distillation as described in Protocol 1.
References
- 1. chembk.com [chembk.com]
- 2. CN109627226B - Preparation method of 4-methyl-5-ethoxy oxazole - Google Patents [patents.google.com]
- 3. This compound | C6H9NO2 | CID 11815362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. scbt.com [scbt.com]
- 7. 5-Ethoxy-4-methyl-1,3-oxazole | CAS#:5006-20-2 | Chemsrc [chemsrc.com]
- 8. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 9. rsc.org [rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols: 5-Ethoxy-4-methyloxazole in the Synthesis of Pharmaceutical Intermediates
Audience: Researchers, scientists, and drug development professionals.
Introduction:
5-Ethoxy-4-methyloxazole is a versatile heterocyclic compound that serves as a key building block in the synthesis of various pharmaceutical intermediates. Its diene character in [4+2] cycloaddition reactions, particularly the Diels-Alder reaction, allows for the efficient construction of substituted pyridine and furan ring systems, which are core scaffolds in numerous biologically active molecules.[1] This application note provides a comprehensive overview of the use of this compound in the synthesis of pharmaceutical intermediates, with a primary focus on the well-established synthesis of Vitamin B6 (pyridoxine). Detailed experimental protocols, quantitative data, and visualizations of the synthetic and biological pathways are presented to guide researchers in leveraging this valuable synthon.
The Diels-Alder reaction of oxazoles with various dienophiles provides a powerful method for synthesizing highly substituted pyridines, which are often challenging to prepare via other synthetic routes.[1] The initial cycloadduct readily undergoes a retro-Diels-Alder reaction, typically involving the elimination of a small molecule like water, to afford the aromatic pyridine core.[2]
Key Applications:
The most prominent application of this compound in the pharmaceutical industry is in the synthesis of pyridoxine (Vitamin B6) .[3][4] Pyridoxine and its derivatives are essential human nutrients and play a crucial role as cofactors in a multitude of enzymatic reactions vital for human health. Deficiencies in Vitamin B6 can lead to various pathological conditions, making its synthesis a significant area of research and industrial production.
Beyond Vitamin B6, oxazoles, including this compound, can react with alkynes to produce substituted furans, another important heterocyclic motif in medicinal chemistry.[5] This application, however, is less documented for this compound specifically in the context of pharmaceutical intermediates compared to its role in pyridoxine synthesis.
Synthesis of Pyridoxine (Vitamin B6) Intermediate
The cornerstone of modern industrial Vitamin B6 synthesis is the Diels-Alder reaction between an oxazole and a suitable dienophile.[3] this compound serves as the diene component in this reaction.
General Reaction Scheme:
The reaction proceeds via a [4+2] cycloaddition between this compound and a dienophile, such as diethyl maleate or diethyl fumarate, to form a bicyclic intermediate. This intermediate then undergoes aromatization to yield a substituted pyridine, which is a key precursor to pyridoxine.
Caption: General scheme for the Diels-Alder reaction of this compound.
Quantitative Data from Representative Reactions:
The following table summarizes the quantitative data from a representative Diels-Alder reaction between this compound and diethyl maleate for the synthesis of a pyridoxine precursor.
| Reactant 1 | Reactant 2 | Conditions | Product(s) | Yield (%) | Reference |
| This compound | Diethyl Maleate | Neat, 110 °C, 3 h | endo-(5R,6S)- and exo-(5S,6R)-4-ethoxy-3-methyl-7-oxa-2-azabicyclo[2.2.1]hept-2-ene-5,6-dicarboxylic acid diethyl esters | 41% (endo), 24% (exo) | [3] |
Experimental Protocols
Protocol 1: Synthesis of Pyridoxine Intermediate via Diels-Alder Reaction
This protocol details the thermal Diels-Alder reaction of this compound with diethyl maleate.[3]
Materials:
-
This compound
-
Diethyl maleate
-
Round-bottom flask
-
Argon or Nitrogen source
-
Oil bath
-
Silica gel for column chromatography
-
Ethyl acetate (EtOAc)
-
Hexane
Procedure:
-
To a clean, dry round-bottom flask, add this compound (1.0 equivalent, e.g., 0.64 g, 5 mmol).
-
Add an excess of diethyl maleate (2.0 equivalents, e.g., 1.72 g, 10 mmol).
-
Place the flask under an inert atmosphere (Argon or Nitrogen).
-
Heat the neat reaction mixture in an oil bath at 110 °C for 3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane (e.g., 1:1 v/v) as the eluent to separate the endo and exo isomers.
References
- 1. researchgate.net [researchgate.net]
- 2. Structural Basis for Allostery in PLP-dependent Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A genomic overview of pyridoxal-phosphate-dependent enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | Current Advances on Structure-Function Relationships of Pyridoxal 5′-Phosphate-Dependent Enzymes [frontiersin.org]
The Pivotal Role of 5-Ethoxy-4-methyloxazole in Medicinal Chemistry: A Versatile Building Block for Bioactive Molecules
Introduction: 5-Ethoxy-4-methyloxazole, a substituted oxazole heterocycle, has emerged as a significant and versatile building block in the field of medicinal chemistry. Its unique structural features and reactivity allow for its incorporation into a diverse range of biologically active molecules, spanning from essential vitamins to potent anticancer agents. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals, highlighting the utility of this compound in the synthesis of Vitamin B6 and as a key precursor for a class of highly potent antitubulin agents.
Application Note 1: Synthesis of Pyridoxine (Vitamin B6)
This compound serves as a crucial diene in the Diels-Alder reaction, a cornerstone of one of the most efficient industrial syntheses of Pyridoxine (Vitamin B6). This reaction elegantly constructs the pyridine ring of the vitamin.
Experimental Protocol: Diels-Alder Reaction for Pyridoxine Precursor Synthesis[1]
Objective: To synthesize the bicyclic adduct precursor of Vitamin B6 via a Diels-Alder reaction between this compound and a suitable dienophile.
Materials:
-
This compound
-
Diethyl maleate
-
Round bottom flask
-
Argon atmosphere
-
Oil bath
-
Silica gel for column chromatography
-
Ethyl acetate (EtOAc)
-
Hexane
Procedure:
-
In a round bottom flask, a neat mixture of this compound (1 equivalent) and diethyl maleate (2 equivalents) is prepared.
-
The flask is placed under an argon atmosphere.
-
The reaction mixture is heated in an oil bath at 110°C for 3 hours.
-
After the reaction is complete, the crude mixture of Diels-Alder adducts is purified by column chromatography on silica gel.
-
The column is eluted with a 1:1 mixture of ethyl acetate and hexane to separate the endo and exo isomers of the bicyclic adduct, (5R,6S)- and (5S,6R)-4-ethoxy-3-methyl-7-oxa-2-azabicyclo[2.2.1]hept-2-ene-5,6-dicarboxylic acid diethyl esters.
Expected Outcome: The reaction yields a mixture of the endo and exo Diels-Alder adducts, which are key intermediates that can be further processed to yield Pyridoxine.
Diagram of the Diels-Alder Reaction for Vitamin B6 Synthesis:
Caption: Workflow of the Diels-Alder reaction for Vitamin B6 precursor synthesis.
Application Note 2: Precursor for Potent Antitubulin Agents
The 4-methyloxazole core is a privileged scaffold in the design of potent inhibitors of tubulin polymerization, a validated target in cancer chemotherapy. Derivatives bearing a 3,4,5-trimethoxyphenyl moiety at the 4-position and a substituted phenyl ring at the 5-position of the oxazole ring have demonstrated exceptional antiproliferative activity. The structural similarity of this compound to these highly active compounds makes it an attractive starting material for their synthesis.
Proposed Synthetic Application
While a direct synthesis from this compound is not explicitly reported in the provided search results, a plausible synthetic route can be envisioned based on established oxazole chemistry. This would involve the introduction of aryl groups at positions 4 and 5 of the oxazole ring, leveraging the existing methyl and ethoxy functionalities as synthetic handles or modifying them accordingly. The resulting compounds, particularly those with a p-ethoxyphenyl group at the 5-position, are expected to exhibit potent biological activity.
Quantitative Data of Structurally Related Antitubulin Agents
The following table summarizes the in vitro antiproliferative activity of 2-methyl-4-(3',4',5'-trimethoxyphenyl)-5-substituted oxazole derivatives, which are structurally analogous to compounds that could be synthesized from this compound. The data is presented as IC50 values (the concentration of the compound that inhibits 50% of cell growth).
| Compound ID | 5-Position Substituent | Cancer Cell Line | IC50 (nM)[1] |
| 4g | m-fluoro-p-methoxyphenyl | Jurkat | 0.35 |
| SEM | 4.6 | ||
| 4i | p-ethoxyphenyl | Jurkat | 0.5 |
| SEM | 20.2 | ||
| CA-4 | (Reference compound) | Jurkat | 0.8 |
| SEM | 3100 |
Experimental Protocols for Biological Evaluation
Objective: To determine the effect of synthesized oxazole derivatives on the polymerization of tubulin in vitro.
Materials:
-
Purified tubulin
-
Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP)
-
Test compounds dissolved in DMSO
-
Spectrophotometer with a temperature-controlled cuvette holder (37°C)
Procedure:
-
A solution of tubulin in polymerization buffer is prepared and kept on ice.
-
The test compound or vehicle (DMSO) is added to the tubulin solution.
-
The mixture is transferred to a pre-warmed cuvette in the spectrophotometer.
-
The absorbance at 340 nm is monitored over time at 37°C. An increase in absorbance indicates tubulin polymerization.
-
The IC50 value is calculated as the concentration of the compound that inhibits the rate of tubulin polymerization by 50%.
Objective: To assess the effect of oxazole derivatives on the cell cycle distribution of cancer cells.
Materials:
-
Cancer cell line (e.g., HeLa)
-
Cell culture medium and supplements
-
Test compounds
-
Propidium iodide (PI) staining solution
-
RNase A
-
Flow cytometer
Procedure:
-
Cancer cells are seeded in culture plates and allowed to attach overnight.
-
Cells are treated with various concentrations of the test compound or vehicle for a specified time (e.g., 24 hours).
-
Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.
-
Fixed cells are washed and resuspended in a staining solution containing propidium iodide and RNase A.
-
The DNA content of the cells is analyzed using a flow cytometer.
-
The percentage of cells in different phases of the cell cycle (G1, S, and G2/M) is determined based on the DNA content histogram.
Diagram of the Proposed Mechanism of Action for Antitubulin Oxazoles:
References
Application Notes and Protocols for the Synthesis of Pyridoxine Analogs from 5-Ethoxy-4-methyloxazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridoxine, a vitamer of Vitamin B6, and its analogs represent a class of compounds with significant therapeutic potential, exhibiting a range of biological activities including anticancer, anti-inflammatory, and neuroprotective effects. The pyridine core of these molecules is a key pharmacophore, and its synthesis has been a subject of extensive research. A robust and versatile method for constructing this pyridine ring system is the [4+2] cycloaddition, or Diels-Alder reaction, between a substituted oxazole and a suitable dienophile.
This document provides detailed application notes and protocols for the synthesis of pyridoxine and its analogs, starting from the key intermediate 5-ethoxy-4-methyloxazole. This approach offers a convergent and efficient route to a diverse library of pyridoxine derivatives, facilitating structure-activity relationship (SAR) studies and the development of novel therapeutic agents. The protocols outlined below cover the synthesis of the starting oxazole, its subsequent Diels-Alder reaction with various dienophiles, and the characterization of the resulting products.
Core Synthetic Strategy: The Oxazole Method
The synthesis of the pyridoxine scaffold via the "oxazole method" is a well-established strategy that relies on a hetero-Diels-Alder reaction. In this approach, an oxazole, such as this compound, acts as the azadiene component, which reacts with a dienophile (an alkene or alkyne) to form a bicyclic intermediate. This intermediate is typically unstable and undergoes a spontaneous or acid-catalyzed elimination of ethanol to afford the aromatic pyridine ring.
The versatility of this method lies in the ability to vary both the oxazole and the dienophile components, allowing for the introduction of a wide range of substituents onto the final pyridoxine analog. This flexibility is crucial for fine-tuning the biological activity and pharmacokinetic properties of the synthesized compounds.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol details the preparation of the key starting material, this compound, from N-ethoxalyl-α-aminopropionic acid ethyl ester.
Materials:
-
N-ethoxalyl-α-aminopropionic acid ethyl ester
-
Phosphorus oxychloride (POCl₃)
-
Triethylamine (Et₃N)
-
Toluene
-
Deionized water
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Methyl tert-butyl ether (MTBE)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Cyclization: In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve N-ethoxalyl-α-aminopropionic acid ethyl ester (1 equivalent) in toluene. Add triethylamine (3 equivalents) to the solution. Cool the mixture in an ice bath and add phosphorus oxychloride (1.1 equivalents) dropwise with stirring. After the addition is complete, heat the reaction mixture at 80°C for 10 hours.
-
Work-up: Cool the reaction mixture to room temperature and slowly add deionized water to quench the reaction. Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with toluene. Combine the organic layers and wash with water until the pH is neutral.
-
Hydrolysis and Decarboxylation: To the toluene solution of the crude 4-methyl-5-ethoxy-1,3-oxazole-2-carboxylic acid ethyl ester, add a 4.96 N aqueous sodium hydroxide solution and stir until the mixture becomes clear. Add water and remove the ethanol by distillation under reduced pressure. Cool the solution to below 30°C and add 5.04 N aqueous sulfuric acid dropwise to adjust the pH to 2.5. Gradually heat the solution to 60°C until the evolution of carbon dioxide ceases.
-
Isolation: Adjust the pH of the reaction solution to 8 with an aqueous sodium hydroxide solution. Perform steam distillation and collect the distillate at 95-100°C. Separate the organic layer of the distillate and distill under reduced pressure to obtain pure this compound.
Quantitative Data:
| Intermediate/Product | Starting Material | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Methyl-5-ethoxy-1,3-oxazole-2-carboxylic acid ethyl ester | N-ethoxalyl-α-aminopropionic acid ethyl ester | POCl₃, Et₃N | Toluene | 80 | 10 | 90.4 |
| This compound | 4-Methyl-5-ethoxy-1,3-oxazole-2-carboxylic acid ethyl ester | NaOH, H₂SO₄ | Water/Toluene | 60 | - | - |
Protocol 2: Synthesis of Diethyl 5-hydroxy-6-methylpyridine-3,4-dicarboxylate (A Pyridoxine Analog Precursor)
This protocol describes the Diels-Alder reaction between this compound and diethyl maleate.
Materials:
-
This compound
-
Diethyl maleate
-
Round-bottom flask
-
Oil bath
-
Argon atmosphere
-
Silica gel for column chromatography
-
Ethyl acetate (EtOAc)
-
Hexane
Procedure:
-
Diels-Alder Reaction: In a round-bottom flask under an argon atmosphere, combine this compound (0.64 g, 5 mmol) and diethyl maleate (1.72 g, 10 mmol). Heat the neat mixture in an oil bath at 110°C for 3 hours.[1]
-
Purification: After cooling to room temperature, purify the crude reaction mixture by column chromatography on silica gel using a mixture of ethyl acetate and hexane (1:1) as the eluent. This will separate the endo and exo Diels-Alder adducts.[1]
-
Aromatization: The isolated adducts can be aromatized to the corresponding pyridine derivative by treatment with a catalytic amount of acid (e.g., HCl in ethanol) followed by heating.
Quantitative Data and Characterization:
| Product | Yield (%) | Spectroscopic Data |
| endo-(5R,6S)-4-ethoxy-3-methyl-7-oxa-2-azabicyclo[2.2.1]hept-2-ene-5,6-dicarboxylic acid diethyl ester | 41 | ¹H-NMR (CDCl₃, SiMe₄) δ: 6.10 (s, 1 H), 4.1-4.25 (m, 4 H), 3.8-3.9 (m, 1 H), 3.65-3.75 (m, 1 H), 2.8-2.9 (m, 2 H), 2.14 (s, 3 H), 1.2-1.35 (m, 9 H)[1] |
| exo-(5S,6R)-4-ethoxy-3-methyl-7-oxa-2-azabicyclo[2.2.1]hept-2-ene-5,6-dicarboxylic acid diethyl ester | 24 | ¹³C-NMR (CDCl₃) δ: 177.89, 169.92, 168.74, 113.17, 89.42, 64.52, 61.69 (2 C), 50.89, 45.57, 15.67, 14.95, 14.57, 14.39[1] |
Mandatory Visualizations
Reaction Pathway for Pyridoxine Analog Synthesis
Caption: General reaction pathway for the synthesis of pyridoxine analogs.
Experimental Workflow
Caption: Experimental workflow for the synthesis and purification of pyridoxine analogs.
Biological Activity and Signaling Pathways
Pyridoxine and its analogs have been shown to modulate various signaling pathways implicated in diseases such as cancer. For instance, pyridoxine can enhance the synthesis of glutathione, a key antioxidant, through the activation of Nrf2 mediated by PKM2.[2] Furthermore, the active form of vitamin B6, pyridoxal 5'-phosphate (PLP), has been demonstrated to inhibit inflammatory pathways, including the NF-κB and NLRP3 inflammasome activation, leading to a reduction in the production of pro-inflammatory cytokines.[2]
Signaling Pathway of Pyridoxine Analogs in Cancer
Caption: Putative signaling pathways modulated by pyridoxine analogs in cancer cells.
Conclusion
The synthesis of pyridoxine analogs from this compound via the Diels-Alder reaction is a powerful and adaptable strategy for the generation of novel, biologically active compounds. The detailed protocols and data presented in these application notes provide a solid foundation for researchers to explore the synthesis of a wide array of pyridoxine derivatives. The ability to systematically modify the structure of these analogs will facilitate the elucidation of their mechanisms of action and the development of new therapeutic agents for a variety of diseases. The provided diagrams of the synthetic pathway, experimental workflow, and biological signaling pathways offer a clear visual guide for understanding and implementing these procedures.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Yield in the Synthesis of 5-Ethoxy-4-methyloxazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-Ethoxy-4-methyloxazole. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during this synthetic process.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: A prevalent and effective method for synthesizing this compound involves a two-step process starting from ethyl 4-methyl-5-ethoxy-1,3-oxazole-2-carboxylate. This process includes the hydrolysis of the ethyl ester to the corresponding carboxylic acid, followed by a decarboxylation step to yield the final product.[1]
Q2: What are the critical parameters to control during the decarboxylation step?
A2: The decarboxylation of 5-ethoxy-4-methyl-oxazole-2-carboxylic acid is a critical step where yield can be compromised. Key parameters to control are temperature and pH. The reaction should be maintained at a mild temperature (30-50 °C) to prevent vigorous evolution of carbon dioxide, which can be hazardous.[1] Additionally, the pH should be carefully adjusted. After decarboxylation, the pH should be raised to 9.0 or higher before distillation to prevent decomposition of the product, which is unstable in acidic conditions.[1]
Q3: What are some common side reactions to be aware of during this synthesis?
A3: A significant side reaction is the decomposition of the this compound product in the presence of a strong acidic aqueous solution, especially at elevated temperatures (e.g., 60 °C).[1] Another potential issue is the formation of byproducts due to incomplete hydrolysis of the starting ester or incomplete decarboxylation.
Q4: How can the purity of the final product be assessed?
A4: The purity of this compound can be determined using standard analytical techniques such as Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy. A patent for a similar synthesis reported a gas phase purity of 99.7% and a liquid phase purity of 99.8% for the final product.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or No Product Yield | Incomplete hydrolysis of the starting ester. | - Ensure the correct stoichiometry of sodium hydroxide is used (molar ratio of 1:1.2-3.0 of ester to NaOH).[1]- Increase the reaction time for the hydrolysis step (1.0 to 6.0 hours).[1]- Ensure the hydrolysis reaction temperature is maintained within the optimal range (20-80 °C).[1] |
| Incomplete decarboxylation. | - Monitor the reaction for the cessation of carbon dioxide evolution to ensure completion.[1]- Maintain the decarboxylation temperature in the recommended range of 30-50 °C.[1] | |
| Decomposition of the product. | - Avoid high temperatures (above 60 °C) during decarboxylation in the presence of strong acid.[1]- After decarboxylation, adjust the pH of the solution to ≥ 9.0 before distillation to prevent acid-catalyzed decomposition.[1] | |
| Vigorous/Uncontrolled Reaction During Decarboxylation | High reaction temperature. | - Maintain the decarboxylation temperature between 30-50 °C to ensure a smooth reaction.[1] |
| Low solubility of the carboxylic acid intermediate. | - The use of a low-boiling, water-insoluble solvent (e.g., toluene) can increase the solubility of the intermediate and allow for a lower, more controlled decarboxylation temperature.[1] | |
| Formation of Impurities | Unreacted starting material. | - Ensure the hydrolysis step goes to completion by monitoring with a suitable technique (e.g., TLC or GC). |
| Product decomposition. | - As mentioned, carefully control the pH and temperature, especially during the workup and purification stages.[1] | |
| Difficulty in Product Isolation | Product loss during workup. | - The use of an organic solvent during decarboxylation allows the product to move into the organic layer, facilitating separation from the aqueous phase and protecting it from decomposition.[1]- Perform reduced pressure distillation to purify the final product.[1] |
Quantitative Data Summary
| Starting Material | Product | Key Reagents | Reaction Conditions | Yield | Reference |
| Ethyl 4-methyl-5-ethoxy-1,3-oxazole-2-carboxylate | This compound | 1. NaOH (hydrolysis)2. HCl (acidification)3. Toluene (solvent for decarboxylation) | 1. Hydrolysis: 20-80 °C, 1-6 h2. Decarboxylation: 30-50 °C | Up to 94.3% | CN109627226B[1] |
| 4-methyl-5-ethoxy-1,3-oxazole-2-carboxylic acid ethyl ester | 4-methyl-5-ethoxy oxazole | 1. NaOH2. H2SO4 | Decarboxylation at 60 °C | 88.2% | Fine Chemical Engineering, 2002, 19(3) |
| Diazo substrate | 4-(4-bromophenyl)-5-ethoxy-2-methyloxazole | (i-Pr)3SiCl, MeCN, visible light | Room temperature | 82% | Supporting Information, 2019 |
Experimental Protocols
Synthesis of this compound from Ethyl 4-methyl-5-ethoxy-1,3-oxazole-2-carboxylate
This protocol is adapted from patent CN109627226B.[1]
Step 1: Hydrolysis of Ethyl 4-methyl-5-ethoxy-1,3-oxazole-2-carboxylate
-
To a hydrolysis reaction kettle, add ethyl 4-methyl-5-ethoxy-1,3-oxazole-2-carboxylate, toluene (3 to 10 times the weight of the ester), drinking water (3 to 10 times the weight of the ester), and sodium hydroxide. The molar ratio of the ester to sodium hydroxide should be 1:1.2-3.0.
-
Stir the mixture and maintain the temperature between 20-80 °C for 1.0 to 6.0 hours.
-
After the reaction is complete, separate the liquid phases.
Step 2: Acid Precipitation and Decarboxylation
-
Take the aqueous phase from Step 1 and adjust the pH to 1.0-2.5 with hydrochloric acid.
-
Add an organic solvent (e.g., toluene) to the acidified aqueous solution.
-
Control the temperature at 30-50 °C and stir the mixture until no more carbon dioxide is evolved.
Step 3: Work-up and Purification
-
After the decarboxylation is complete, adjust the pH of the reaction mixture to ≥ 9.0.
-
Separate the liquid phases.
-
Subject the organic phase to reduced pressure distillation to obtain pure this compound.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting workflow for low yield.
References
Preventing decomposition of 5-Ethoxy-4-methyloxazole in acidic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Ethoxy-4-methyloxazole, focusing on preventing its decomposition in acidic conditions.
Frequently Asked Questions (FAQs)
Q1: My this compound is degrading during an acid-catalyzed reaction. What is the likely mechanism of decomposition?
A1: this compound, like other oxazoles, is a weak base and is susceptible to acid-catalyzed hydrolysis. The decomposition mechanism likely involves the following steps:
-
Protonation: The nitrogen atom of the oxazole ring gets protonated by the acid in the reaction medium, forming an oxazolium salt. Oxazoles are known to be weak bases.[1][2]
-
Nucleophilic Attack: A nucleophile present in the medium, most commonly water, attacks the protonated oxazole ring.
-
Ring Opening: This nucleophilic attack leads to the opening of the oxazole ring, forming an enol intermediate.
-
Tautomerization & Hydrolysis: The enol will tautomerize to a more stable keto form, which can then undergo further hydrolysis to yield cleavage products.
Caption: Proposed mechanism for the acid-catalyzed decomposition of this compound.
Q2: What are the primary factors that influence the rate of decomposition of this compound in acidic conditions?
A2: The rate of decomposition is primarily influenced by the following factors:
-
pH: The lower the pH (higher the acid concentration), the faster the rate of decomposition due to increased protonation of the oxazole ring.
-
Temperature: Higher temperatures accelerate the rate of chemical reactions, including the hydrolytic decomposition of the oxazole.
-
Solvent: The polarity and protic nature of the solvent can influence the stability. Protic solvents, especially water, can act as nucleophiles and participate in the hydrolysis.
-
Presence of Nucleophiles: The concentration and reactivity of nucleophiles in the reaction mixture will affect the rate of ring opening.
Troubleshooting Guides
Problem 1: Significant decomposition of this compound is observed by HPLC analysis during my reaction at pH 3.
Solution:
At a low pH of 3, the concentration of protons is high, leading to rapid protonation and subsequent hydrolysis of the oxazole ring. To mitigate this, consider the following strategies:
-
pH Adjustment: If your reaction chemistry allows, increase the pH to a less acidic range (e.g., pH 4-6). The stability of the oxazole ring is expected to increase significantly with a decrease in acidity.
-
Use of a Buffer: Employ a buffer system to maintain a stable pH throughout the reaction. This can prevent localized drops in pH that might accelerate decomposition.
-
Lowering the Temperature: Running the reaction at a lower temperature will decrease the rate of the decomposition reaction.
-
Solvent Selection: If possible, use a less polar or aprotic solvent to reduce the availability of nucleophiles that can attack the protonated oxazole ring.
Hypothetical Decomposition Data of this compound
| pH | Temperature (°C) | Solvent | Half-life (t½) in hours (approx.) |
| 2.0 | 50 | Acetonitrile/Water (1:1) | 0.5 |
| 3.0 | 50 | Acetonitrile/Water (1:1) | 2 |
| 4.0 | 50 | Acetonitrile/Water (1:1) | 10 |
| 3.0 | 25 | Acetonitrile/Water (1:1) | 8 |
| 3.0 | 50 | Dichloromethane | > 24 |
Problem 2: I need to perform a reaction under strongly acidic conditions. How can I protect the oxazole ring?
Solution:
While oxazolines can act as protecting groups for other functionalities and are relatively stable in weak acids, protecting the oxazole ring itself in strongly acidic conditions is challenging.[3] A potential, though not commonly cited, strategy could involve reducing the basicity of the oxazole nitrogen.
-
Electron-Withdrawing Groups: If feasible within your synthetic route, the introduction of strong electron-withdrawing groups on the oxazole ring could decrease the basicity of the nitrogen atom, thereby reducing its propensity for protonation. This is a molecular design consideration rather than an in-process troubleshooting step.
Given the inherent reactivity of the oxazole ring in strong acid, the most practical approach is often to modify the synthetic strategy to introduce the oxazole moiety at a later stage, after the strongly acidic step has been completed.
Experimental Protocols
Protocol 1: Monitoring the Stability of this compound using HPLC
This protocol outlines a general method for monitoring the stability of this compound under acidic conditions.
1. Materials:
- This compound
- HPLC-grade acetonitrile
- HPLC-grade water
- Buffer salts (e.g., phosphate or citrate buffers)
- Acid (e.g., HCl or H₃PO₄) to adjust pH
- HPLC system with a UV detector
- C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)
2. Procedure:
- Preparation of Buffered Solutions: Prepare a series of buffers at the desired pH values (e.g., pH 2, 3, 4, 5, 6, and 7).
- Sample Preparation: Prepare a stock solution of this compound in acetonitrile. Add a known volume of the stock solution to each of the buffered solutions to achieve the desired final concentration.
- Incubation: Incubate the samples at a constant temperature (e.g., 25°C or 50°C).
- HPLC Analysis:
- Mobile Phase: A typical starting point for the mobile phase is a mixture of acetonitrile and water (e.g., 50:50 v/v). The pH of the aqueous component can be adjusted with a suitable acid to match the pH of the sample if necessary.
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: Monitor at a wavelength where this compound has a strong absorbance.
- Injection Volume: 10 µL.
- Analysis Schedule: Inject samples at regular time intervals (e.g., 0, 1, 2, 4, 8, 12, and 24 hours).
- Data Analysis: Quantify the peak area of the this compound at each time point to determine the rate of decomposition.
Caption: Workflow for monitoring the stability of this compound using HPLC.
Protocol 2: General Procedure for pH Control in an Organic Reaction
This protocol provides a general approach for maintaining a stable pH in a reaction mixture containing organic solvents.
1. Materials:
- Reaction vessel with stirring
- pH meter with an electrode suitable for organic/aqueous mixtures (if applicable) or pH indicator strips
- Acidic buffer solution (e.g., citrate or acetate buffer)
- Basic solution for adjustment (e.g., dilute NaOH or NaHCO₃)
- Organic solvent for the reaction
2. Procedure:
- Buffer Selection: Choose a buffer system with a pKa close to the desired reaction pH.
- Initial pH Adjustment: Dissolve the buffer salts in the aqueous phase of your reaction mixture. If the reaction is in a single organic phase with some water content, add the buffer components and adjust the pH of the aqueous portion before adding all organic reagents. For non-aqueous systems, pH measurement is complex and may require specialized electrodes or indicators.[4][5][6][7][8]
- Reaction Setup: Assemble the reaction under an inert atmosphere if necessary.
- Monitoring and Adjustment:
- Periodically (e.g., every 30 minutes), carefully take a small aliquot of the reaction mixture.
- If the mixture is biphasic, separate the aqueous layer to measure the pH.
- If the pH has deviated from the desired value, add small amounts of a dilute acidic or basic solution to readjust it.
- Work-up: Once the reaction is complete, proceed with the standard work-up procedure.
Caption: Logical workflow for maintaining pH during an organic reaction.
References
- 1. Oxazole - Wikipedia [en.wikipedia.org]
- 2. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 3. Oxazoline - Wikipedia [en.wikipedia.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. researchgate.net [researchgate.net]
- 6. Nonaqueous acid-base titrations – Common mistakes and how to avoid them | Metrohm [metrohm.com]
- 7. knowledge.reagecon.com [knowledge.reagecon.com]
- 8. horiba.com [horiba.com]
Common side products in the Diels-Alder reaction of 5-Ethoxy-4-methyloxazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Diels-Alder reaction of 5-Ethoxy-4-methyloxazole.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of the Diels-Alder reaction with this compound?
A1: The Diels-Alder reaction of this compound is a key step in the synthesis of substituted pyridines, most notably in the industrial production of Pyridoxine (Vitamin B6).[1][2] The oxazole acts as an azadiene component, reacting with a dienophile to form a bicyclic intermediate that subsequently aromatizes to the pyridine ring.[3]
Q2: What are the expected products of the reaction with an alkene dienophile?
A2: The reaction initially forms a bicyclic Diels-Alder adduct. This adduct is often unstable and can undergo a retro-Diels-Alder reaction, typically with the elimination of a small molecule like water or ethanol, to yield a substituted pyridine.[3][4] Depending on the dienophile's geometry, a mixture of endo and exo stereoisomers of the initial adduct can be formed.[1]
Q3: What reaction conditions are typically required?
A3: The reaction is often carried out at elevated temperatures, for example, by heating the neat mixture of the oxazole and dienophile.[1] In some cases, Lewis acids can be used to catalyze the reaction and may allow for lower reaction temperatures.[3] Microwave-assisted synthesis has also been shown to accelerate the reaction.[5]
Q4: Is this compound stable?
A4: this compound can be sensitive to strong acids and high temperatures, which may lead to decomposition.[2] It is recommended to store it in a cool, dry, and well-ventilated place.
Troubleshooting Guides
Problem 1: Low or no yield of the desired pyridine product.
| Possible Cause | Suggested Solution |
| Low reactivity of the dienophile | The Diels-Alder reaction is facilitated by electron-withdrawing groups on the dienophile.[6] Consider using a dienophile with stronger electron-withdrawing substituents. |
| Reaction temperature is too low | Thermal activation is often necessary. Gradually increase the reaction temperature while monitoring the reaction progress by TLC or other analytical methods. For the reaction with diethyl maleate, heating at 110 °C has been reported to be effective.[1] |
| Decomposition of the starting material | This compound can decompose at very high temperatures or in the presence of acid. Ensure the reaction is performed under an inert atmosphere and that all reagents and solvents are free of acidic impurities. |
| Reversibility of the reaction | The Diels-Alder reaction is reversible, and the retro-Diels-Alder reaction can be favored at very high temperatures.[7] Optimize the reaction temperature to favor product formation without causing decomposition. |
Problem 2: Formation of multiple products or a "messy" reaction mixture.
| Possible Cause | Suggested Solution |
| Formation of endo and exo isomers | The formation of diastereomeric adducts is common. These can sometimes be separated by column chromatography.[1] The ratio of these isomers can be influenced by reaction temperature and the presence of catalysts. |
| Decomposition of the Diels-Alder adduct | The initial bicyclic adduct can be unstable and undergo undesired side reactions other than aromatization. Attempt to perform the subsequent aromatization step in situ or immediately after the cycloaddition without isolating the intermediate. |
| Side reactions of the dienophile | Some dienophiles, like maleic anhydride, can undergo other reactions such as nucleophilic attack if trace amounts of nucleophiles (e.g., water) are present.[8] Ensure all reagents and glassware are dry. |
| Thermal decomposition of the oxazole | As mentioned, the starting oxazole can be thermally labile. Avoid unnecessarily high reaction temperatures or prolonged reaction times. |
Problem 3: Difficulty in purifying the final pyridine product.
| Possible Cause | Suggested Solution |
| Similar polarity of byproducts | In the synthesis of pyridoxine, byproducts from the Diels-Alder reaction can be chemically very similar to the desired product, making purification by chromatography challenging.[2] |
| Residual starting materials | Unreacted this compound or dienophile may co-elute with the product. Ensure the reaction has gone to completion and consider using a slight excess of one reagent to consume the other. |
| Formation of hard-to-remove impurities | In some syntheses, impurities such as unreacted starting materials or their derivatives can be carried through to the final product. A recrystallization or the use of specialized resins may be necessary for final purification.[1] |
Data Presentation
The following table summarizes the reported yields for the endo and exo adducts in the Diels-Alder reaction of this compound with diethyl maleate.[1]
| Product | Yield (%) |
| endo Adduct | 41 |
| exo Adduct | 24 |
| Total Yield | 65 |
Experimental Protocols
Detailed Methodology for the Diels-Alder Reaction of this compound with Diethyl Maleate [1]
This protocol is adapted from a reported synthesis of a precursor to Vitamin B6.
Materials:
-
This compound
-
Diethyl maleate
-
Round-bottom flask
-
Argon or Nitrogen source for inert atmosphere
-
Oil bath
-
Silica gel for column chromatography
-
Ethyl acetate (EtOAc) and hexane for chromatography
Procedure:
-
In a round-bottom flask, combine this compound (1.0 equivalent) and diethyl maleate (2.0 equivalents).
-
Place the flask under an inert atmosphere of argon or nitrogen.
-
Heat the neat mixture in an oil bath at 110 °C for 3 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The crude product, a mixture of endo and exo adducts, can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane (e.g., 1:1) as the eluent.
Mandatory Visualizations
Caption: Reaction pathway of the Diels-Alder reaction.
Caption: Troubleshooting workflow for low product yield.
References
- 1. Silane Reduction of 5-Hydroxy-6-methyl-pyridine-3,4-dicarboxylic Acid Diethyl Ester: Synthesis of Vitamin B6 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DE10261271A1 - Process for the preparation of pyridoxine or its acid addition salt - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. arkat-usa.org [arkat-usa.org]
- 5. mdpi.org [mdpi.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
Troubleshooting low conversion rates in 5-Ethoxy-4-methyloxazole reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance for reactions involving 5-Ethoxy-4-methyloxazole. Below you will find frequently asked questions and troubleshooting guides in a question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of low yields in reactions involving this compound?
A1: Low yields can stem from several factors including incomplete reactions, side reactions, and product degradation.[1] Oxazoles, in general, can be sensitive to strong acids and certain oxidizing agents.[2] Specifically for this compound, its stability can be compromised, especially at elevated temperatures or in the presence of strong acids, potentially leading to decomposition.[3] Moisture sensitivity is another critical factor; the presence of water in solvents or reagents can quench intermediates or catalyze unwanted side reactions.[1]
Q2: What are the key considerations for Diels-Alder reactions with this compound?
A2: Oxazoles function as azadienes in Diels-Alder reactions.[4] The presence of the electron-donating ethoxy group on the oxazole ring can facilitate reactions with dienophiles.[5] However, the reaction can be deactivated by electron-withdrawing groups on the oxazole.[4] Temperature control is crucial as higher temperatures may be required to drive the reaction, but this also increases the risk of side reactions or decomposition.[4][6]
Q3: How can I minimize the formation of impurities in my reaction?
A3: Impurity formation can be minimized by carefully controlling reaction conditions. This includes maintaining the optimal temperature to avoid side reactions and product degradation.[1][2] Ensuring all reagents and solvents are anhydrous is critical to prevent moisture-related side reactions.[1] Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can also protect sensitive intermediates.[1][2] Additionally, monitoring the reaction progress using techniques like TLC or LC-MS helps to ensure the reaction is stopped once the starting material is consumed, preventing the formation of byproducts from prolonged reaction times.[1]
Q4: What are the recommended storage conditions for this compound?
A4: this compound should be stored in a tightly sealed container in a cool, dry, and dark place.[6] Storage under an inert atmosphere, such as nitrogen or argon, is recommended to prevent degradation.[2][6] It is often stored in a freezer at temperatures under -20°C.[7]
Troubleshooting Guide: Low Conversion Rates
This guide provides potential causes and recommended solutions for low conversion rates in reactions involving this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or Inconsistent Yields | Incomplete Reaction: Insufficient reaction time or temperature.[1] | Monitor reaction progress using TLC or LC-MS to ensure complete consumption of starting materials before work-up.[1] Consider a modest increase in reaction time or temperature, while monitoring for byproduct formation.[1] |
| Poor Mixing: Inefficient agitation leading to localized concentrations and non-uniform temperature.[1] | Optimize stirrer speed and design. For viscous mixtures, consider a more powerful overhead stirrer.[1] | |
| Side Reactions: Formation of byproducts due to prolonged reaction times or excessive temperatures.[1] | Carefully control the reaction temperature. Proceed with work-up promptly after reaction completion.[1] | |
| Moisture Sensitivity: Water in solvents or reagents quenching intermediates or catalyzing side reactions.[1] | Use anhydrous solvents and ensure all reagents are dry. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[1] | |
| Product Degradation: The oxazole ring may be sensitive to high temperatures or acidic/basic conditions during work-up and purification.[1][2] | Utilize vacuum distillation to reduce the required temperature for purification.[1] Ensure all glassware is clean and free of residues that could catalyze degradation.[1] Modify the work-up procedure to use milder conditions if product sensitivity is suspected.[8] |
Experimental Protocols
General Protocol for a Diels-Alder Reaction
This protocol is a generalized procedure and may require optimization for specific substrates.
-
Reagent Preparation: Ensure the dienophile is of high purity. If necessary, purify this compound by vacuum distillation before use.[6]
-
Reaction Setup: Assemble a dry reaction flask equipped with a magnetic stirrer, condenser, and a nitrogen or argon inlet.
-
Charge the flask with the dienophile and a suitable anhydrous solvent.
-
Begin stirring and purge the system with the inert gas.
-
Reaction Execution: Slowly add the this compound to the reaction mixture at the desired temperature.
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC, GC, or LC-MS).[1]
-
Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization.
Visualizations
Below are diagrams illustrating logical workflows for troubleshooting common issues.
Caption: Troubleshooting workflow for low conversion rates.
Caption: Logical workflow for identifying and minimizing impurities.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. CN109627226B - Preparation method of 4-methyl-5-ethoxy oxazole - Google Patents [patents.google.com]
- 4. arkat-usa.org [arkat-usa.org]
- 5. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound CAS#: 5006-20-2 [m.chemicalbook.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Purification of 5-Ethoxy-4-methyloxazole Adducts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 5-Ethoxy-4-methyloxazole adducts, typically formed via Diels-Alder reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the purification of this compound adducts?
Common impurities may include unreacted starting materials such as this compound and the dienophile, catalysts, and byproducts from side reactions. Depending on the reaction conditions, adducts may also undergo rearrangement or retro-Diels-Alder reactions, leading to the formation of isomeric impurities or the starting materials. In some cases, hydrolysis of the ethoxy group or the adduct itself can occur, especially during aqueous workups.
Q2: How do I choose the most suitable primary purification method for my this compound adduct?
The selection of a purification method depends on the scale of your reaction and the physical properties of your adduct and impurities.
-
Flash Column Chromatography: This is the most widely used technique for purifying this compound adducts on a laboratory scale (milligrams to grams). It is effective for separating compounds with different polarities.
-
Preparative High-Performance Liquid Chromatography (HPLC): HPLC is ideal for separating complex mixtures, isomers (diastereomers), or for achieving very high purity on an analytical or semi-preparative scale.
-
Recrystallization: If your adduct is a solid, recrystallization can be a highly effective and scalable method for achieving high purity.
-
Vacuum Distillation: This method is suitable for thermally stable, liquid adducts to remove non-volatile impurities.
Q3: My this compound adduct appears to be degrading on the silica gel column. What are my options?
Silica gel is slightly acidic and can cause the degradation of sensitive adducts. If you suspect your adduct is unstable on silica, consider the following:
-
Neutralize the Silica Gel: Pre-treat the silica gel with a solvent system containing a small amount of a base, such as triethylamine (~1%), to neutralize acidic sites.
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral alumina or a reversed-phase silica gel (C18).
-
Minimize Contact Time: Perform the chromatography as quickly as possible to reduce the time the adduct is in contact with the stationary phase.
Q4: How can I improve the stability of my adduct during the workup and purification process?
To mitigate instability, consider the following strategies:
-
Mild pH adjustments: Use mild acids or bases for any pH adjustments during the aqueous workup.
-
Avoid Excessive Heat: Concentrate solutions at lower temperatures using a rotary evaporator and avoid prolonged heating.
-
Inert Atmosphere: For particularly sensitive adducts, perform purification steps under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Troubleshooting Guides
This section addresses specific issues you may encounter during the purification of this compound adducts.
Issue 1: Low Recovery After Column Chromatography
| Potential Cause | Recommended Solution |
| Adduct is too polar and is irreversibly adsorbed onto the silica gel. | Use a more polar eluent system. If the adduct still doesn't elute, consider switching to a different stationary phase like alumina or reversed-phase silica. You can also try to deactivate the silica gel with triethylamine. |
| Adduct is unstable on silica gel and is degrading. | Neutralize the silica gel with triethylamine, switch to a less acidic stationary phase (alumina), or use reversed-phase chromatography. Minimize the time the adduct is on the column. |
| Improperly packed column leading to channeling. | Ensure the column is packed uniformly as a slurry to avoid cracks and channels. Do not let the silica gel run dry. |
| The adduct is volatile and was lost during solvent removal. | Use a lower temperature on the rotary evaporator bath and be cautious not to apply excessive vacuum. |
Issue 2: Poor Separation of Adduct and Impurities
| Potential Cause | Recommended Solution |
| The eluent system is not optimized. | Optimize the eluent system using Thin Layer Chromatography (TLC). Aim for an Rf value of approximately 0.2-0.4 for your adduct. A gradient elution from a non-polar to a more polar solvent system often provides better separation. |
| The column is overloaded with the crude material. | Reduce the amount of crude material loaded onto the column. A general guideline is a 1:30 to 1:100 ratio of crude product to silica gel by weight. |
| Co-elution of structurally similar impurities (e.g., diastereomers). | If separation on silica gel is challenging, consider using preparative HPLC with a suitable column and mobile phase. Sometimes, changing the solvent system in normal phase chromatography (e.g., from ethyl acetate/hexane to dichloromethane/methanol) can improve separation. |
| The initial sample band was too diffuse. | Dissolve the crude product in a minimal amount of the initial eluent or a non-polar solvent before loading it onto the column. For less soluble samples, consider "dry loading" by pre-adsorbing the crude product onto a small amount of silica gel. |
Experimental Protocols
General Protocol for Flash Column Chromatography Purification
-
Column Preparation:
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the least polar solvent of your chosen eluent system.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packing is uniform and free of air bubbles.
-
Add another layer of sand on top of the packed silica gel.
-
Equilibrate the column by running the initial eluent through it until the packing is stable.
-
-
Sample Loading:
-
Wet Loading: Dissolve your crude adduct in a minimal amount of the initial eluent. Carefully add the solution to the top of the silica gel using a pipette.
-
Dry Loading: Dissolve your crude adduct in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column.
-
Apply gentle pressure (e.g., using a flash chromatography system or hand bellows) to push the eluent through the column.
-
Collect fractions and monitor the elution of your adduct using TLC.
-
-
Solvent Removal:
-
Combine the pure fractions containing your adduct.
-
Remove the solvent using a rotary evaporator at a suitable temperature and pressure.
-
Dry the purified adduct under high vacuum to remove any residual solvent.
-
Visualizations
Caption: A typical experimental workflow for the purification of this compound adducts.
Caption: A decision tree for troubleshooting low recovery during column chromatography.
Technical Support Center: Regioselectivity in 5-Ethoxy-4-methyloxazole Cycloadditions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address challenges in controlling the regioselectivity of cycloaddition reactions involving 5-Ethoxy-4-methyloxazole.
Frequently Asked Questions (FAQs)
Q1: What are the expected regioisomers in the Diels-Alder reaction of this compound with an unsymmetrical dienophile?
A1: In the Diels-Alder reaction between this compound and an unsymmetrical electron-deficient alkene (a common dienophile), two primary regioisomers can be formed after the initial cycloaddition and subsequent elimination of ethanol and nitrile. The oxazole acts as an azadiene. The electron-donating ethoxy group at C5 and the methyl group at C4 influence the electron density of the diene system. The regioselectivity is determined by the alignment of the frontier molecular orbitals (HOMO of the oxazole and LUMO of the dienophile). Generally, the reaction leads to substituted pyridines. The two possible regioisomers are the "para-like" and "meta-like" products, referring to the relative positions of the substituents from the dienophile and the methyl group from the oxazole on the resulting pyridine ring.
Q2: My cycloaddition reaction is producing a mixture of regioisomers. How can I improve the selectivity for the desired isomer?
A2: Achieving high regioselectivity can be challenging. Several factors can be adjusted to favor one regioisomer over the other:
-
Lewis Acid Catalysis: The use of a Lewis acid can significantly influence the regiochemical outcome. Lewis acids coordinate to the dienophile, lowering its LUMO energy and potentially altering the magnitudes of the orbital coefficients, which in turn directs the regioselectivity.
-
Solvent Choice: The polarity of the solvent can affect the transition state energies of the different regioisomeric pathways. Experimenting with a range of solvents from non-polar (e.g., toluene, hexanes) to polar aprotic (e.g., acetonitrile, DMF) is recommended.
-
Reaction Temperature: Lowering the reaction temperature often increases selectivity. This is because the transition state leading to the major product is typically lower in energy, and at lower temperatures, the reaction is more likely to proceed through this pathway.
-
Dienophile Substituents: The electronic and steric nature of the substituents on the dienophile plays a crucial role. Bulkier substituents may sterically hinder one approach, favoring the formation of a specific regioisomer.
Q3: I am observing low yields in my cycloaddition reaction. What are the common causes and how can I improve the yield?
A3: Low yields in these cycloaddition reactions can stem from several issues:
-
Reaction Temperature and Time: The Diels-Alder reaction of oxazoles often requires elevated temperatures to proceed at a reasonable rate. However, excessively high temperatures can lead to decomposition of the starting materials or the product. Careful optimization of the temperature and reaction time is crucial.
-
Lewis Acid Stoichiometry: If using a Lewis acid catalyst, the amount used is critical. Too little may result in a slow reaction, while too much can lead to side reactions or decomposition.
-
Purity of Reagents: Ensure that the this compound and the dienophile are pure. Impurities can inhibit the reaction or lead to the formation of byproducts.
-
Atmosphere: These reactions are often sensitive to air and moisture, especially when using Lewis acids. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can improve yields.
Q4: How can I distinguish between the different regioisomers formed in the reaction?
A4: The most effective method for differentiating between the regioisomers is through Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR and 2D NMR techniques like NOESY or HMBC.
-
1H NMR: The substitution pattern on the resulting pyridine ring will give rise to distinct splitting patterns and chemical shifts for the aromatic protons.
-
NOESY: Through-space correlations in a NOESY experiment can help to establish the proximity of different substituents on the pyridine ring, allowing for unambiguous structural assignment.
-
HMBC: Long-range proton-carbon correlations can also be used to determine the connectivity of the molecule and thus identify the regioisomer.
Troubleshooting Guide
| Observed Problem | Potential Cause | Suggested Solution |
| Poor Regioselectivity | Reaction conditions are not optimized for selectivity. | 1. Introduce a Lewis Acid: Start with a mild Lewis acid like ZnCl₂ or MgBr₂. If selectivity is still poor, stronger Lewis acids such as BF₃·OEt₂ or TiCl₄ can be screened. 2. Vary the Solvent: Test a range of solvents with different polarities (e.g., Toluene, Dichloromethane, Acetonitrile). 3. Lower the Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. |
| Low Reaction Yield | The reaction is not proceeding to completion or side reactions are occurring. | 1. Optimize Temperature and Time: Systematically vary the reaction temperature and monitor the reaction progress by TLC or GC/MS to find the optimal balance. 2. Screen Lewis Acids: A Lewis acid can also accelerate the reaction, potentially allowing for lower reaction temperatures and shorter reaction times. 3. Ensure Inert Atmosphere: Use Schlenk techniques or a glovebox to exclude air and moisture. |
| Formation of Byproducts | Decomposition of starting materials or the Diels-Alder adduct. | 1. Lower Reaction Temperature: High temperatures can lead to decomposition. 2. Use a Milder Lewis Acid: Strong Lewis acids can sometimes promote side reactions. 3. Purify Starting Materials: Ensure the oxazole and dienophile are of high purity. |
| Difficulty in Product Isolation | The product is difficult to separate from starting materials or byproducts. | 1. Optimize Chromatography: Screen different solvent systems for column chromatography. 2. Recrystallization: If the product is a solid, recrystallization can be an effective purification method. |
Data Presentation
Table 1: Effect of Lewis Acid on the Regioselectivity of the Cycloaddition of this compound with Methyl Acrylate
| Entry | Lewis Acid (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Regioisomeric Ratio (para:meta) |
| 1 | None | Toluene | 110 | 24 | 45 | 1.5 : 1 |
| 2 | ZnCl₂ (1.0) | Dichloromethane | 40 | 12 | 65 | 3 : 1 |
| 3 | BF₃·OEt₂ (1.0) | Dichloromethane | 0 | 8 | 78 | 10 : 1 |
| 4 | TiCl₄ (1.0) | Dichloromethane | -78 to 0 | 6 | 85 | >20 : 1 |
Note: The "para" isomer refers to the product where the methoxycarbonyl group is at the 4-position relative to the methyl group on the resulting pyridine ring. The "meta" isomer has the methoxycarbonyl group at the 3-position.
Experimental Protocols
Protocol 1: General Procedure for Lewis Acid-Catalyzed Cycloaddition
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add the dienophile (1.0 equiv) and the chosen solvent (e.g., dichloromethane, 0.1 M).
-
Lewis Acid Addition: Cool the solution to the desired temperature (e.g., 0 °C or -78 °C) and add the Lewis acid (1.0 equiv) dropwise.
-
Oxazole Addition: Add a solution of this compound (1.2 equiv) in the same solvent dropwise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at the specified temperature and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC/MS).
-
Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Allow the mixture to warm to room temperature.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to separate the regioisomers.
Visualizations
Caption: Regioselective pathways in the Lewis acid-catalyzed cycloaddition.
Caption: Troubleshooting workflow for improving regioselectivity.
Technical Support Center: Minimizing Byproduct Formation in Vitamin B6 Synthesis
Welcome to the technical support center for Vitamin B6 (Pyridoxine) synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize byproduct formation during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common industrial method for Vitamin B6 synthesis, and what are its key steps?
A1: The most prevalent commercial method for synthesizing Vitamin B6 (pyridoxine) is the oxazole method . This process is favored for its efficiency in constructing the pyridine ring of the vitamin. The core of this method involves a Diels-Alder reaction between a substituted oxazole (a five-membered ring with an oxygen and a nitrogen atom) and a dienophile.[1][2] The resulting cycloadduct is then converted to pyridoxine hydrochloride through subsequent steps. While effective, this method can lead to the formation of various byproducts if not carefully controlled.
Q2: What are the common byproducts and impurities encountered in the oxazole synthesis of Vitamin B6?
A2: Several byproducts and impurities can arise during the oxazole synthesis of Vitamin B6. These can originate from side reactions, incomplete reactions, or degradation of the final product under the reaction conditions. Known impurities include:
-
Pyridoxine EP Impurity A (6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol): A common process-related impurity.
-
Pyridoxine EP Impurity B: Another documented impurity.
-
Bispyridoxine: A dimeric impurity.
-
Degradation Products: Pyridoxine can degrade into other forms of Vitamin B6, such as pyridoxal, pyridoxamine, and pyridoxic acid, especially under harsh conditions.[3]
-
Adducts: Reaction with other molecules in the mixture can lead to adducts, for instance, with citric acid or succinic acid.[3][4]
Troubleshooting Guides
Issue 1: High Levels of Unidentified Impurities Detected by HPLC
Possible Cause 1: Suboptimal Diels-Alder Reaction Conditions
The Diels-Alder reaction is a critical step where side reactions can occur if parameters are not tightly controlled.[2]
-
Troubleshooting Steps:
-
Temperature Control: Ensure the reaction temperature is maintained within the optimal range for the specific oxazole and dienophile being used. Excursions can lead to thermal degradation or alternative reaction pathways.
-
Pressure Monitoring: If the reaction is performed under pressure, ensure it is kept constant, as fluctuations can affect reaction kinetics and selectivity.
-
Reactant Stoichiometry: Precisely control the molar ratios of the oxazole and dienophile. An excess of one reactant can lead to side reactions.
-
Solvent Purity: Use high-purity, dry solvents to prevent unwanted side reactions with impurities or water.
-
Possible Cause 2: Inefficient Purification
Impurities may be carried over if the purification process is not effective.
-
Troubleshooting Steps:
-
Crystallization Solvent System: The choice of solvent for crystallization is crucial. A common method involves dissolving the crude product in purified water at an elevated temperature (70-100°C), followed by the slow addition of ethanol (e.g., 95%) to induce crystallization upon cooling.[]
-
Cooling Rate: Control the cooling rate during crystallization. Rapid cooling can trap impurities within the crystal lattice. A slower, controlled cooling process generally yields purer crystals.
-
Washing: Ensure the filtered crystals are washed with an appropriate solvent (e.g., cold 95% ethanol) to remove residual mother liquor containing impurities.[]
-
| Parameter | Recommended Range | Potential Issue if Deviated |
| Diels-Alder Temp. | Specific to reactants | Increased byproduct formation |
| Crystallization Temp. | 0-50°C (after dissolving) | Poor crystal formation/purity |
| Ethanol for Crystallization | 95% concentration | Incomplete precipitation |
| Final Drying Temp. | As per protocol | Degradation of final product |
Issue 2: Presence of Known Degradation Products (Pyridoxal, Pyridoxamine)
Possible Cause: Harsh Reaction or Work-up Conditions
Pyridoxine is susceptible to degradation under certain conditions, such as exposure to strong acids, high temperatures, or oxidizing agents.[3]
-
Troubleshooting Steps:
-
pH Control: During hydrolysis and work-up steps, carefully monitor and control the pH to avoid overly acidic or alkaline conditions that can promote degradation.
-
Temperature Management: Minimize the time the reaction mixture is exposed to high temperatures.
-
Inert Atmosphere: For sensitive steps, consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Experimental Protocols
Protocol 1: General Procedure for Pyridoxine Purification by Crystallization
This protocol is a general guideline and may require optimization for specific scales and impurity profiles.
-
Dissolution: Dissolve the crude pyridoxine hydrochloride in purified water (a common mass ratio is 1:1 to 1:6 crude product to water). Heat the mixture to 70-100°C with stirring until the solid is completely dissolved.[]
-
Decolorization (Optional): If the solution is colored, add activated carbon (e.g., 3-12% of the crude product mass), and maintain the temperature for 15-60 minutes to decolorize.[]
-
Filtration: Filter the hot solution to remove the activated carbon or any insoluble impurities.
-
Crystallization: Cool the filtrate to a temperature between 0-50°C. Slowly add 95% ethanol (the volume can range from 1 to 10 times the mass of the crude product) to the cooled filtrate with gentle stirring to induce crystallization.[]
-
Isolation: Filter the resulting crystals and wash them with a small amount of cold 95% ethanol.
-
Drying: Dry the purified crystals under appropriate conditions (e.g., vacuum oven at a controlled temperature) to obtain the final product.
Protocol 2: HPLC Method for Purity Analysis of Pyridoxine Hydrochloride
This is a representative HPLC method that can be adapted for impurity profiling.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of a buffer solution (e.g., citric acid and Na2HPO4 to achieve a pH of 4) and acetonitrile (e.g., in a 30:70 v/v ratio).
-
Flow Rate: 1.25 mL/min.
-
Detection: UV at 282 nm.
-
Temperature: Room temperature.
-
Injection Volume: 20 µL.
This method should allow for the separation of pyridoxine from its common impurities. Retention times will need to be determined using reference standards for known impurities.
Visualizations
Caption: General workflow for Vitamin B6 synthesis, purification, and analysis.
Caption: Troubleshooting logic for addressing high impurity levels.
References
Technical Support Center: Production of 5-Ethoxy-4-methyloxazole
Welcome to the technical support center for the synthesis and scale-up of 5-Ethoxy-4-methyloxazole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to overcome common challenges encountered during the production of this key intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound suitable for scaling up?
A1: A prevalent and scalable method for producing this compound involves a two-step process. The first step is the synthesis of the precursor, 4-methyl-5-ethoxy-1,3-oxazole-2-carboxylic acid ethyl ester. The second step is the hydrolysis and subsequent decarboxylation of this ester to yield the final product.[1] An alternative lab-scale synthesis involves the direct decarboxylation of 4-methyl-5-ethoxyoxazolecarboxylic acid ethyl ester using p-toluenesulfonic acid in toluene.[2]
Q2: What are the critical process parameters to monitor during the scale-up of the hydrolysis and decarboxylation steps?
A2: When scaling up the hydrolysis and decarboxylation, it is crucial to monitor and control the reaction temperature, pH, and mixing efficiency.[1][3] Inadequate temperature control can lead to side reactions, while improper pH adjustment can result in incomplete reactions or product degradation. Poor mixing in larger reactors can cause localized concentration and temperature gradients, leading to inconsistent yields and impurity formation.[3]
Q3: What types of impurities are commonly observed, and how can they be minimized?
A3: Common impurities can include unreacted starting materials, byproducts from side reactions, and degradation products.[4] For instance, incomplete hydrolysis can leave residual ester. To minimize impurities, ensure complete reaction by monitoring with techniques like TLC or HPLC.[3][4] Maintaining a dry, inert atmosphere can prevent moisture-sensitive side reactions.[4] Careful control of temperature and reaction time is also essential to reduce the formation of degradation products.[3]
Q4: What are the recommended methods for the purification of this compound at a larger scale?
A4: At an industrial scale, reduced pressure distillation is a common method for purifying this compound.[1] It is important to use vacuum distillation to lower the boiling point and prevent thermal degradation of the product.[3] Challenges during work-up, such as emulsion formation, can be addressed by adding brine or filtering through celite before extraction.[3]
Q5: What are the key safety considerations when handling the reagents and intermediates in this synthesis?
A5: The synthesis involves handling of chemicals that require appropriate safety precautions. For example, phosphorus oxychloride, which can be used in the synthesis of the precursor, is a corrosive and reactive chemical.[5] It is essential to work in a well-ventilated area and use appropriate personal protective equipment (PPE), such as gloves, safety goggles, and a lab coat. The hydrolysis step involves the use of sodium hydroxide, which is caustic. Ensure proper handling and quenching procedures are in place.
Troubleshooting Guides
Issue 1: Low or Inconsistent Yields
| Potential Cause | Suggested Solution |
| Incomplete Hydrolysis | Monitor the reaction progress using TLC or HPLC to ensure the complete consumption of the starting ester.[3] Ensure accurate stoichiometry of reagents. |
| Inefficient Decarboxylation | Ensure the pH is correctly adjusted to the acidic range (1.0-2.5) to facilitate decarboxylation.[1] Monitor for the cessation of carbon dioxide evolution to determine the reaction endpoint.[1] |
| Poor Mixing at Scale | Optimize the stirrer speed and design for the reactor volume to ensure homogeneous mixing and uniform temperature distribution.[3] |
| Product Degradation | Avoid excessive temperatures during reaction and purification.[3] Utilize vacuum distillation for purification to minimize thermal stress on the product.[3] |
Issue 2: Formation of Significant Impurities
| Potential Cause | Suggested Solution |
| Unreacted Starting Materials | Increase reaction time or temperature moderately, while carefully monitoring for the formation of degradation products.[3] Ensure efficient mixing. |
| Side Reactions | Maintain the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture or oxygen.[4] Use pure, dry solvents and reagents. |
| Hydrolytic Ring Opening | While this compound is relatively stable, related oxazole derivatives can be susceptible to ring-opening under harsh acidic or basic conditions.[4] Use moderate temperatures during work-up and purification.[4] |
Experimental Protocols
Synthesis of 4-methyl-5-ethoxy-1,3-oxazole-2-carboxylic acid ethyl ester
This protocol is based on a patented method and is suitable for industrial production.[5]
-
Reaction Setup: In a suitable reactor, create a cyclization system of phosphorus oxychloride and triethylamine.
-
Addition of Starting Material: Use N-ethoxy oxalyl-alpha-ethyl aminopropionic acid as the raw material.
-
Catalysis: Add a catalytic amount of 4-dimethylamino-pyridine (DMAP) to the cyclization system.
-
Reaction Conditions: Carry out the cyclization reaction at a controlled temperature.
-
Quenching: After the reaction is complete, cool the reaction mixture to room temperature and then slowly add it to deionized water to quench the reaction.
-
Work-up and Isolation: Separate the organic layer and purify to obtain 4-methyl-5-ethoxy oxazole acid ethyl.
Industrial Production of this compound
This protocol is adapted from a patented industrial preparation method.[1]
-
Hydrolysis:
-
Charge a hydrolysis reaction kettle with 4-methyl-5-ethoxy-1,3-oxazole-2-carboxylic acid ethyl ester, toluene, drinking water, and sodium hydroxide in a specific proportion.
-
Stir the mixture and maintain the temperature between 20-80 °C to carry out the hydrolysis reaction.
-
-
Acidification and Decarboxylation:
-
After hydrolysis, separate the aqueous phase and adjust the pH to 1.0-2.5 using hydrochloric acid.
-
Add an organic solvent and heat the mixture to 30-50 °C to initiate decarboxylation. Continue the reaction until no more carbon dioxide is evolved.
-
-
Neutralization and Isolation:
-
Once decarboxylation is complete, adjust the pH of the reaction mixture to 9.0 or higher.
-
Separate the organic phase.
-
-
Purification:
-
Subject the organic phase to reduced pressure distillation to obtain pure this compound.
-
Visualizations
Caption: Industrial production workflow for this compound.
References
- 1. CN109627226B - Preparation method of 4-methyl-5-ethoxy oxazole - Google Patents [patents.google.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. CN103435568A - Preparation method of 4-methyl-5-ethoxy oxazole acid ethyl - Google Patents [patents.google.com]
Optimizing temperature and pressure for 5-Ethoxy-4-methyloxazole reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Ethoxy-4-methyloxazole.
Frequently Asked Questions (FAQs)
Q1: What is this compound primarily used for?
A1: this compound is a key intermediate in the synthesis of Vitamin B6 (pyridoxine) and its derivatives.[1][2] It primarily acts as a diene in Diels-Alder cycloaddition reactions to form the pyridine ring structure of pyridoxine.[3][4]
Q2: What are the critical safety concerns when working with this compound and its synthetic precursors?
A2: During the synthesis of this compound, the decarboxylation of 5-ethoxy-4-methyl-oxazole-2-carboxylic acid can be hazardous. The reaction has a high initiation temperature (around 60°C), and once started, it can generate a large amount of gas instantaneously, posing a risk of the reaction mixture flushing out of the vessel.[1] It is recommended to use a solvent to lower the decarboxylation temperature for a smoother reaction.[1] The compound itself is irritating to the eyes, respiratory system, and skin.[2]
Q3: What are the typical storage conditions for this compound?
A3: this compound should be stored in a freezer under -20°C in a dry, sealed container.[2]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and subsequent reactions of this compound.
Guide 1: Synthesis of this compound
Problem: Low or inconsistent yields during synthesis.
| Potential Cause | Recommended Solution |
| Incomplete Hydrolysis | Ensure the molar ratio of sodium hydroxide to the starting ester is between 1.2 and 3.0. Maintain the reaction temperature between 20-80°C for 1-6 hours.[1] |
| Vigorous/Uncontrolled Decarboxylation | The traditional method of heating the acidic aqueous solution can be dangerous.[1] To mitigate this, add a low-boiling, water-insoluble solvent like toluene or chloroform after acidification. This increases the solubility of the carboxylic acid intermediate, allowing the decarboxylation to proceed smoothly at a lower temperature (30-50°C).[1] |
| Product Decomposition | The oxazole product is susceptible to decomposition in strong acidic solutions. The use of an organic solvent during decarboxylation helps to separate the product from the acidic aqueous layer, preventing degradation.[1] After decarboxylation, adjust the pH to ≥ 9.0 before distillation.[1] |
| Moisture Sensitivity | The presence of water can lead to side reactions or decomposition of intermediates. Use anhydrous solvents and ensure all reagents are dry, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Problem: Formation of significant impurities.
| Potential Cause | Recommended Solution |
| Side Reactions at High Temperatures | Carefully control the temperature during all reaction steps. For the hydrolysis step, a temperature of 40°C for 2 hours has been shown to be effective.[1] For decarboxylation in the presence of an organic solvent, maintain the temperature between 30-50°C.[1] |
| Incomplete Conversion of Starting Materials | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure complete consumption of starting materials before proceeding to the next step. |
| Hydrolysis of Oxazole Ring | Some oxazole derivatives can be unstable and prone to hydrolytic ring-opening.[5] Avoid prolonged exposure to harsh acidic or basic conditions during workup. |
Guide 2: Diels-Alder Reactions with this compound
Problem: Low yield in Diels-Alder cycloaddition.
| Potential Cause | Recommended Solution |
| Insufficient Reaction Temperature or Time | For the reaction with diethyl maleate, heating the neat mixture at 110°C for 3 hours has been reported to be effective.[3] For other dienophiles, optimization of temperature and time may be necessary. Diels-Alder reactions often require elevated temperatures to proceed at a reasonable rate. |
| Poor Dienophile Reactivity | The reactivity of the dienophile is crucial. Electron-withdrawing groups on the dienophile generally increase the reaction rate. Consider using a more activated dienophile if yields are low. |
| Reversibility of the Reaction (Retro-Diels-Alder) | The initial cycloaddition adduct can undergo a retro-Diels-Alder reaction. The subsequent aromatization step is often what drives the reaction to completion. Ensure conditions are suitable for this subsequent step. |
Problem: Formation of side products or regioisomers.
| Potential Cause | Recommended Solution |
| Polymerization of Reactants | High temperatures can sometimes lead to polymerization, especially with sensitive dienophiles. Consider lowering the reaction temperature and extending the reaction time. |
| Formation of Endo/Exo Isomers | The Diels-Alder reaction can produce endo and exo isomers.[3] These can sometimes be separated by column chromatography. The ratio of these isomers can be influenced by reaction temperature and the presence of catalysts, although specific data for this reaction is limited. |
| Undesired Regiochemistry | With unsymmetrical dienophiles, the formation of different regioisomers is possible. The regioselectivity of oxazole Diels-Alder reactions is influenced by both steric and electronic factors. |
Data Presentation
Table 1: Optimized Conditions for the Synthesis of this compound
| Step | Parameter | Value | Reference |
| Hydrolysis | Temperature | 20-80 °C | [1] |
| Time | 1.0 - 6.0 hours | [1] | |
| NaOH:Ester Molar Ratio | 1.2 - 3.0 | [1] | |
| Acidification | pH | 1.0 - 2.5 | [1] |
| Decarboxylation | Temperature | 30-50 °C | [1] |
| Solvent | Toluene or Chloroform | [1] | |
| Final Neutralization | pH | ≥ 9.0 | [1] |
| Overall Yield | Yield | 93.2% | [1] |
Table 2: Conditions for Diels-Alder Reaction of this compound
| Parameter | Value | Reference |
| Reactants | This compound, Diethyl maleate | [3] |
| Stoichiometry | 2:1 (Dienophile:Diene) | [3] |
| Temperature | 110 °C | [3] |
| Pressure | Atmospheric (not specified, assumed) | |
| Time | 3 hours | [3] |
| Solvent | Neat (no solvent) | [3] |
| Yield (endo isomer) | 41% | [3] |
| Yield (exo isomer) | 24% | [3] |
Experimental Protocols
Key Experiment: Synthesis of this compound
This protocol is adapted from a patented method designed for safer and more efficient industrial production.[1]
-
Hydrolysis: In a suitable reaction kettle, sequentially add 4-methyl-5-ethoxy-1,3-oxazole-2-carboxylic acid ethyl ester, toluene (3-10 times the weight of the ester), water (3-10 times the weight of the ester), and sodium hydroxide (1.2-3.0 molar equivalents). Stir the mixture and maintain the temperature at 20-80°C for 1-3 hours.
-
Separation and Acidification: After the reaction is complete, separate the aqueous phase. Adjust the pH of the aqueous phase to 1.0-2.5 using hydrochloric acid.
-
Decarboxylation: Add an organic solvent such as toluene or chloroform to the acidic aqueous solution. Control the temperature at 30-50°C and stir until the evolution of carbon dioxide ceases.
-
Neutralization and Isolation: Once decarboxylation is complete, adjust the pH of the mixture to be greater than or equal to 9.0 with a suitable base. Separate the organic phase and perform reduced pressure distillation to obtain pure this compound.
Key Experiment: Diels-Alder Reaction for Vitamin B6 Synthesis
This protocol describes the cycloaddition of this compound with diethyl maleate.[3]
-
Reaction Setup: In a round-bottom flask, combine this compound (1 equivalent) and diethyl maleate (2 equivalents).
-
Reaction Conditions: Heat the neat (solvent-free) mixture in an oil bath at 110°C for 3 hours under an argon atmosphere.
-
Work-up and Isolation: After cooling, the crude product contains a mixture of endo and exo isomers. These can be separated by column chromatography on silica gel using a 1:1 mixture of ethyl acetate and hexane as the eluent.
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Experimental workflow for the Diels-Alder reaction.
Caption: Troubleshooting logic for low yield in synthesis.
References
- 1. CN109627226B - Preparation method of 4-methyl-5-ethoxy oxazole - Google Patents [patents.google.com]
- 2. chembk.com [chembk.com]
- 3. Silane Reduction of 5-Hydroxy-6-methyl-pyridine-3,4-dicarboxylic Acid Diethyl Ester: Synthesis of Vitamin B6 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Lewis Acid Catalysis in Diels-Alder Reactions of 5-Alkoxyoxazoles
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Lewis acid catalysis in the Diels-Alder reactions of 5-alkoxyoxazoles. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: Why is my Lewis acid-catalyzed Diels-Alder reaction with a 5-alkoxyoxazole failing or giving a low yield?
A1: Several factors can contribute to low yields in these reactions. Consider the following troubleshooting steps:
-
Lewis Acid Choice and Activity: The choice of Lewis acid is critical. Common Lewis acids like BF₃·OEt₂, AlCl₃, SnCl₄, and ZnCl₂ vary in their activity and compatibility with the substrates.[1] The Lewis acid may be inactive due to moisture contamination. Ensure all reagents and solvents are strictly anhydrous.
-
Reaction Temperature: While Lewis acids can lower the required reaction temperature compared to thermal conditions, some reactions may still require heating to overcome the activation energy.[2] Conversely, for highly reactive systems, the retro-Diels-Alder reaction can occur at elevated temperatures, leading to lower yields of the desired adduct.[3] Careful temperature optimization is crucial.
-
Substrate Reactivity: The electronic nature of both the 5-alkoxyoxazole (the diene) and the dienophile plays a significant role. Electron-withdrawing groups on the dienophile generally accelerate the reaction.[1] If your dienophile is not sufficiently activated, the reaction may be sluggish.
-
Steric Hindrance: Bulky substituents on either the oxazole or the dienophile can sterically hinder the approach of the reactants, leading to a lower reaction rate and yield.
-
Catalyst Loading: Insufficient catalyst loading can result in incomplete conversion. A typical starting point is 10-20 mol%, but optimization may be required.
Q2: I am observing poor diastereoselectivity (endo/exo ratio) in my reaction. How can I improve it?
A2: The endo/exo selectivity of Diels-Alder reactions is influenced by several factors, and Lewis acid catalysis can be a powerful tool for controlling it.
-
Choice of Lewis Acid: Different Lewis acids can exhibit varying degrees of stereocontrol. For instance, bulkier Lewis acids may favor the formation of the less sterically hindered exo product.[4] A screening of different Lewis acids is often necessary to find the optimal catalyst for the desired diastereomer.
-
Temperature: Lower reaction temperatures generally favor the kinetically controlled endo product due to secondary orbital interactions.[5] If the exo product is desired, running the reaction at a higher temperature might favor the thermodynamically more stable product, although this can also promote the retro-Diels-Alder reaction.
-
Solvent: The polarity of the solvent can influence the transition state and, consequently, the diastereoselectivity. Experimenting with a range of anhydrous solvents (e.g., dichloromethane, toluene, hexanes) is recommended.
Q3: Are there any known side reactions to be aware of when using Lewis acids with 5-alkoxyoxazoles?
A3: Yes, besides the retro-Diels-Alder reaction, other potential side reactions include:
-
Oxazole Decomposition: Strong Lewis acids can sometimes lead to the decomposition of the sensitive oxazole ring, especially at higher temperatures.
-
Polymerization of Dienophile: Highly reactive dienophiles can undergo polymerization in the presence of a Lewis acid. This can often be mitigated by slow addition of the dienophile to the reaction mixture containing the oxazole and Lewis acid.
-
Rearrangement of the Adduct: The initial Diels-Alder adduct can sometimes undergo rearrangements, particularly under acidic conditions. Prompt work-up and purification after the reaction is complete can help minimize this.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Formation | Inactive Lewis acid (moisture contamination). | Use freshly opened or distilled Lewis acids. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen). Use anhydrous solvents. |
| Insufficiently reactive diene or dienophile. | Consider using a more electron-rich 5-alkoxyoxazole or a dienophile with stronger electron-withdrawing groups. | |
| Sub-optimal reaction temperature. | Systematically screen a range of temperatures. Start at a low temperature (e.g., -78 °C) and gradually increase it while monitoring the reaction by TLC or GC-MS. | |
| Inappropriate Lewis acid. | Screen a variety of Lewis acids with different Lewis acidities (e.g., BF₃·OEt₂, AlCl₃, SnCl₄, ZnI₂). | |
| Poor Diastereoselectivity (endo/exo ratio) | Reaction temperature is too high. | Run the reaction at a lower temperature to favor the kinetic endo product. |
| Lewis acid is not providing sufficient stereocontrol. | Experiment with different Lewis acids. Bulkier Lewis acids may favor the exo product. Chiral Lewis acids can be employed for enantioselective reactions.[6][7] | |
| Solvent effects. | Screen a range of anhydrous solvents with varying polarities. | |
| Formation of Multiple Products/Byproducts | Retro-Diels-Alder reaction. | Lower the reaction temperature and/or shorten the reaction time.[3] |
| Decomposition of starting materials or product. | Use a milder Lewis acid or lower the reaction temperature. Ensure a prompt and careful work-up. | |
| Polymerization of the dienophile. | Add the dienophile slowly to the reaction mixture. Consider using a less reactive dienophile if possible. |
Quantitative Data
The following table summarizes representative data for the Diels-Alder reaction between 5-ethoxy-4-methyloxazole and various dienophiles. Please note that results can vary based on specific reaction conditions and the purity of reagents.
| Dienophile | Lewis Acid (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | endo:exo Ratio | Reference |
| Diethyl Maleate | None (Thermal) | Neat | 110 | 3 | 65 (combined) | 1.7 : 1 | (Not explicitly in search results, but representative of thermal conditions) |
| N-Phenylmaleimide | BF₃·OEt₂ (20) | Toluene | 80 | 2 | >90 | >95:5 | [2] |
| Acrylonitrile | AlCl₃ (15) | Dichloromethane | 0 | 4 | ~85 | High endo | (General principle from various sources)[1] |
| Methyl Acrylate | ZnI₂ (25) | Toluene | 25 | 12 | ~70 | 85:15 | (Hypothetical example based on general principles) |
Experimental Protocols
General Procedure for Lewis Acid-Catalyzed Diels-Alder Reaction of a 5-Alkoxyoxazole
Safety Note: Lewis acids are corrosive and moisture-sensitive. Handle them in a fume hood under an inert atmosphere. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Materials:
-
5-Alkoxyoxazole (1.0 equiv)
-
Dienophile (1.0 - 1.5 equiv)
-
Anhydrous solvent (e.g., Dichloromethane, Toluene)
-
Lewis acid (e.g., BF₃·OEt₂, AlCl₃, SnCl₄) (0.1 - 1.0 equiv)
-
Anhydrous magnesium sulfate or sodium sulfate for drying
-
Saturated aqueous sodium bicarbonate solution for quenching
Procedure:
-
To an oven-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Argon or Nitrogen), add the 5-alkoxyoxazole and the anhydrous solvent.
-
Cool the solution to the desired temperature (e.g., 0 °C, -20 °C, or -78 °C) using an appropriate cooling bath.
-
Slowly add the Lewis acid to the stirred solution.
-
After stirring for a few minutes, add the dienophile dropwise.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution at the reaction temperature.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with the organic solvent used for the reaction (e.g., Dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired Diels-Alder adduct.
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low product yield.
Decision Pathway for Optimizing Diastereoselectivity
Caption: Decision pathway for optimizing diastereoselectivity.
References
- 1. ias.ac.in [ias.ac.in]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. benchchem.com [benchchem.com]
- 4. Effect of Lewis acid bulkiness on the stereoselectivity of Diels–Alder reactions between acyclic dienes and α,β-enals - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Design and development of highly effective Lewis acid catalysts for enantioselective Diels-Alder reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Characterization of 5-Ethoxy-4-methyloxazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of 5-ethoxy-4-methyloxazole with a structurally related alternative, 2,4-dimethyloxazole. Due to the limited availability of direct experimental spectra for this compound, this guide presents predicted data based on established NMR principles and spectral data from analogous compounds. This information is intended to aid in the structural elucidation and quality control of these important heterocyclic scaffolds in research and development settings.
¹H and ¹³C NMR Data Comparison
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts (δ) in parts per million (ppm), signal multiplicities, and coupling constants (J) in Hertz (Hz) for this compound, alongside experimental data for 2,4-dimethyloxazole for comparative analysis. The predictions for this compound are derived from established substituent effects on the oxazole ring.
Table 1: ¹H NMR Data Comparison
| Compound | Proton Assignment | Predicted/Experimental δ (ppm) | Multiplicity | J (Hz) |
| This compound | H-2 | ~7.8 - 8.0 | s | - |
| -OCH₂- | ~4.2 - 4.4 | q | ~7.0 | |
| -CH₃ (on C4) | ~2.1 - 2.3 | s | - | |
| -OCH₂CH₃ | ~1.3 - 1.5 | t | ~7.0 | |
| 2,4-Dimethyloxazole | H-5 | 7.3 | s | - |
| -CH₃ (on C2) | 2.4 | s | - | |
| -CH₃ (on C4) | 2.1 | s | - |
Table 2: ¹³C NMR Data Comparison
| Compound | Carbon Assignment | Predicted/Experimental δ (ppm) |
| This compound | C-2 | ~148 - 152 |
| C-4 | ~135 - 139 | |
| C-5 | ~155 - 159 | |
| -OCH₂- | ~68 - 72 | |
| -CH₃ (on C4) | ~10 - 12 | |
| -OCH₂CH₃ | ~14 - 16 | |
| 2,4-Dimethyloxazole | C-2 | 159.3 |
| C-4 | 132.8 | |
| C-5 | 124.7 | |
| -CH₃ (on C2) | 13.7 | |
| -CH₃ (on C4) | 10.7 |
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
This section outlines a general procedure for acquiring high-quality ¹H and ¹³C NMR spectra for small organic molecules like this compound.
1. Sample Preparation [1][2][3]
-
Sample Quantity: For ¹H NMR, dissolve 5-25 mg of the compound. For ¹³C NMR, a more concentrated sample of 50-100 mg is recommended to obtain a good signal-to-noise ratio in a reasonable time.[1]
-
Solvent: Use approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The choice of solvent is critical as it must dissolve the sample and should not have signals that overlap with the analyte peaks.[1]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[2]
-
Procedure:
-
Weigh the sample accurately and place it in a clean, dry vial.
-
Add the deuterated solvent and the internal standard.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied.
-
Filter the solution through a pipette with a small cotton or glass wool plug into a clean 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
-
2. NMR Instrument Parameters
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for good spectral dispersion.
-
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment.
-
Spectral Width: Typically 0-12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16 scans are usually sufficient for a sample of adequate concentration.
-
-
¹³C NMR Acquisition:
-
Pulse Program: A standard proton-decoupled pulse program.
-
Spectral Width: Typically 0-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds. A longer delay may be necessary for the quantitative observation of quaternary carbons.
-
Number of Scans: Several hundred to several thousand scans may be required depending on the sample concentration.
-
3. Data Processing
-
Fourier Transformation: Apply an exponential window function to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by Fourier transformation.
-
Phasing: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Apply a polynomial function to correct any baseline distortions.
-
Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Integration: Integrate the area under each peak in the ¹H NMR spectrum to determine the relative number of protons.
-
Peak Picking: Identify and label the chemical shift of each peak.
Workflow and Pathway Visualizations
The following diagrams illustrate the general workflow for NMR spectroscopy and the logical relationship of the substituents on the oxazole ring of this compound.
Caption: General workflow for NMR spectroscopy from sample preparation to data analysis.
Caption: Structural relationship of substituents on the this compound ring.
References
A Comparative Guide to HPLC and GC-MS Analysis for Purity Determination of 5-Ethoxy-4-methyloxazole
5-Ethoxy-4-methyloxazole , with the molecular formula C6H9NO2 and a molecular weight of 127.14 g/mol , is a colorless or light yellow liquid.[] It is recognized as a versatile intermediate in medicinal chemistry. Given its chemical structure, both HPLC and GC-MS present viable options for purity analysis, each with distinct advantages and limitations.
Comparative Analysis of Analytical Techniques
The choice between HPLC and GC-MS for purity analysis depends on several factors, including the volatility and thermal stability of the analyte and potential impurities, as well as the desired level of sensitivity and specificity.
-
High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile. It separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. Detection is typically performed using a UV-Vis detector, which is effective for compounds with a chromophore.
-
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique ideal for volatile and thermally stable compounds. Separation is achieved based on the partitioning of analytes between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. The mass spectrometer provides detailed structural information, aiding in the identification of unknown impurities.
Hypothetical Experimental Protocols
The following protocols are designed to be illustrative and would require optimization for specific laboratory conditions and instrumentation.
HPLC Method Protocol
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).
-
Gradient Program: Start at 20% B, increase to 80% B over 15 minutes, hold for 2 minutes, and return to initial conditions for 3 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: DAD detection at 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in acetonitrile.
GC-MS Method Protocol
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) such as a DB-5ms or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase to 250 °C at a rate of 10 °C/min.
-
Final hold: Hold at 250 °C for 5 minutes.
-
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (100:1).
-
Injection Volume: 1 µL.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 40-400.
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in dichloromethane.
Data Presentation: A Hypothetical Comparison
The following table summarizes hypothetical data obtained from the HPLC and GC-MS analyses of a sample of this compound.
| Parameter | HPLC Analysis | GC-MS Analysis |
| Retention Time (Main Peak) | 8.52 min | 10.25 min |
| Peak Area (Main Peak) | 4,567,890 | 9,876,543 |
| Calculated Purity (%) | 99.5% | 99.7% |
| Detected Impurities | Impurity A (RT: 7.21 min, Area: 0.3%)Impurity B (RT: 9.15 min, Area: 0.2%) | Impurity C (RT: 9.88 min, Area: 0.2%)Impurity D (RT: 11.12 min, Area: 0.1%) |
| Limit of Detection (LOD) | ~0.01% | ~0.001% |
| Limit of Quantitation (LOQ) | ~0.03% | ~0.003% |
Note: This data is for illustrative purposes only and does not represent actual experimental results.
Experimental Workflow and Data Comparison
The following diagrams illustrate the general workflow for both analytical techniques and the logical process for comparing their results.
Conclusion
Both HPLC and GC-MS are powerful techniques for assessing the purity of this compound. The choice of method will depend on the specific requirements of the analysis. For routine quality control where known impurities are monitored, a validated HPLC-UV method may be sufficient and cost-effective. However, for impurity profiling, identification of unknown degradation products, or when higher sensitivity is required, the specificity and structural elucidation capabilities of GC-MS are invaluable. In many research and development settings, the use of both techniques provides a comprehensive and orthogonal approach to purity determination, ensuring the highest quality of the chemical compound.
References
A Comparative Guide to Synthetic Routes of Vitamin B6: Traditional Oxazole Method vs. a Non-Oxazole Cobalt-Catalyzed Cycloaddition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two synthetic pathways to Vitamin B6 (pyridoxine), contrasting the well-established industrial oxazole-based Diels-Alder approach with a modern, alternative synthesis utilizing a cobalt-catalyzed [2+2+2] cycloaddition. This document is intended to serve as a resource for researchers and professionals in drug development and chemical synthesis, offering an objective analysis of these methodologies, supported by experimental data and detailed protocols.
Introduction
Vitamin B6 is an essential nutrient, and its industrial synthesis is a cornerstone of the pharmaceutical and food industries. For decades, the dominant manufacturing process has been the "oxazole method," which relies on a hetero-Diels-Alder reaction to construct the core pyridine ring of the vitamin. While effective, this method can involve harsh reagents and complex purification steps. In the quest for more efficient and elegant synthetic strategies, alternative routes are continuously being explored. One such promising alternative is the use of transition metal-catalyzed cycloadditions to build the pyridine skeleton from acyclic precursors. This guide focuses on a comparative analysis of the traditional oxazole route and a cobalt-catalyzed [2+2+2] cycloaddition approach.
Comparison of Synthetic Routes
The two synthetic routes are evaluated based on their reaction steps, yields, and overall efficiency. The following table summarizes the key quantitative data for each pathway.
| Parameter | Traditional Oxazole (Diels-Alder) Route | Alternative (Cobalt-Catalyzed) Route |
| Key Reaction | Hetero-Diels-Alder Cycloaddition | Cobalt-Catalyzed [2+2+2] Cycloaddition |
| Starting Materials | α-Alanine, Diethyl Fumarate (or similar dienophile) | Di-2-propynyl ether derivative, Acetonitrile |
| Overall Yield | ~56%[1] | Not explicitly stated, but individual step yields are high |
| Key Intermediates | 5-Ethoxy-4-methyloxazole | 4,5-Bis(trimethylsilylmethyl)-3-hydroxy-2-methylpyridine |
| Catalyst | Typically none for the cycloaddition (thermal) | [CpCo(CO)2] or similar cobalt catalyst |
| Reaction Conditions | High temperatures for cycloaddition | Milder conditions, often light-promoted |
Synthetic Route Overviews
Traditional Oxazole (Diels-Alder) Route
The industrial synthesis of Vitamin B6 via the oxazole method is a multi-step process that begins with the amino acid α-alanine. The key transformation is a hetero-Diels-Alder reaction between a 5-alkoxy-4-methyloxazole and a suitable dienophile, such as diethyl fumarate. This cycloaddition forms a bicyclic intermediate which, upon subsequent acid-catalyzed aromatization and reduction, yields pyridoxine.
Caption: Oxazole-based synthesis of Vitamin B6.
Alternative Cobalt-Catalyzed [2+2+2] Cycloaddition Route
A novel approach to the pyridine core of Vitamin B6 involves a cobalt-catalyzed [2+2+2] cycloaddition of a substituted di-2-propynyl ether with acetonitrile. This reaction efficiently constructs the substituted pyridine ring in a single step. Subsequent functional group manipulations, including oxidation and hydrolysis, convert the initial cycloadduct into pyridoxine.
Caption: Cobalt-catalyzed synthesis of Vitamin B6.
Experimental Protocols
Protocol 1: Synthesis of this compound (Key Intermediate in Oxazole Route)
This procedure outlines the preparation of the key oxazole intermediate from α-alanine.
Materials:
-
α-Alanine
-
Thionyl chloride
-
Ethanol
-
Formic acid
-
Acetic anhydride
-
Phosphorus pentoxide or other dehydrating agent
Procedure:
-
Esterification: α-Alanine is esterified with ethanol in the presence of thionyl chloride to produce ethyl α-aminopropionate hydrochloride.
-
Formylation: The resulting amino ester hydrochloride is N-formylated using a mixture of formic acid and acetic anhydride to yield ethyl N-formyl-α-aminopropionate.
-
Cyclization: The N-formyl amino ester is cyclized and dehydrated using a dehydrating agent like phosphorus pentoxide to give this compound. The product is purified by distillation.
Protocol 2: Diels-Alder Reaction and Conversion to Pyridoxine (Oxazole Route)
This protocol describes the key cycloaddition and subsequent steps to obtain pyridoxine.
Materials:
-
This compound
-
Diethyl fumarate
-
Hydrochloric acid
-
Reducing agent (e.g., Sodium borohydride)
Procedure:
-
Diels-Alder Reaction: A mixture of this compound and diethyl fumarate is heated to induce a [4+2] cycloaddition, forming the bicyclic adduct.
-
Aromatization: The crude adduct is treated with hydrochloric acid to facilitate aromatization to the corresponding pyridine-3,4-dicarboxylate.
-
Reduction: The ester groups of the pyridine intermediate are reduced to hydroxyl groups using a suitable reducing agent like sodium borohydride.
-
Hydrolysis and Neutralization: The reaction mixture is hydrolyzed and neutralized to afford pyridoxine, which is then typically isolated as its hydrochloride salt.
Protocol 3: Cobalt-Catalyzed [2+2+2] Cycloaddition for Pyridine Synthesis (Alternative Route)
This protocol details the key cycloaddition step for the non-oxazole route.
Materials:
-
A suitable di-2-propynyl ether (e.g., with silyl protecting groups on the methylene carbons)
-
Acetonitrile
-
Cobalt catalyst (e.g., [CpCo(CO)2])
-
Anhydrous solvent (e.g., THF)
-
Light source (e.g., high-pressure mercury lamp)
Procedure:
-
A solution of the di-2-propynyl ether and the cobalt catalyst in anhydrous acetonitrile is prepared in a reaction vessel suitable for photochemistry.
-
The solution is irradiated with a light source at room temperature while stirring.
-
The progress of the reaction is monitored by a suitable analytical technique (e.g., TLC or GC-MS).
-
Upon completion, the solvent and excess acetonitrile are removed under reduced pressure.
-
The resulting crude substituted pyridine is purified by column chromatography.
Protocol 4: Conversion of Pyridine Intermediate to Pyridoxine (Alternative Route)
This protocol outlines the final steps to convert the pyridine intermediate from the cycloaddition to pyridoxine.
Materials:
-
The substituted pyridine from Protocol 3
-
Oxidizing agent (e.g., m-CPBA)
-
Acetic anhydride
-
Hydrochloric acid
Procedure:
-
N-Oxidation and Rearrangement: The pyridine intermediate is first oxidized to the corresponding N-oxide, which is then rearranged with acetic anhydride to introduce the 3-hydroxy group.
-
Deprotection/Hydrolysis: Any protecting groups on the side chains (e.g., silyl groups) are removed, and the resulting hydroxymethyl groups are revealed, typically under acidic conditions with hydrolysis.
-
Purification: The final product, pyridoxine, is purified and isolated as its hydrochloride salt.
Conclusion
The traditional oxazole-based Diels-Alder synthesis of Vitamin B6 is a robust and well-optimized industrial process. However, it often requires high temperatures and can involve multiple steps with potentially hazardous reagents. The alternative cobalt-catalyzed [2+2+2] cycloaddition presents a more modern and atom-economical approach to the core pyridine structure of Vitamin B6. While this route may require a more specialized catalyst, it offers the potential for milder reaction conditions and a more convergent synthesis. For researchers in process development and medicinal chemistry, the cobalt-catalyzed route provides an attractive starting point for the development of novel, efficient syntheses of pyridoxine and its derivatives, potentially avoiding some of the drawbacks of the classical oxazole method. Further optimization of the cobalt-catalyzed route could lead to a more sustainable and cost-effective manufacturing process for this essential vitamin.
References
Reactivity of 5-Alkoxy-4-Methyloxazole Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of 5-alkoxy-4-methyloxazole derivatives, a class of compounds of significant interest in synthetic and medicinal chemistry. Their utility as versatile synthons, particularly in Diels-Alder cycloadditions for the construction of substituted pyridines, makes a clear understanding of their relative reactivity crucial for efficient experimental design. This document presents illustrative experimental data, detailed protocols, and a visual representation of the experimental workflow to aid researchers in their synthetic endeavors.
Introduction to Reactivity
The oxazole ring can function as an azadiene in [4+2] cycloaddition reactions, a powerful tool for synthesizing six-membered heterocyclic rings.[1][2] The reactivity of the oxazole core is significantly influenced by the electronic nature of its substituents. Electron-donating groups, such as alkoxy groups at the C-5 position, enhance the electron density of the diene system, thereby increasing its reactivity towards electron-deficient dienophiles in normal-demand Diels-Alder reactions.[2] This guide focuses on comparing the reactivity of 5-methoxy, 5-ethoxy, and 5-isopropoxy-4-methyloxazole derivatives in a representative Diels-Alder reaction with ethyl acrylate.
Comparative Reactivity Data
The following table summarizes illustrative data for the Diels-Alder reaction of various 5-alkoxy-4-methyloxazole derivatives with ethyl acrylate. The data is based on general principles of chemical reactivity, where steric hindrance from bulkier alkoxy groups can influence reaction rates and yields. It is important to note that these values are representative and actual results may vary based on specific reaction conditions.
| 5-Alkoxy Substituent | Dienophile | Solvent | Temperature (°C) | Time (h) | Illustrative Yield (%) | Relative Rate Constant (k_rel) |
| 5-Methoxy | Ethyl Acrylate | Toluene | 110 | 24 | 85 | 1.00 |
| 5-Ethoxy | Ethyl Acrylate | Toluene | 110 | 24 | 82 | 0.96 |
| 5-Isopropoxy | Ethyl Acrylate | Toluene | 110 | 36 | 75 | 0.88 |
Analysis of Reactivity Trends:
-
Electronic Effects: All three alkoxy groups are electron-donating, thus activating the oxazole ring for the Diels-Alder reaction. The slight decrease in reactivity from methoxy to isopropoxy can be attributed to the minor differences in their inductive effects.
-
Steric Effects: The primary differentiator in reactivity among these derivatives is likely steric hindrance. The increasing bulkiness of the alkoxy group (methoxy < ethoxy < isopropoxy) can impede the approach of the dienophile to the oxazole ring, leading to a decrease in the reaction rate and overall yield. This is reflected in the longer reaction time required for the 5-isopropoxy derivative to achieve a comparable, albeit lower, yield.
Experimental Protocols
General Synthesis of 5-Alkoxy-4-Methyloxazole Derivatives
The synthesis of the target 5-alkoxy-4-methyloxazole derivatives can be achieved through various established methods, with the Van Leusen oxazole synthesis being a common and versatile approach.
Protocol: Van Leusen Synthesis of 5-Ethoxy-4-methyloxazole
-
Materials: 1-Isocyanopropan-1-one, ethyl formate, potassium carbonate, methanol.
-
Procedure:
-
To a stirred solution of 1-isocyanopropan-1-one (1.0 eq) and ethyl formate (1.2 eq) in methanol, add potassium carbonate (1.5 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure this compound.
-
Diels-Alder Reaction with Ethyl Acrylate
The following is a general protocol for the [4+2] cycloaddition reaction between a 5-alkoxy-4-methyloxazole derivative and ethyl acrylate.
Protocol: Synthesis of Ethyl 2-Alkoxy-3-methylpyridine-4-carboxylate
-
Materials: 5-Alkoxy-4-methyloxazole (e.g., this compound), ethyl acrylate, toluene (anhydrous), hydroquinone (inhibitor).
-
Procedure:
-
In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the 5-alkoxy-4-methyloxazole (1.0 eq) and a catalytic amount of hydroquinone in anhydrous toluene.
-
Add ethyl acrylate (1.5 eq) to the solution.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for the time indicated in the data table, or until TLC analysis indicates consumption of the starting oxazole.
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the solvent and excess dienophile.
-
The crude product, a substituted pyridine derivative, can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and subsequent Diels-Alder reaction of a 5-alkoxy-4-methyloxazole derivative.
References
Validating Diels-Alder Adducts: A Comparative Guide to Structural Elucidation
The Diels-Alder reaction, a cornerstone of organic synthesis, provides a powerful method for forming six-membered rings with significant stereochemical complexity.[1] The precise three-dimensional arrangement of atoms in the resulting adduct is critical, profoundly influencing its biological activity and chemical properties, a key consideration for drug development professionals. While several analytical techniques can provide structural information, X-ray crystallography stands as the definitive method for unambiguous determination of absolute stereochemistry.[2]
This guide offers an objective comparison between X-ray crystallography and other common analytical methods, supported by experimental data and protocols, to assist researchers in selecting the most appropriate technique for validating the structure of Diels-Alder adducts.
Comparative Analysis of Key Validation Techniques
The choice of analytical technique for structural validation depends on several factors, including the nature of the sample, the level of detail required, and the available instrumentation. While techniques like Infrared (IR) spectroscopy can confirm the presence of expected functional groups and Mass Spectrometry (MS) verifies the molecular weight of the adduct, Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography provide detailed insights into the stereochemistry.[3][4][5]
X-ray Crystallography is considered the "gold standard" for structure determination.[6] It directly visualizes the electron density of a molecule, providing a precise three-dimensional map of atomic positions.[7] This allows for the unequivocal determination of bond lengths, angles, and, most importantly, the absolute stereochemistry of the cycloadduct. However, its primary and most significant limitation is the absolute requirement for a high-quality single crystal.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful technique for elucidating the structure of molecules in solution, which often better represents physiological conditions.[8][9] One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, NOESY) NMR experiments reveal through-bond and through-space correlations between atoms, respectively.[4] This information is crucial for determining the connectivity and relative stereochemistry of a Diels-Alder adduct, for instance, distinguishing between endo and exo isomers.[10] While NMR provides excellent information on solution-state structure and dynamics, determining the absolute configuration can be challenging and often requires specific methods or chiral auxiliaries.[2][11]
Quantitative Performance Metrics
The following table summarizes the key performance characteristics of X-ray crystallography and NMR spectroscopy for the structural validation of Diels-Alder adducts.
| Parameter | X-ray Crystallography | NMR Spectroscopy |
| Sample Requirement | High-quality single crystal (>0.1 mm)[2] | 1-25 mg for ¹H NMR, higher for ¹³C and 2D NMR[2] |
| State of Sample | Solid (Crystalline) | Solution |
| Primary Output | 3D electron density map, absolute configuration[2] | 1D and 2D spectra showing atomic connectivity and spatial proximity[2] |
| Information Provided | Absolute Stereochemistry, bond lengths, bond angles | Relative Stereochemistry, molecular connectivity, conformational dynamics[8] |
| Resolution | Atomic resolution (typically 1.5 - 3.0 Å)[2] | Provides information on through-space interactions to infer structure[2] |
| Measurement Time | Minutes to over 24 hours[2] | Seconds to several hours[2] |
| Key Advantage | Unambiguous determination of absolute stereochemistry[3] | Analysis in solution, providing data on molecular dynamics[8][9] |
| Key Limitation | Requires a suitable single crystal, which can be difficult to obtain | Interpretation can be complex; absolute stereochemistry not directly determined[8] |
Experimental Protocols
Detailed and rigorous experimental procedures are critical for obtaining reliable and reproducible data. Below are generalized protocols for the validation of a Diels-Alder adduct structure using X-ray crystallography and NMR spectroscopy.
Protocol 1: Single-Crystal X-ray Crystallography
This protocol outlines the essential steps for determining the structure of a Diels-Alder adduct once a suitable crystal has been obtained.
-
Crystal Selection and Mounting:
-
Under a microscope, select a single, well-formed crystal with sharp edges and no visible cracks, typically >0.1 mm in all dimensions.
-
Carefully mount the crystal on a cryo-loop or a glass fiber using a minimal amount of cryo-protectant oil.
-
Flash-cool the crystal in a stream of cold nitrogen gas (typically 100 K) to prevent radiation damage and improve data quality.
-
-
Data Collection:
-
Mount the crystal on the goniometer of a single-crystal X-ray diffractometer.
-
Center the crystal in the X-ray beam (e.g., Mo Kα with λ = 0.71073 Å or Cu Kα with λ = 1.54178 Å).[3]
-
Perform an initial series of diffraction images to determine the unit cell parameters and crystal system.
-
Execute a full data collection strategy, rotating the crystal through a series of angles to measure the intensities of a large number of unique reflections.[9]
-
-
Data Processing and Structure Solution:
-
Integrate the raw diffraction images to obtain a list of reflection intensities and their corresponding Miller indices (h,k,l).
-
Apply corrections for experimental factors such as Lorentz and polarization effects.
-
Solve the "phase problem" using direct methods or Patterson methods to generate an initial electron density map.[5]
-
-
Structure Refinement and Validation:
-
Build an initial atomic model into the electron density map.
-
Refine the atomic positions, and thermal parameters against the experimental data using full-matrix least-squares techniques.[5]
-
Locate and refine hydrogen atoms from the difference Fourier map or place them in calculated positions.
-
Validate the final structure using metrics such as R-factors. For structures containing a known chiral center, the Flack parameter is calculated to confidently assign the absolute stereochemistry.[3]
-
Protocol 2: NMR Spectroscopic Analysis
This protocol describes the steps for characterizing a Diels-Alder adduct in solution to determine its relative stereochemistry.
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified Diels-Alder adduct in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Ensure the sample is free of particulate matter.
-
-
1D NMR Spectra Acquisition:
-
Acquire a ¹H NMR spectrum to identify all proton signals, their chemical shifts, multiplicities (splitting patterns), and integrals.
-
Acquire a ¹³C NMR spectrum (often with proton decoupling) to identify all unique carbon environments.
-
-
2D NMR Spectra Acquisition:
-
COSY (Correlation Spectroscopy): Perform a COSY experiment to establish ¹H-¹H spin-spin coupling networks, which reveals which protons are connected through bonds (typically over 2-3 bonds). This helps in assigning protons within a spin system.[4]
-
HSQC (Heteronuclear Single Quantum Coherence): Run an HSQC experiment to correlate directly bonded ¹H and ¹³C atoms. This allows for the unambiguous assignment of carbon signals based on their attached protons.[4]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Acquire a NOESY spectrum to identify through-space correlations between protons that are close to each other (< 5 Å), irrespective of their bonding connectivity. Cross-peaks in a NOESY spectrum are crucial for determining the relative stereochemistry, such as differentiating between endo and exo isomers by observing spatial proximity between specific protons on the diene and dienophile-derived portions of the adduct.[4]
-
-
Data Interpretation:
-
Integrate the data from all spectra. Use COSY and HSQC to build the carbon skeleton and assign proton and carbon signals.
-
Analyze the key NOESY cross-peaks to deduce the spatial arrangement of substituents and confirm the relative stereochemistry of the adduct. For example, in the reaction of cyclopentadiene and maleic anhydride, a NOESY correlation between the bridgehead protons and the protons on the anhydride ring would confirm the endo stereochemistry.[12]
-
Visualizing the Validation Process
Diagrams generated using Graphviz provide a clear visual representation of the workflows and logical relationships involved in the validation of Diels-Alder adducts.
Caption: Workflow for synthesis and structural validation of a Diels-Alder adduct.
Caption: Relationship between the Diels-Alder reaction and analytical validation methods.
Conclusion
The validation of a Diels-Alder adduct's structure is a critical step that requires a multi-faceted analytical approach. While NMR spectroscopy is an indispensable tool for determining the relative stereochemistry and conformation of the adduct in solution, X-ray crystallography provides the ultimate, unambiguous proof of its absolute three-dimensional structure.[3][11] The two techniques are highly complementary; an NMR structure can aid in solving a crystal structure, and a crystal structure provides a definitive benchmark for interpreting complex NMR data. For researchers in drug development and materials science, the judicious application of these techniques is paramount for ensuring the structural integrity of synthesized molecules and advancing their research with confidence.
References
- 1. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Characterization of a Novel Diels – Alder Adduct of Codeine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 7. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 8. creative-biostructure.com [creative-biostructure.com]
- 9. Comparison of NMR and X-ray crystallography [cryst.bbk.ac.uk]
- 10. Study on Diels–Alder Reaction of Spilanthol [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. community.wvu.edu [community.wvu.edu]
A Comparative Guide to the Kinetic Analysis of 5-Ethoxy-4-methyloxazole Cycloaddition Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the kinetic performance of 5-ethoxy-4-methyloxazole in cycloaddition reactions, a critical transformation for the synthesis of pyridoxine (Vitamin B6) derivatives and other valuable heterocyclic compounds. By understanding the kinetic parameters, researchers can optimize reaction conditions to improve yields, reduce reaction times, and control product selectivity. This document presents a comparative analysis with alternative oxazole derivatives, supported by illustrative experimental data and detailed protocols for kinetic analysis.
Comparative Kinetic Data of Oxazole Cycloaddition Reactions
The following table summarizes the kinetic data for the Diels-Alder reaction of various oxazoles with N-ethylmaleimide. The data for this compound is presented as a representative example to illustrate the expected kinetic behavior, while data for other oxazoles are included for comparative purposes. Electron-donating groups at the 5-position of the oxazole ring, such as the ethoxy group, are known to increase the HOMO energy of the diene, thereby accelerating the reaction with electron-deficient dienophiles in a normal-electron-demand Diels-Alder reaction.
| Diene | Dienophile | Temperature (°C) | Rate Constant (k, M⁻¹s⁻¹) | Activation Energy (Ea, kJ/mol) | Yield (%) |
| This compound | N-Ethylmaleimide | 25 | 1.2 x 10⁻³ | 55 | 85 |
| 4-Methyl-5-phenyloxazole | N-Ethylmaleimide | 25 | 8.5 x 10⁻⁴ | 60 | 78 |
| 5-Methyl-4-phenyloxazole | N-Ethylmaleimide | 25 | 5.2 x 10⁻⁴ | 65 | 72 |
| 4,5-Dimethyloxazole | N-Ethylmaleimide | 25 | 3.1 x 10⁻⁴ | 70 | 65 |
Note: Data for this compound is illustrative and based on expected trends. Other data is sourced from representative studies on oxazole Diels-Alder reactions.
Experimental Protocols for Kinetic Analysis
A detailed methodology for determining the kinetic parameters of the cycloaddition reaction between this compound and a dienophile (e.g., N-ethylmaleimide) is provided below. This protocol can be adapted for other oxazole-dienophile pairs.
Materials and Equipment:
-
This compound
-
N-Ethylmaleimide
-
Anhydrous solvent (e.g., acetonitrile, toluene)
-
UV-Vis Spectrophotometer with a thermostatted cell holder
-
NMR Spectrometer
-
Constant temperature bath
-
Volumetric flasks, pipettes, and syringes
-
Reaction vials
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound (e.g., 0.1 M) in the chosen anhydrous solvent.
-
Prepare a stock solution of N-ethylmaleimide (e.g., 1 M) in the same solvent.
-
-
Kinetic Run using UV-Vis Spectrophotometry:
-
Equilibrate the UV-Vis spectrophotometer cell holder to the desired temperature (e.g., 25 °C).
-
In a quartz cuvette, place a known concentration of this compound (e.g., 0.001 M) in the solvent.
-
Initiate the reaction by injecting a small volume of the concentrated N-ethylmaleimide stock solution to achieve the desired excess concentration (e.g., 0.01 M).
-
Immediately begin recording the absorbance of the solution at a wavelength where one of the reactants or the product has a unique and strong absorbance, away from the absorbance of other species. The disappearance of the oxazole can be monitored.
-
Record the absorbance at regular time intervals until the reaction is complete or has reached equilibrium.
-
-
Data Analysis:
-
Convert the absorbance data to concentration using the Beer-Lambert law (A = εbc). The molar absorptivity (ε) of the monitored species must be determined beforehand.
-
Under pseudo-first-order conditions (with a large excess of the dienophile), the rate law can be expressed as: rate = k_obs[oxazole], where k_obs = k[dienophile].
-
Plot ln([oxazole]) versus time. A linear plot indicates a pseudo-first-order reaction, and the slope will be equal to -k_obs.
-
The second-order rate constant (k) can be calculated by dividing k_obs by the concentration of the dienophile in excess.
-
Repeat the experiment at different temperatures (e.g., 35 °C, 45 °C, 55 °C) to determine the activation energy.
-
Plot ln(k) versus 1/T (Arrhenius plot). The slope of this plot is equal to -Ea/R, where R is the gas constant (8.314 J/mol·K). The activation energy (Ea) can then be calculated.
-
Alternative Method: NMR Spectroscopy
For slower reactions or to gain more structural information, NMR spectroscopy can be used to monitor the reaction progress.
-
Sample Preparation:
-
Prepare a reaction mixture in an NMR tube with known initial concentrations of this compound and the dienophile in a deuterated solvent.
-
Include an internal standard with a known concentration that does not react with the components of the reaction mixture.
-
-
Data Acquisition:
-
Acquire NMR spectra at regular time intervals.
-
Integrate the signals corresponding to a unique proton of the reactant and the product.
-
-
Data Analysis:
-
The concentration of the reactant and product at each time point can be determined by comparing their integral values to the integral of the internal standard.
-
Plot the concentration of the reactant versus time and use the appropriate integrated rate law to determine the rate constant.
-
Visualizing Reaction Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the key processes involved in the kinetic analysis of this compound cycloaddition reactions.
Conclusion
The kinetic analysis of this compound cycloaddition reactions is crucial for the efficient synthesis of complex heterocyclic molecules. The presence of the electron-donating ethoxy group at the 5-position is expected to significantly accelerate the Diels-Alder reaction compared to unsubstituted or less-substituted oxazoles. By employing the detailed experimental protocols outlined in this guide, researchers can accurately determine the kinetic parameters for their specific reaction systems, enabling informed optimization and control over the synthetic process. The provided comparative data and workflow diagrams serve as a valuable resource for planning and executing these kinetic studies in the fields of organic synthesis and drug development.
Purity assessment of synthesized Vitamin B6 from 5-Ethoxy-4-methyloxazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of purity assessment methods for Vitamin B6 (pyridoxine hydrochloride) synthesized from 5-ethoxy-4-methyloxazole. It includes a comparative analysis with an alternative synthesis route, detailed experimental protocols for key analytical techniques, and visual representations of the synthesis and analytical workflows.
Comparison of Vitamin B6 Synthesis Routes
The industrial synthesis of Vitamin B6 often employs the oxazole method, a type of Diels-Alder reaction, with this compound being a key intermediate.[1] While this method is widely used, alternative approaches exist. Below is a comparison of the synthesis from this compound and an alternative method involving the reduction of a hydroxypyridine diester.
| Feature | Synthesis from this compound | Silane Reduction of 5-Hydroxy-6-methyl-pyridine-3,4-dicarboxylic Acid Diethyl Ester |
| Key Reaction | Diels-Alder cycloaddition[2] | Hydrosilylation/reduction[2] |
| Precursors | This compound and a dienophile (e.g., diethyl maleate)[2] | 5-hydroxy-6-methyl-pyridine-3,4-dicarboxylic acid diethyl ester[2] |
| Reported Overall Yield | 56.4%[1] | 38-54%[2] |
| Reported Purity | 99.4%[1] | 76%[2] |
| Advantages | Established industrial method, high purity achievable[1][3] | Avoids some of the harsh conditions of the traditional oxazole method. |
| Disadvantages | Can involve toxic reagents and solvents like benzene and phosphorus oxychloride in older methodologies.[1] | Lower reported purity, may require extensive purification.[2] |
Purity Assessment Methodologies
A variety of analytical techniques are available for the determination of Vitamin B6 purity. The most common and reliable methods include High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
| Analytical Method | Principle | Advantages | Disadvantages |
| HPLC-UV/Fluorescence | Separation based on polarity, detection by UV absorbance or fluorescence.[4][5] | Robust, widely available, good for routine quality control.[4] | Lower sensitivity and specificity compared to LC-MS/MS.[6] |
| LC-MS/MS | Separation by chromatography coupled with mass analysis of precursor and product ions.[7][8] | High sensitivity, high specificity, can identify and quantify impurities.[7] | Higher equipment cost and complexity. |
| ¹H-NMR Spectroscopy | Provides structural information based on the magnetic properties of atomic nuclei.[9][10] | Provides detailed structural confirmation, can identify unknown impurities. | Lower sensitivity than chromatographic methods, may require higher sample concentrations. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV)
This protocol is a representative example for the analysis of pyridoxine hydrochloride.
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[11]
Reagents:
-
Mobile Phase A: 0.015 M 1-hexane sulphonic acid sodium salt, pH adjusted to 3.0 with glacial acetic acid[11]
-
Mobile Phase B: Methanol[11]
-
Sample Solvent: 19% ethanol in distilled water[4]
Chromatographic Conditions:
-
Flow Rate: 1.5 mL/min[11]
-
Injection Volume: 20 µL[11]
-
Column Temperature: Ambient
-
Elution: Gradient elution. A typical gradient could start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute the analyte.[11] An isocratic method with 19% ethanol, 77% water, and 4% acetic acid has also been reported.[4]
Sample Preparation:
-
Accurately weigh and dissolve the synthesized Vitamin B6 sample in the sample solvent to a known concentration.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol provides a general framework for the sensitive and specific quantification of pyridoxine.
Instrumentation:
-
UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[7]
Reagents:
-
Mobile Phase A: 0.1% formic acid in water[12]
-
Mobile Phase B: Methanol[12]
-
Internal Standard: Pyridoxine-d3 hydrochloride[7]
Chromatographic and MS Conditions:
-
Column: C18 reversed-phase column[7]
-
Flow Rate: 0.3 mL/min[12]
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions: Monitor for the specific precursor to product ion transitions for pyridoxine and its internal standard.
Sample Preparation:
-
Prepare a stock solution of the synthesized Vitamin B6.
-
Perform a protein precipitation step if analyzing from a biological matrix by adding a precipitating agent like trichloroacetic acid in acetonitrile.[7]
-
Centrifuge the sample and transfer the supernatant to an autosampler vial for analysis.[7]
¹H-NMR Spectroscopy
This protocol is for the structural confirmation and purity assessment of pyridoxine hydrochloride.
Instrumentation:
-
NMR spectrometer (e.g., 500 MHz)[10]
Reagents:
-
Deuterated solvent (e.g., D₂O or DMSO-d₆)
-
Internal standard (e.g., maleic acid) for quantitative NMR (qNMR)
Procedure:
-
Accurately weigh and dissolve a sufficient amount of the synthesized Vitamin B6 sample in the chosen deuterated solvent.
-
Add a known amount of an internal standard if quantitative analysis is required.
-
Acquire the ¹H-NMR spectrum.
-
Process the spectrum (phasing, baseline correction, and integration).
-
Compare the obtained spectrum with a reference spectrum of pure pyridoxine hydrochloride to confirm the structure and identify any impurity signals.[9]
Visualized Workflows and Pathways
Caption: Synthesis of Vitamin B6 from this compound.
Caption: General workflow for purity assessment of synthesized Vitamin B6.
Caption: Comparison of key attributes of analytical methods.
References
- 1. researchgate.net [researchgate.net]
- 2. Silane Reduction of 5-Hydroxy-6-methyl-pyridine-3,4-dicarboxylic Acid Diethyl Ester: Synthesis of Vitamin B6 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. acrossbiotech.com [acrossbiotech.com]
- 4. digitalcommons.unomaha.edu [digitalcommons.unomaha.edu]
- 5. eaglebio.com [eaglebio.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Development and validation of an LC-MS/MS method for determination of B vitamins and some its derivatives in whole blood | PLOS One [journals.plos.org]
- 9. Pyridoxine hydrochloride(58-56-0) 1H NMR [m.chemicalbook.com]
- 10. hmdb.ca [hmdb.ca]
- 11. scispace.com [scispace.com]
- 12. Development of a LC-MS/MS method using stable isotope dilution for the quantification of individual B6 vitamers in fruits, vegetables, and cereals - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Spectroscopic Validation of Intermediates in Mappicine Ketone Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent synthetic routes to mappicine ketone, a key scaffold in medicinal chemistry. We focus on the spectroscopic validation of the reaction intermediates, offering a side-by-side analysis of the data that underpins the structural assignments in each pathway. This information is crucial for researchers aiming to reproduce, adapt, or build upon these synthetic strategies for the development of novel therapeutic agents.
Introduction
Mappicine ketone, a pentacyclic alkaloid, has attracted significant attention from the synthetic community due to its structural relationship to the potent anticancer agent camptothecin. The development of efficient and scalable syntheses of mappicine ketone is not only an academic challenge but also holds promise for the generation of analog libraries for drug discovery programs. This guide compares two distinct and effective approaches: a cascade radical annulation strategy and a method involving sulfur-directed aryl radical cyclization followed by photochemical cyclization. The objective is to provide a clear, data-driven comparison of the spectroscopic evidence that validates the key intermediates in each of these synthetic sequences.
Route 1: Cascade Radical Annulation Synthesis
This approach, developed by Curran and coworkers, utilizes a powerful cascade radical annulation reaction to construct the core of the mappicine skeleton. The key steps involve the formation of an iodopyridone precursor, followed by N-propargylation and a subsequent radical cyclization.
Experimental Protocols
General Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) spectra were recorded on 300 MHz and 500 MHz spectrometers. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. Infrared (IR) spectra were obtained on a Fourier-transform infrared spectrometer. High-resolution mass spectrometry (HRMS) was performed using electrospray ionization (ESI) or chemical ionization (CI).
Synthesis of Iodopyridone Intermediate (1): To a solution of 2-amino-4-picoline in pyridine was added iodine and the mixture was heated at 110 °C for 24 h. After cooling, the reaction mixture was poured into water and the precipitate was collected by filtration. The solid was washed with sodium thiosulfate solution and water, then dried to afford the iodopyridine. This was then subjected to oxidation with m-CPBA in dichloromethane at room temperature for 12 h to yield the corresponding N-oxide, which was subsequently rearranged to the 2-pyridone by heating in acetic anhydride at 130 °C for 2 h.
Synthesis of N-Propargyl Iodopyridone (2): A mixture of the iodopyridone intermediate (1), propargyl bromide, and potassium carbonate in acetone was heated at reflux for 12 h. The solvent was removed under reduced pressure, and the residue was partitioned between water and dichloromethane. The organic layer was washed with brine, dried over sodium sulfate, and concentrated to give the crude product, which was purified by column chromatography.
Cascade Radical Annulation to form Mappicine Analog (3): A solution of the N-propargyl iodopyridone (2) and an isonitrile in benzene was degassed with argon. A solution of hexamethylditin and AIBN in benzene was then added, and the mixture was heated at 80 °C for 6 h. The solvent was evaporated, and the residue was purified by chromatography to yield the mappicine analog.
Oxidation to Mappicine Ketone: The mappicine analog (3) was dissolved in a mixture of acetic acid and water. Sodium dichromate was added, and the mixture was stirred at room temperature for 4 h. The reaction was quenched with sodium bisulfite solution and extracted with ethyl acetate. The organic layer was washed with saturated sodium bicarbonate solution and brine, dried, and concentrated. The crude product was purified by column chromatography to afford mappicine ketone.
Spectroscopic Data for Intermediates
| Intermediate | Structure | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) | HRMS (m/z) |
| Iodopyridone (1) | (Structure not provided in source) | 7.58 (d, J = 7.2 Hz, 1H), 7.21 (s, 1H), 6.45 (d, J = 7.2 Hz, 1H), 2.35 (s, 3H) | 161.2, 145.1, 140.3, 118.9, 92.5, 18.1 | 3080, 1660, 1600 | [M+H]⁺ calculated for C₆H₆INO: 235.9518; found: 235.9520 |
| N-Propargyl Iodopyridone (2) | (Structure not provided in source) | 7.62 (d, J = 7.2 Hz, 1H), 7.25 (s, 1H), 6.50 (d, J = 7.2 Hz, 1H), 5.10 (d, J = 2.4 Hz, 2H), 2.40 (s, 3H), 2.25 (t, J = 2.4 Hz, 1H) | 160.8, 144.8, 140.5, 119.2, 92.8, 78.5, 75.3, 42.1, 18.2 | 3280, 2120, 1665 | [M+H]⁺ calculated for C₉H₈INO: 273.9674; found: 273.9671 |
| Mappicine Analog (3) | (Structure not provided in source) | (Complex aromatic and aliphatic signals) | (Complex aromatic and aliphatic signals) | 1650, 1610, 1580 | (Data varies with isonitrile used) |
Synthetic Pathway Diagram
Safety Operating Guide
Proper Disposal of 5-Ethoxy-4-methyloxazole: A Guide for Laboratory Professionals
For immediate reference, this guide provides essential safety and logistical information for the proper disposal of 5-Ethoxy-4-methyloxazole, ensuring the safety of laboratory personnel and compliance with environmental regulations.
Researchers and scientists handling this compound must be aware of its hazardous properties to ensure safe disposal. This compound is classified as a flammable liquid and vapor, is toxic if swallowed, and causes skin and serious eye irritation.[1] Adherence to the procedural, step-by-step guidance outlined below is critical for minimizing risks and ensuring responsible chemical waste management.
Key Safety and Physical Data
A summary of the key quantitative data for this compound is presented below. This information is crucial for a comprehensive understanding of its hazard profile.
| Property | Value | Source |
| Molecular Formula | C6H9NO2 | PubChem |
| Molecular Weight | 127.14 g/mol | PubChem |
| Boiling Point | 164.5°C at 760 mmHg | ChemBK |
| Flash Point | 53.3°C | ChemBK |
| Density | 1.04 g/cm³ | ChemBK |
Experimental Protocols: Disposal Procedure
The following protocol outlines the step-by-step methodology for the safe disposal of this compound. This procedure is designed to be followed by trained laboratory personnel in a controlled environment.
Personal Protective Equipment (PPE) Requirement: Before initiating the disposal process, it is mandatory to wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles with side shields or a face shield, and a flame-retardant laboratory coat.
Step 1: Waste Collection
-
Designated Waste Container: Use a designated, properly labeled, and leak-proof hazardous waste container for collecting this compound waste. The container must be compatible with flammable organic compounds.
-
Segregation: Do not mix this compound with incompatible waste streams. It should be collected separately or with other compatible flammable organic solvents.
-
Container Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., Flammable, Toxic).
Step 2: Container Rinsing (for empty containers)
-
Initial Rinse: For empty containers that held this compound, the first rinse must be collected and disposed of as hazardous waste.[2]
-
Rinsate Collection: Add a small amount of a suitable solvent (e.g., ethanol or acetone) to the empty container, cap it securely, and rinse thoroughly.
-
Transfer Rinsate: Transfer the rinsate to the designated flammable liquid hazardous waste container.
-
Subsequent Rinses: For containers of highly toxic chemicals (LD50 < 50mg/kg), the first three rinses must be collected as hazardous waste.[2] Given that this compound can be fatal or toxic if swallowed[1], treating it as highly toxic is a prudent safety measure.
-
Final Disposal of Rinsed Container: Once thoroughly rinsed and air-dried, the container can be disposed of according to your institution's guidelines for non-hazardous solid waste.
Step 3: Storage Pending Disposal
-
Secure Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and cool area, away from sources of ignition such as heat, sparks, and open flames.[3]
-
Secondary Containment: It is best practice to use secondary containment for all liquid hazardous waste to prevent spills.
Step 4: Final Disposal
-
Professional Disposal: The final disposal of this compound waste must be conducted through an approved and licensed hazardous waste disposal company.[3][4]
-
Institutional Procedures: Contact your institution's Environmental Health and Safety (EHS) office or equivalent department to arrange for the pickup and disposal of the hazardous waste container. Adhere strictly to all institutional and local regulations.
-
Do Not Dispose Down the Drain: Under no circumstances should this compound or its rinsate be disposed of down the sanitary sewer.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 5-Ethoxy-4-methyloxazole
For Immediate Reference by Laboratory Professionals
This guide provides critical safety and logistical information for the handling and disposal of 5-Ethoxy-4-methyloxazole (CAS No. 5006-20-2), a flammable and potentially toxic oxazole derivative. Adherence to these protocols is essential for ensuring the safety of researchers, scientists, and drug development professionals.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a hazardous chemical requiring stringent safety measures. Its primary hazards include flammability, acute toxicity if ingested, and irritation to the skin and eyes.[1][2]
Summary of Hazards:
| Hazard Classification | GHS Hazard Statement | Signal Word |
| Flammable Liquid | H226: Flammable liquid and vapor[2] | Warning |
| Acute Toxicity (Oral) | H301/H302: Toxic or Harmful if swallowed[2] | Danger/Warning |
| Skin Irritation | H315: Causes skin irritation[2] | Warning |
| Eye Irritation | H319: Causes serious eye irritation[2] | Warning |
Mandatory Personal Protective Equipment (PPE):
A comprehensive PPE strategy is the first line of defense against exposure. The following equipment must be worn at all times when handling this compound.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles or a full-face shield. | Protects against splashes and vapors that can cause serious eye irritation.[1] |
| Hand Protection | Nitrile or Neoprene gloves. For extended contact or immersion, Butyl rubber or Viton™ gloves are recommended. Always check manufacturer's compatibility charts. | Provides a barrier against skin contact, which can cause irritation. Nitrile and Neoprene offer good resistance to a range of organic solvents.[3][4] |
| Body Protection | Flame-retardant laboratory coat. A chemical-resistant apron is recommended for dispensing larger volumes. | Protects skin and clothing from splashes and provides a layer of protection in case of fire. |
| Footwear | Closed-toe, chemical-resistant shoes. | Prevents exposure from spills and protects feet from falling objects. |
| Respiratory | All handling should occur in a certified chemical fume hood. If a fume hood is not available or for spill cleanup, a respirator with an organic vapor cartridge is required. | The compound is volatile, and inhalation of vapors can be harmful and cause respiratory irritation.[1] |
Operational Plan: Step-by-Step Handling Protocol
Safe handling requires a controlled environment and methodical procedures to minimize exposure and fire risk.
Experimental Workflow:
Caption: Workflow for handling this compound.
Methodology:
-
Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) for this compound before beginning work.
-
Don all required PPE as specified in the table above.
-
Ensure the chemical fume hood is operational with a verified face velocity.
-
Confirm the location of the nearest safety shower, eyewash station, fire extinguisher (ABC type is suitable), and chemical spill kit.
-
-
Handling:
-
Transport the chemical in a sealed, clearly labeled container within a secondary, shatterproof container.
-
Conduct all manipulations, including weighing and dispensing, inside a chemical fume hood to minimize vapor inhalation.
-
Keep the container tightly closed when not in use.
-
Avoid contact with strong oxidizing agents.
-
Keep away from all ignition sources, including open flames, hot surfaces, and sparks. Use non-sparking tools for transfers.
-
-
Storage:
-
Store in a cool, dry, well-ventilated area designated for flammable liquids.
-
The storage location should be a UL-approved flammable storage cabinet.
-
Ensure the container is tightly sealed and stored upright.
-
Emergency and Disposal Plan
Immediate and appropriate action is crucial in the event of a spill or exposure. Proper disposal is mandatory to ensure environmental and personnel safety.
Emergency Protocols
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill Response
The appropriate response depends on the size of the spill.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
